Herculin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H29NO |
|---|---|
Molecular Weight |
251.41 g/mol |
IUPAC Name |
(2E,8E)-N-(2-methylpropyl)dodeca-2,8-dienamide |
InChI |
InChI=1S/C16H29NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h6-7,12-13,15H,4-5,8-11,14H2,1-3H3,(H,17,18)/b7-6+,13-12+ |
InChI Key |
JNPRQUIWDVDHIT-GYIPPJPDSA-N |
SMILES |
CCCC=CCCCCC=CC(=O)NCC(C)C |
Isomeric SMILES |
CCC/C=C/CCCC/C=C/C(=O)NCC(C)C |
Canonical SMILES |
CCCC=CCCCCC=CC(=O)NCC(C)C |
melting_point |
59-60°C |
physical_description |
Solid |
Synonyms |
herculin herculin protein, human herculin protein, mouse herculin protein, rat human myogenic factor, Myf-6 MRF4 muscle regulatory factor 4 Myf-6 MYF6 protein, human Myf6 protein, mouse Myf6 protein, rat myogenic factor 6 myogenic factor 6 (herculin) protein, human myogenic factor 6 protein, mouse myogenic factor 6 protein, rat myogenic factor, Myf-6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Regulation of the Herculin (MRF4) Gene
Prepared for: Researchers, scientists, and drug development professionals.
Abstract
Herculin, also known as Myogenic Regulatory Factor 4 (MRF4) or Myogenic factor 6 (MYF6), is a pivotal transcription factor in the determination and differentiation of skeletal muscle cells. As a member of the myogenic regulatory factor (MRF) family, it plays a distinct and complex role, particularly in the later stages of myogenesis and in the maintenance of mature muscle fibers. This guide provides a comprehensive technical overview of the MRF4 gene structure, its protein domains, and the multi-layered regulatory networks that control its expression and activity. We delve into the transcriptional hierarchy, signaling pathway integrations, and epigenetic modifications that govern MRF4 function. Furthermore, this document details key experimental protocols essential for its study and presents signaling and logical pathways as diagrams to facilitate a deeper understanding of its molecular mechanisms.
Introduction to this compound (MRF4)
The Myogenic Regulatory Factor (MRF) Family
Skeletal myogenesis is orchestrated by a small family of four transcription factors known as the Myogenic Regulatory Factors (MRFs): MyoD, Myf5, Myogenin, and MRF4.[1][2] These proteins are characterized by a highly conserved basic helix-loop-helix (bHLH) domain that facilitates DNA binding to a consensus sequence known as the E-box (CANNTG) and enables dimerization with other bHLH proteins.[1][3] The MRFs are considered master regulators because their ectopic expression can convert various non-muscle cell types into skeletal muscle.[3]
MRF4's Unique Role in Myogenesis
While the MRF family exhibits some functional redundancy, each member has a distinct expression pattern and role. Myf5 and MyoD are considered "determination factors," acting early to commit progenitor cells to the myogenic lineage.[1][4] Myogenin and MRF4 act later as "differentiation factors," driving the terminal differentiation of myoblasts into mature muscle fibers.[4][5] MRF4 is unique due to its biphasic expression pattern during development; it is expressed transiently in early somites, disappears, and is then robustly re-expressed in late fetal development and remains the predominant MRF in adult skeletal muscle.[6] This suggests a critical role not only in terminal differentiation but also in the maintenance and homeostasis of mature muscle tissue.[6]
Gene and Protein Structure
Genomic Location and Organization
The human MYF6 gene is located on chromosome 12 in a cluster with MYF5.[6][7][8] This close physical linkage is conserved across vertebrates and suggests a coordinated regulatory mechanism.[6]
Table 1: Genomic Details of the Human MYF6 Gene
| Feature | Description |
| Gene Symbol | MYF6 |
| Aliases | MRF4, this compound, bHLHc4[6][9] |
| Genomic Location | Chromosome 12, band 12q21.31[6][9] |
| Gene Cluster | Located approximately 6.5 kb upstream of the MYF5 locus[7][8] |
The Protein: Domains and Comparative Analysis
The MRF4 protein, like other MRFs, has a modular structure. Its function is dictated by several key domains, with the bHLH motif being central to its role as a transcription factor.[3][4] The domains outside the bHLH region are divergent among MRFs and are responsible for imparting target gene specificity.
-
N-Terminal Transactivation Domain: This region is involved in activating transcription. It contains key phosphorylation sites that are targets for signaling pathways, such as p38 MAPK, which can modulate MRF4's activity.[3][10]
-
Basic Helix-Loop-Helix (bHLH) Domain: This highly conserved domain is essential for myogenic function.[11] The basic region directly contacts the DNA at E-box sequences, while the HLH motif facilitates dimerization with ubiquitous E-proteins (like E12 or E47), a necessary step for stable DNA binding and transcriptional activation.[1][3][11]
-
C-Terminal Domain: This region also contributes to transcriptional regulation.[11][12]
Phylogenetic analysis reveals a closer relationship between Myogenin and MRF4, and between MyoD and Myf5, which aligns with their respective primary roles in differentiation and determination.[11][13]
Table 2: Amino Acid Sequence Similarity Among Mouse MRFs
| Protein Pair | % Similarity |
| Myogenin / MRF4 | 53%[11] |
| Myf5 / MyoD | 53%[11][13] |
| MyoD / MRF4 | 43%[11][13] |
| Myf5 / MRF4 | 40%[11][13] |
| Myogenin / MyoD | 38%[11][13] |
| Myogenin / Myf5 | 40%[11][13] |
Regulation of MRF4 Expression and Activity
The function of MRF4 is tightly controlled through a complex interplay of transcriptional networks, extracellular signals, and epigenetic modifications.
Transcriptional Control: A Hierarchical Network
MRF4 expression is the culmination of a transcriptional cascade. Its promoter contains binding sites for other transcription factors, creating a robust regulatory circuit.
-
Upstream Regulators: The cascade begins with paired-box transcription factors Pax3 and Pax7, which are expressed in muscle progenitor cells and are required to activate the expression of Myf5 and MyoD.
-
Cross-regulation by MRFs: The proximal promoter of the MRF4 gene is directly activated by Myogenin and MyoD.[4][14]
-
Synergy with MEF2: The Myocyte Enhancer Factor 2 (MEF2) family of transcription factors works synergistically with the MRFs. The MRF4 promoter contains a critical MEF2 binding site adjacent to an E-box, and the cooperative binding of MEF2 and Myogenin is required for robust, muscle-specific activation of MRF4 transcription.[4][14] Interestingly, in adult muscle, MRF4 can act as a repressor of MEF2 activity, forming a negative feedback loop that controls muscle mass.[15][16][17]
The Role of Signaling Pathways
Extracellular signals from surrounding tissues are crucial for initiating and modulating the myogenic program. These signals are transduced through intracellular pathways that ultimately impinge upon the MRFs.
-
Wnt Signaling: Wnt proteins, secreted from the neural tube and ectoderm, are essential for inducing myogenesis in the somites.[18] The canonical Wnt/β-catenin pathway activates the expression of Myf5 and MyoD, thereby initiating the entire MRF cascade.[18][19][20]
-
Sonic Hedgehog (Shh) Signaling: Shh, secreted from the notochord and floor plate, also plays a positive regulatory role, often cooperating with Wnt signals to promote the survival and proliferation of myogenic precursors.[21][22]
-
p38 MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is a key regulator of myoblast differentiation.[23] p38 directly phosphorylates MRF4 on two serine residues (Ser31 and Ser42) within its N-terminal activation domain.[3][10] This phosphorylation event represses the transcriptional activity of MRF4, providing a mechanism to fine-tune the expression of specific muscle genes during the final stages of differentiation.[3][10][24] In contrast, p38 signaling enhances the activity of MyoD and MEF2.[23][24]
Epigenetic Modifications
The accessibility of the MRF4 gene locus and its downstream targets is controlled by epigenetic mechanisms, primarily histone modifications. Active gene transcription during myogenesis is associated with specific histone marks. For instance, the binding sites of MRF4 (and other MRFs) are often marked by H3K4 monomethylation (H3K4me1) and H3K27 acetylation (H3K27ac), which are characteristic of active enhancers and promoters.[25] The MRFs themselves recruit chromatin-modifying enzymes, such as histone acetyltransferases (HATs), to their target genes to create a chromatin environment permissive for transcription.[26]
Experimental Methodologies for Studying MRF4
Investigating the structure and regulation of the MRF4 gene requires a combination of molecular biology, biochemistry, and genomics techniques.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful method used to identify the genome-wide binding sites of a transcription factor like MRF4.[27][28] This technique provides a snapshot of the direct gene targets of MRF4 in a specific cell type or condition.
Experimental Protocol: ChIP-seq for Transcription Factors
-
Cross-linking: Cells or tissues are treated with formaldehyde (and optionally a second cross-linker like DSG) to covalently link proteins to DNA.[29][30]
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and nuclei are isolated. The chromatin is then sheared into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.[29]
-
Immunoprecipitation (IP): The sheared chromatin is incubated with an antibody specific to MRF4. The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.[29][31]
-
Washing and Elution: Non-specific chromatin is washed away. The specific complexes are then eluted from the beads.
-
Reverse Cross-linking: The protein-DNA cross-links are reversed by heating, and the proteins are digested with proteinase K.[31]
-
DNA Purification: The DNA fragments are purified.
-
Library Preparation: The purified DNA fragments are repaired, A-tailed, and ligated to sequencing adapters. The library is then amplified by PCR.
-
Sequencing: The DNA library is sequenced using a next-generation sequencing (NGS) platform.[27]
-
Data Analysis: Sequencing reads are aligned to a reference genome. Peak-calling algorithms are used to identify regions of significant enrichment, which correspond to MRF4 binding sites.
Luciferase Reporter Assays
Luciferase assays are used to quantify the transcriptional activity of a promoter or enhancer.[32] They can be used to determine if a specific DNA sequence (e.g., the MRF4 promoter) is active under certain conditions, or if a protein (like MRF4) can activate a target promoter. The Dual-Luciferase® Reporter Assay System is commonly used to normalize for transfection efficiency.[33][34]
Experimental Protocol: Dual-Luciferase® Reporter Assay
-
Plasmid Construction:
-
Reporter Plasmid: The promoter region of interest (e.g., a target gene of MRF4) is cloned upstream of a firefly luciferase gene in an expression vector.
-
Effector Plasmid: The coding sequence of the transcription factor (e.g., MRF4) is cloned into a separate expression vector.
-
Control Plasmid: A vector containing a Renilla luciferase gene driven by a constitutive promoter (e.g., SV40) is used as an internal control.
-
-
Transfection: The reporter, effector (or an empty vector control), and control plasmids are co-transfected into a suitable cell line (e.g., C2C12 myoblasts or non-muscle cells like HEK293).
-
Cell Culture: Cells are cultured for 24-48 hours to allow for plasmid expression.
-
Cell Lysis: The culture medium is removed, and cells are lysed using a passive lysis buffer.[32]
-
Luciferase Activity Measurement:
-
The cell lysate is transferred to a luminometer plate/tube.
-
Luciferase Assay Reagent II (containing the firefly luciferase substrate) is added, and the luminescence (relative light units, RLU) is measured immediately. This is the "experimental" signal.[33][35]
-
Stop & Glo® Reagent is then added to the same tube. This quenches the firefly reaction and provides the substrate for Renilla luciferase. The Renilla luminescence is then measured. This is the "control" signal.[33][35]
-
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample (Firefly RLU / Renilla RLU). The fold-change in activity is calculated relative to the empty vector control.
Conclusion and Future Directions
This compound (MRF4) is a transcription factor with a non-redundant and indispensable role in skeletal myogenesis. Its structure, centered on the bHLH domain, allows it to bind target genes and drive the terminal stages of muscle differentiation. The regulation of MRF4 is exquisitely complex, involving a hierarchical network of transcription factors (Pax3/7, other MRFs, MEF2), modulation by key developmental signaling pathways (Wnt, Shh, p38 MAPK), and control by epigenetic mechanisms. Its high expression in adult muscle points to a continuing role in muscle fiber maintenance and response to stimuli.
For drug development professionals, understanding the MRF4 regulatory axis is critical. Modulating MRF4 activity or its interaction with repressors like MEF2 could offer novel therapeutic strategies for muscle wasting diseases, such as sarcopenia, cachexia, and muscular dystrophies.[16] Future research will likely focus on dissecting the MRF4-regulated gene networks in greater detail using single-cell technologies and developing small molecules or biologics that can precisely target the MRF4 pathway to promote muscle regeneration and growth.
References
- 1. Myogenic regulatory factors - Wikipedia [en.wikipedia.org]
- 2. Myogenic Regulatory Factors | Profiles RNS [kpresearcherprofiles.org]
- 3. Phosphorylation of MRF4 transactivation domain by p38 mediates repression of specific myogenic genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myogenic regulatory factors: The orchestrators of myogenesis after 30 years of discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Functions and Regulatory Mechanisms of Histone Modifications in Skeletal Muscle Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MYF6 - Wikipedia [en.wikipedia.org]
- 7. Myf‐6, a new member of the human gene family of myogenic determination factors: evidence for a gene cluster on chromosome 12. | The EMBO Journal [link.springer.com]
- 8. Myf-6, a new member of the human gene family of myogenic determination factors: evidence for a gene cluster on chromosome 12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. WikiGenes - MYF6 - myogenic factor 6 (this compound) [wikigenes.org]
- 11. The Myogenic Regulatory Factors, Determinants of Muscle Development, Cell Identity and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Myogenin and MEF2 function synergistically to activate the MRF4 promoter during myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MRF4 negatively regulates adult skeletal muscle growth by repressing MEF2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Skeletal muscle mass is controlled by the MRF4-MEF2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MEF2 signaling and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Wnt Signaling in Myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. WNT/β-catenin signaling plays a crucial role in myoblast fusion through regulation of nephrin expression during development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The temporal specific role of WNT/β-catenin signaling during myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sonic hedgehog regulates angiogenesis and myogenesis during post‐natal skeletal muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cooperation between Shh and IGF-I in Promoting Myogenic Proliferation and Differentiation via the MAPK/ERK and PI3K/Akt Pathways Requires Smo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pacificpapermill.com [pacificpapermill.com]
- 25. Myf6/MRF4 is a myogenic niche regulator required for the maintenance of the muscle stem cell pool - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Differential epigenetic modifications of histones at the myosin heavy chain genes in fast and slow skeletal muscle fibers and in response to muscle unloading - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 28. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 29. bosterbio.com [bosterbio.com]
- 30. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors | Life Science Alliance [life-science-alliance.org]
- 31. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 32. assaygenie.com [assaygenie.com]
- 33. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 34. Dual-Luciferase® Reporter 1000 Assay System Protocol [promega.sg]
- 35. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
The Role of Herculin (MYF6/MRF4) in Myogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myogenesis, the formation of skeletal muscle tissue, is a complex and highly regulated process orchestrated by a family of transcription factors known as the Myogenic Regulatory Factors (MRFs). This family includes MyoD, Myf5, myogenin, and Herculin (also known as MYF6 or MRF4). Among these, this compound is distinguished by its biphasic expression pattern and its particularly high abundance in adult skeletal muscle, suggesting a crucial role in both the development and maintenance of muscle tissue. This technical guide provides an in-depth examination of the core functions of this compound in myogenesis, presenting quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways to support advanced research and therapeutic development.
Introduction to this compound (MYF6/MRF4)
This compound is a member of the basic helix-loop-helix (bHLH) superfamily of transcription factors, which are pivotal in the determination and differentiation of skeletal muscle cells.[1][2] First identified as the fourth member of the MyoD family, this compound can induce myogenic conversion in non-muscle cells, such as fibroblasts, demonstrating its potent role as a master regulator of myogenesis.[3][4] The gene encoding this compound, MYF6, is physically linked to the MYF5 gene, another critical MRF, on chromosome 12 in humans and chromosome 10 in mice.[3][5]
This compound exhibits a unique biphasic expression pattern during embryonic development. It is transiently expressed in the somites during early myogenesis and then its expression significantly increases postnatally, becoming the most abundantly expressed MRF in adult skeletal muscle.[4][5][6] This expression profile suggests that this compound is involved not only in the initial formation of muscle but also in the maturation, maintenance, and regeneration of adult muscle fibers.[4]
Molecular Profile and Mechanism of Action
This compound, a protein with a putative weight of 27-kDa, functions by binding to a specific DNA sequence known as the E-box (CANNTG), which is present in the promoter and enhancer regions of numerous muscle-specific genes.[3][7] To bind DNA, this compound must form a heterodimer with ubiquitously expressed E-proteins.[7] This heterodimer then acts as a transcriptional activator, driving the expression of genes that encode structural and functional proteins of the muscle fiber, such as myosin heavy chain and muscle creatine kinase.
The transcriptional activity of this compound is subject to post-translational modifications. For instance, phosphorylation of this compound by p38 mitogen-activated protein kinase (MAPK) on serine residues within its N-terminal transactivation domain has been shown to reduce its transcriptional activity.[1][8] This suggests a mechanism for fine-tuning muscle gene expression during the terminal stages of differentiation.[1]
Role in Myogenic Differentiation and Homeostasis
This compound plays a multifaceted role throughout the myogenic program. While Myf5 and MyoD are considered primary factors for myogenic lineage commitment, and myogenin is essential for terminal differentiation, this compound's function appears to be more complex.
-
Myogenic Conversion: Forced expression of this compound in non-myogenic cells, such as NIH 3T3 fibroblasts, is sufficient to convert them into a myogenic lineage.[3][4] This process involves the activation of other MRFs, including MyoD and myogenin, indicating a cross-regulatory network among these factors.[3][4]
-
Regulation of Muscle Stem Cells: Recent evidence has unveiled a novel role for this compound as a regulator of the muscle stem cell (MuSC) niche. In mature myofibers, this compound directly binds to the regulatory regions of genes encoding various secreted factors known as myokines, such as Epidermal Growth Factor (EGF) and Vascular Endothelial Growth Factor A (VEGFA).[9][10][11] These myokines, in turn, signal to the resident MuSCs to maintain their quiescent state and prevent premature differentiation, thereby preserving the stem cell pool for future regenerative needs.[9][11][12]
-
Knockout Phenotype: Studies in mice with a genetic knockout of Myf6 have provided further insights. These mice also exhibit a significant downregulation of Myf5 due to the close linkage of the genes. The resulting phenotype includes delayed myotome formation and defects in rib cage development.[13][14] However, the remaining muscle fibers are largely normal, suggesting some degree of functional redundancy among the MRFs.[13][14] The more recently discovered role of this compound in maintaining the MuSC pool is supported by the observation that Myf6-knockout mice experience a progressive loss of these stem cells postnatally.[9][10][11]
Quantitative Data on this compound Function
The following tables summarize key quantitative findings related to this compound's expression and its impact on target gene regulation.
Table 1: Relative mRNA Expression of Myogenic Regulatory Factors in Adult Mouse Skeletal Muscle
| Myogenic Regulatory Factor | Relative Expression Level | Reference |
| This compound (Myf6) | Significantly higher than other MRFs | [4][15] |
| MyoD | Lower than this compound | [4][15] |
| Myogenin | Lower than this compound | [4][15] |
| Myf5 | Lower than this compound | [4][15] |
Table 2: Downregulation of this compound-Target Myokines in Myf6-Knockout Mouse Muscle (RNA-Seq Data)
| Target Gene | Effect of Myf6 Knockout | Function | Reference |
| EGF (Epidermal Growth Factor) | Downregulated | Regulates MuSC quiescence and self-renewal | [9][11] |
| VEGFA (Vascular Endothelial Growth Factor A) | Downregulated | Promotes angiogenesis and supports the MuSC niche | [9][11] |
Table 3: this compound (MYF6) Expression in C2C12 Myoblasts Under Specific Conditions (RT-qPCR)
| Treatment Condition | Change in MYF6 mRNA Expression | Reference |
| Polyunsaturated Fatty Acids (PUFAs) | Downregulated | [16] |
Signaling Pathways and Regulatory Networks
The function of this compound is embedded within a complex network of signaling pathways and transcriptional regulation.
Hierarchy of Myogenic Regulatory Factors
The MRFs act in a cascade to drive myogenesis. Myf5 and MyoD are generally considered to be upstream, committing progenitor cells to the muscle lineage. They, in turn, can activate myogenin and this compound, which are more involved in the later stages of differentiation. There is also significant cross-regulation and autoregulation among the MRFs.
This compound-Mediated Regulation of the Muscle Stem Cell Niche
This compound in mature myofibers transcriptionally activates myokines like EGF. EGF then binds to its receptor (EGFR) on the surface of muscle stem cells, activating signaling pathways that inhibit p38 MAPK. This inhibition prevents the premature differentiation of the stem cells, thus maintaining the quiescent stem cell pool.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Myogenic Conversion of Fibroblasts
This protocol describes the process of converting a non-myogenic cell line, such as NIH 3T3 fibroblasts, into muscle cells by forced expression of this compound.
Materials:
-
NIH 3T3 or C3H/10T1/2 fibroblasts
-
Growth Medium (GM): DMEM supplemented with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum
-
This compound expression vector (e.g., pEMSV-Herculin) and control vector
-
Transfection reagent (e.g., Lipofectamine)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.2% Triton X-100 in PBS
-
Blocking solution: 5% goat serum in PBS
-
Primary antibody: Anti-Myosin Heavy Chain (MyHC)
-
Secondary antibody: Fluorescently-conjugated anti-mouse IgG
-
DAPI for nuclear staining
Procedure:
-
Cell Seeding: Plate fibroblasts in 6-well plates at a density that will result in 70-80% confluency on the day of transfection. Culture in GM at 37°C and 5% CO2.
-
Transfection: Transfect the cells with the this compound expression vector or a control vector according to the manufacturer's protocol for the chosen transfection reagent.
-
Induction of Differentiation: 24 hours post-transfection, when cells are confluent, aspirate the GM and wash the cells twice with PBS. Replace the GM with DM to induce myogenic differentiation.
-
Culture and Observation: Culture the cells in DM for 3-5 days, replacing the medium every 24 hours. Observe the cells daily for morphological changes, such as cell elongation and fusion into multinucleated myotubes.
-
Immunofluorescence Staining for MyHC: a. After the differentiation period, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature. b. Wash three times with PBS and permeabilize with 0.2% Triton X-100 for 10 minutes. c. Wash three times with PBS and block with 5% goat serum for 1 hour. d. Incubate with the primary anti-MyHC antibody overnight at 4°C. e. Wash three times with PBS and incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark. f. Wash three times with PBS and counterstain with DAPI for 5 minutes. g. Mount the coverslips and visualize using a fluorescence microscope. Myogenic conversion is confirmed by the presence of MyHC-positive, multinucleated myotubes.
C2C12 Myoblast Differentiation
The C2C12 cell line is a standard in vitro model for studying myogenesis.
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): DMEM with 10-20% FBS
-
Differentiation Medium (DM): DMEM with 2% horse serum
-
Culture dishes
Procedure:
-
Proliferation: Culture C2C12 myoblasts in GM at 37°C and 5% CO2. Passage the cells before they reach full confluency to maintain their myoblastic phenotype.[3][9][16]
-
Seeding for Differentiation: Seed the cells in culture plates so that they reach 90-100% confluency on the day differentiation is to be induced.[3]
-
Induction: To induce differentiation, aspirate the GM, wash the cells once with PBS, and replace the medium with DM.[3]
-
Differentiation: Maintain the cells in DM for up to 7 days. Change the DM every 24 hours. Myoblasts will elongate, align, and fuse to form multinucleated myotubes. The cells are ready for downstream analysis (e.g., qPCR, Western blot, immunofluorescence) at various time points during this period.
Western Blotting for Myogenic Proteins
Materials:
-
Differentiated C2C12 cells or muscle tissue
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Herculin, anti-MyoD, anti-myogenin, anti-MyHC)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells or homogenized tissue in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions to which this compound binds.
Materials:
-
Differentiated myotubes
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers and sonicator
-
Anti-Herculin antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Cross-linking: Treat myotubes with 1% formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-600 bp using sonication.[2]
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-Herculin antibody (or IgG control) overnight. Add Protein A/G beads to pull down the antibody-chromatin complexes.[4]
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.[4]
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of high salt.[2]
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.[2]
-
Analysis: Use the purified DNA for qPCR with primers flanking potential E-box binding sites in the promoters of target genes (e.g., EGF, VEGFA) to quantify the enrichment.
Conclusion and Future Directions
This compound (MYF6/MRF4) is a potent myogenic regulatory factor with a distinct and critical role in the landscape of muscle development and homeostasis. While its ability to drive myogenic conversion is well-established, recent discoveries have expanded its known functions to include the maintenance of the adult muscle stem cell pool through the transcriptional control of the myokine secretome. This positions this compound as a key player in muscle regeneration and repair.
For drug development professionals, this compound and its regulatory pathways present potential therapeutic targets. Modulating this compound activity or its downstream effectors, such as the myokines it regulates, could offer novel strategies for treating muscle wasting diseases (sarcopenia, cachexia) and muscular dystrophies, or for enhancing muscle repair after injury. Future research should focus on elucidating the complete cistrome of this compound in different physiological contexts and further dissecting the signaling pathways that modulate its activity. Such efforts will be instrumental in translating our fundamental understanding of this compound into effective clinical applications.
References
- 1. Genome-wide identification of enhancers and transcription factors regulating the myogenic differentiation of bovine satellite cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opposing gene regulatory programs governing myofiber development and maturation revealed at single nucleus resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myogenesis in C2C12 Cells Requires Phosphorylation of ATF6α by p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a fourth member of the MyoD family of myogenic regulatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Automated image analysis of skeletal muscle fiber cross-sectional area - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myogenic regulatory factors: The orchestrators of myogenesis after 30 years of discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myf6/MRF4 is a myogenic niche regulator required for the maintenance of the muscle stem cell pool - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myf6/MRF4 is a myogenic niche regulator required for the maintenance of the muscle stem cell pool | EMBO Reports [link.springer.com]
- 9. Myf6/MRF4 is a myogenic niche regulator required for the maintenance of the muscle stem cell pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Automated image analysis of skeletal muscle fiber cross-sectional area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of acetylcholine receptor gene expression in human myasthenia gravis muscles. Evidences for a compensatory mechanism triggered by receptor loss - PMC [pmc.ncbi.nlm.nih.gov]
Herculin (MRF4) Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herculin, also known as Myogenic Regulatory Factor 4 (MRF4) or Myf-6, is a key transcription factor belonging to the myogenic regulatory factors (MRFs) family.[1][2] This family, which also includes MyoD, Myf5, and myogenin, plays a pivotal role in the determination and differentiation of skeletal muscle cells.[1][3] Discovered as the fourth member of this crucial family, this compound is a basic helix-loop-helix (bHLH) protein that binds to E-box DNA sequences (CANNTG) in the regulatory regions of target genes to control their expression.[1][4] While all MRFs contribute to myogenesis, MRF4 exhibits a unique biphasic expression pattern, with transient expression during early embryonic development and a predominant role in adult skeletal muscle.[5][6] In mature muscle fibers, MRF4 is the most highly expressed MRF, suggesting a critical function in the maintenance and plasticity of adult muscle tissue.[5][6] This guide provides a detailed overview of the core signaling pathways involving this compound, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for research and therapeutic development.
Core Signaling Pathways of this compound (MRF4)
This compound's activity is intricately regulated by upstream signaling cascades and, in turn, it modulates downstream transcriptional programs. Two of the most well-characterized pathways involving MRF4 are its regulation by the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and its functional interaction with the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.
The p38 MAPK Signaling Pathway: A Repressive Brake on MRF4 Activity
The p38 MAPK signaling pathway is a crucial regulator of skeletal muscle differentiation.[7][8][9] While it promotes the activity of other MRFs like MyoD, it has a distinct inhibitory effect on MRF4.[8][10] During late stages of myogenesis, activated p38 MAPK directly phosphorylates MRF4 on two serine residues, Ser31 and Ser42, located within its N-terminal transactivation domain.[10][11] This phosphorylation event represses the transcriptional activity of MRF4, leading to the downregulation of specific muscle genes.[10][11] This mechanism is thought to be important for silencing certain genes during the terminal stages of muscle differentiation, contributing to the precise temporal control of gene expression required for mature muscle fiber formation.[10]
The MRF4-MEF2 Axis: A Negative Regulator of Muscle Growth
In adult skeletal muscle, MRF4 plays a surprising role as a negative regulator of muscle growth.[5][12][13] This function is mediated through its interaction with the MEF2 family of transcription factors, which are positive regulators of muscle gene expression and hypertrophy.[5][13] MRF4 can physically interact with MEF2 proteins and repress their transcriptional activity.[5] This repressive action is thought to involve the stabilization of a repressor complex that includes histone deacetylase 4 (HDAC4).[5]
Knockdown of MRF4 in adult muscle leads to myofiber hypertrophy and can prevent denervation-induced atrophy.[5] This is accompanied by a widespread activation of muscle-specific genes, a significant portion of which are known targets of MEF2.[5] This suggests that the inhibitory brake that MRF4 places on MEF2 is released, leading to increased muscle protein synthesis and growth.[5] This positions the MRF4-MEF2 axis as a potential therapeutic target for muscle wasting conditions.[5][13]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound (MRF4) signaling.
Table 1: Gene Expression Changes Following Mrf4 Knockdown in Adult Muscle
| Gene | Fold Change (Mrf4 RNAi vs. Control) | Function | Reference |
| Myogenin | Upregulated | Myogenic Regulatory Factor | [5] |
| MEF2 target genes (e.g., Abra, Ckm, Glut4) | Upregulated | Muscle structure, energy metabolism | [5] |
Table 2: MRF4 mRNA Expression Changes in Human Skeletal Muscle in Response to Exercise
| Condition | Time Point | Fold Change (vs. Pre-exercise) | Reference |
| Resistance Exercise | 2 hours | ~3.7 | [11] |
| Resistance Exercise | 4 hours | ~4.5 | [11] |
Table 3: Protein-Protein and Protein-DNA Interaction Data (Placeholder)
| Interacting Molecules | Method | Binding Affinity (Kd) | Reference |
| MRF4 - MEF2C | Co-Immunoprecipitation | Data not available | [5] |
| MRF4 (homodimer) - E-box DNA | Electrophoretic Mobility Shift Assay | Data not available | |
| MRF4/E47 (heterodimer) - E-box DNA | Electrophoretic Mobility Shift Assay | Data not available |
Table 4: Enzyme Kinetics Data (Placeholder)
| Enzyme | Substrate | Kinetic Parameter | Value | Reference |
| p38 MAPK | MRF4 | K_m_ | Data not available | |
| p38 MAPK | MRF4 | k_cat_ | Data not available |
Detailed Experimental Protocols
This section provides generalized protocols for key experiments used to investigate this compound (MRF4) signaling pathways. These protocols may require optimization for specific cell types and experimental conditions.
RNA Interference (RNAi)-Mediated Knockdown of MRF4
This protocol describes the use of small interfering RNAs (siRNAs) to specifically reduce the expression of MRF4 in cultured muscle cells.
Materials:
-
Validated siRNA oligonucleotides targeting MRF4 (and non-targeting control siRNA)
-
Lipofectamine RNAiMAX Transfection Reagent (or similar)
-
Opti-MEM I Reduced Serum Medium
-
Myoblast cell line (e.g., C2C12)
-
Growth medium (e.g., DMEM with 10% FBS)
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
6-well tissue culture plates
-
Reagents for RNA extraction (e.g., TRIzol) and protein extraction (e.g., RIPA buffer)
-
Reagents for qRT-PCR and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed myoblasts in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 pmol of MRF4 siRNA (or control siRNA) in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and fresh growth medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Induction of Differentiation (Optional): After the initial incubation, switch to differentiation medium to induce myotube formation and study the effects of MRF4 knockdown on this process.
-
Analysis of Knockdown Efficiency: Harvest cells for RNA and protein extraction.
-
qRT-PCR: Quantify MRF4 mRNA levels to determine the efficiency of knockdown at the transcript level.
-
Western Blot: Analyze MRF4 protein levels to confirm knockdown at the protein level.
-
-
Phenotypic Analysis: Analyze the transfected cells for desired phenotypes, such as changes in cell morphology, proliferation, differentiation markers, or expression of downstream target genes.
Co-Immunoprecipitation (Co-IP) to Detect MRF4-Protein Interactions
This protocol is for the immunoprecipitation of an MRF4-interacting protein complex from cell lysates.
Materials:
-
Cells expressing tagged versions of MRF4 (e.g., Myc-MRF4) and a potential interacting partner (e.g., Flag-MEF2C)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)
-
Antibody against the tag of the "bait" protein (e.g., anti-Flag antibody)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
SDS-PAGE sample buffer
-
Reagents for Western blotting
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold Co-IP Lysis/Wash Buffer and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. Pellet the beads by centrifugation and transfer the supernatant to a new tube. This step reduces non-specific binding.
-
Immunoprecipitation:
-
Add the anti-Flag antibody (or control IgG) to the cell lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add pre-washed protein A/G magnetic beads and incubate for another 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 1X SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes to elute the protein complexes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against the tag of the "prey" protein (e.g., anti-Myc antibody) to detect the interaction.
-
Luciferase Reporter Assay for MRF4 Transcriptional Activity
This assay measures the ability of MRF4 to regulate the transcription of a target gene promoter.
Materials:
-
Luciferase reporter plasmid containing a promoter of interest (e.g., a MEF2-responsive promoter) upstream of the luciferase gene.
-
Expression plasmid for MRF4.
-
A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Non-muscle cell line (e.g., HEK293T or NIH3T3).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate the day before transfection to achieve 70-90% confluency.
-
Transfection:
-
For each well, prepare a DNA mixture containing the luciferase reporter plasmid, the MRF4 expression plasmid (or an empty vector control), and the Renilla control plasmid.
-
Transfect the cells according to the manufacturer's protocol for the chosen transfection reagent.
-
-
Incubation: Incubate the cells for 24-48 hours post-transfection.
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
-
Luciferase Activity Measurement:
-
Transfer a portion of the cell lysate to a luminometer plate.
-
Add the Luciferase Assay Reagent II (firefly luciferase substrate) and measure the luminescence.
-
Add the Stop & Glo Reagent (Renilla luciferase substrate) and measure the luminescence again.
-
-
Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample to normalize for transfection efficiency.
-
Compare the normalized luciferase activity in cells transfected with the MRF4 expression plasmid to the empty vector control to determine the effect of MRF4 on the promoter activity.
-
Conclusion
This compound (MRF4) is a multifaceted myogenic regulatory factor with distinct roles in both developmental myogenesis and the maintenance of adult skeletal muscle. The signaling pathways involving MRF4, particularly its negative regulation by p38 MAPK and its inhibitory interaction with MEF2, highlight its complex and context-dependent functions. The repression of MRF4 by p38 MAPK provides a mechanism for fine-tuning muscle gene expression during terminal differentiation. Furthermore, the discovery of the MRF4-MEF2 axis as a negative regulator of muscle mass has opened new avenues for therapeutic intervention in muscle wasting diseases.[5][13] Further research to elucidate the precise molecular mechanisms and to obtain more detailed quantitative data on these interactions will be crucial for the development of targeted therapies aimed at modulating MRF4 signaling for the treatment of muscle disorders.
References
- 1. The Myogenic Regulatory Factors, Determinants of Muscle Development, Cell Identity and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myogenic regulatory factors - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Myogenic regulatory factors: The orchestrators of myogenesis after 30 years of discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRF4 negatively regulates adult skeletal muscle growth by repressing MEF2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of the muscle regulatory factor MRF4 during somite and skeletal myofiber development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pacificpapermill.com [pacificpapermill.com]
- 9. The p38 MAPK signaling pathway: a major regulator of skeletal muscle development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphorylation of MRF4 transactivation domain by p38 mediates repression of specific myogenic genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation of MRF4 transactivation domain by p38 mediates repression of specific myogenic genes | The EMBO Journal [link.springer.com]
- 12. MRF4 negatively regulates adult skeletal muscle growth by repressing MEF2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Skeletal muscle mass is controlled by the MRF4-MEF2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Properties of Herculin Fatty Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herculin is a naturally occurring fatty amide first isolated from the bark of the Southern Prickly Ash tree (Zanthoxylum clava-herculis)[1]. It belongs to a class of compounds known as N-alkylamides, which are recognized for their diverse biological activities, including insecticidal properties. This technical guide provides a comprehensive overview of the chemical properties of this compound, its synthesis and isolation, and its proposed mechanism of action as an insecticide. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, insecticide development, and pharmacology.
Chemical Properties of this compound
This compound is characterized as an N-isobutyl-dodecadienamide. While there is some variation in the reported IUPAC nomenclature, the core structure consists of a twelve-carbon fatty acid with two double bonds, connected to an isobutyl amine via an amide linkage.
Structure and Nomenclature
-
Common Name: this compound
-
Systematic Name: (2E,8E)-N-(2-methylpropyl)dodeca-2,8-dienamide[2]
-
Synonyms: N-isobutyl-2,8-dodecadienamide, this compound[2][3]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₉NO | [2][3][4] |
| Average Molecular Weight | 251.41 g/mol | [2][3] |
| Monoisotopic Molecular Weight | 251.224914555 Da | [2][3] |
| Physical Description | Solid | [2] |
| Melting Point | 59 - 60 °C | [2] |
| Water Solubility (Predicted) | 0.00085 g/L | [3][4] |
| logP (Predicted) | 5.85 | [3] |
| Polar Surface Area (Predicted) | 32.59 Ų | [3] |
| Rotatable Bond Count (Predicted) | 10 | [3] |
| Hydrogen Bond Donor Count (Predicted) | 1 | |
| Hydrogen Bond Acceptor Count (Predicted) | 2 |
Experimental Protocols
Detailed experimental protocols for the specific synthesis or isolation of this compound are not extensively published. However, general methods for the synthesis of fatty acid amides and the isolation of natural products from Zanthoxylum species can be adapted.
General Synthesis of N-Isobutyl Amides
A common method for the synthesis of N-alkylamides involves the condensation of a fatty acid chloride with the corresponding amine[5]. A representative workflow for the synthesis of a this compound isomer is depicted below.
Methodology:
-
Acyl Chloride Formation: The corresponding fatty acid, dodeca-2,8-dienoic acid, is reacted with a chlorinating agent such as thionyl chloride to form the acyl chloride. This reaction is typically performed in an inert solvent.
-
Amidation: The resulting dodeca-2,8-dienoyl chloride is then reacted with isobutylamine in the presence of a base to neutralize the HCl byproduct, yielding this compound.
-
Purification: The crude product is purified using techniques such as column chromatography on silica gel to obtain the pure N-isobutyl-dodecadienamide[5].
Isolation from Zanthoxylum clava-herculis
This compound can be isolated from the bark of Zanthoxylum clava-herculis. A general procedure for the extraction and isolation of N-alkylamides from plant material is as follows:
-
Extraction: The dried and ground plant material (bark) is extracted with a suitable organic solvent, such as ethanol or a mixture of ethanol and water[6]. Maceration or soxhlet extraction are common techniques.
-
Fractionation: The crude extract is then partitioned between different solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their solubility. N-alkylamides are typically found in the less polar fractions.
-
Chromatographic Purification: The fraction containing the desired compound is subjected to repeated column chromatography (e.g., silica gel, Sephadex) to isolate the pure this compound[7]. Techniques like Thin Layer Chromatography (TLC) can be used to monitor the separation process.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy[7].
Biological Activity and Mechanism of Action
This compound is primarily known for its insecticidal activity. While the precise molecular mechanism of this compound is not fully elucidated, research on related N-alkylamides provides strong evidence for its mode of action.
Proposed Insecticidal Mechanism of Action
The primary target of insecticidal N-alkylamides is believed to be the voltage-gated sodium channels in the insect nervous system[4][5][8][9][10]. These channels are crucial for the initiation and propagation of action potentials in neurons.
References
- 1. govinfo.gov [govinfo.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-alkylated octopamine derivatives and their interaction with octopamine receptor BmOAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Action of Insecticidal N-Alkylamides at Site 2 of the Voltage-Sensitiv" by James A. Ottea, Gregory T. Payne et al. [repository.lsu.edu]
- 5. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Anopheles gambiae octopamine receptor and discovery of potential agonists and antagonists using a combined computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oar.icrisat.org [oar.icrisat.org]
- 8. annualreviews.org [annualreviews.org]
- 9. Action of insecticidal N-alkylamides at site 2 of the voltage-sensitive sodium channel (Journal Article) | OSTI.GOV [osti.gov]
- 10. An important role of a pyrethroid-sensing residue F1519 in the action of the N-alkylamide insecticide BTG 502 on the cockroach sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Isolation of Herculin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N-alkylamides are a class of naturally occurring and synthetic compounds that exhibit a wide range of biological activities. Herculin, a C16 fatty amide, belongs to this family. The synthesis and isolation of pure this compound are essential for the systematic investigation of its pharmacological properties and potential therapeutic applications. This document details the chemical synthesis and potential isolation procedures for this compound, providing practical guidance for researchers in medicinal chemistry and drug discovery.
Chemical Synthesis of this compound
The synthesis of this compound, (2E,8E)-N-(2-methylpropyl)dodeca-2,8-dienamide, can be achieved through the formation of an amide bond between (2E,8E)-dodeca-2,8-dienoic acid and isobutylamine. A common and effective strategy involves the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.
General Synthetic Workflow
The overall synthetic strategy is a two-step process starting from a suitable precursor to the C12 dienoic acid, followed by amidation. A plausible retrosynthetic analysis is depicted below.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
Step 1: Synthesis of (2E,8E)-dodeca-2,8-dienoic acid
The synthesis of the C12 dienoic acid backbone can be accomplished through various olefination reactions, such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, or cross-coupling reactions, starting from commercially available precursors. For the purpose of this guide, a representative protocol is not provided due to the multitude of possible starting materials and strategies. It is assumed that (2E,8E)-dodeca-2,8-dienoic acid is available.
Step 2: Synthesis of (2E,8E)-N-(2-methylpropyl)dodeca-2,8-dienamide (this compound)
This procedure describes the conversion of the carboxylic acid to an acyl chloride, followed by amidation.
Protocol:
-
Acid Chloride Formation:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (2E,8E)-dodeca-2,8-dienoic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent in vacuo to yield the crude (2E,8E)-dodeca-2,8-dienoyl chloride, which is typically used in the next step without further purification.
-
-
Amidation:
-
In a separate flask, dissolve isobutylamine (2.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in dry DCM.
-
Cool this solution to 0 °C.
-
Dissolve the crude acyl chloride from the previous step in a minimal amount of dry DCM and add it dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Quantitative Data (Hypothetical)
The following table summarizes hypothetical quantitative data for the synthesis of this compound, based on typical yields for similar reactions.
| Step | Reactant | Product | Yield (%) | Purity (%) (by HPLC) |
| Acid Chloride | (2E,8E)-dodeca-2,8-dienoic acid | (2E,8E)-dodeca-2,8-dienoyl chloride | >95 (crude) | - |
| Amidation & Purif. | (2E,8E)-dodeca-2,8-dienoyl chloride | This compound | 85 | >98 |
| Overall | (2E,8E)-dodeca-2,8-dienoic acid | This compound | ~80 | >98 |
Spectroscopic Data (Predicted):
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~ 7.0-5.5 (m, 4H, olefinic protons), ~ 3.1 (t, 2H, -NH-CH₂-), ~ 2.2 (q, 2H, -CH₂-C=O), ~ 2.0 (m, 4H, allylic protons), ~ 1.8 (m, 1H, -CH(CH₃)₂), ~ 1.3 (m, 4H, alkyl chain), ~ 0.9 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ ~ 166 (C=O), ~ 145-120 (olefinic carbons), ~ 47 (-NH-CH₂-), ~ 35-25 (alkyl carbons), ~ 20 (-CH(CH₃)₂) |
| MS (ESI+) | m/z 252.23 [M+H]⁺, 274.21 [M+Na]⁺ |
Isolation of this compound from Natural Sources
While there are no specific reports on the natural occurrence of this compound, many structurally related N-alkylamides have been isolated from various plant species. A general procedure for the isolation of such compounds is presented below.
General Isolation Workflow
The isolation of N-alkylamides from plant material typically involves extraction with an organic solvent, followed by chromatographic purification.
Caption: General workflow for the isolation of this compound.
Experimental Protocol
-
Extraction:
-
Air-dry and grind the plant material to a fine powder.
-
Extract the powdered material with a suitable organic solvent (e.g., hexane, chloroform, or ethanol) at room temperature for an extended period or by using a Soxhlet apparatus.[1]
-
Filter the extract and concentrate it under reduced pressure to obtain the crude extract.
-
-
Preliminary Purification:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute with a solvent gradient of increasing polarity (e.g., from pure hexane to mixtures of hexane and ethyl acetate).
-
Collect fractions and monitor by TLC to identify those containing compounds with the expected polarity of N-alkylamides.
-
-
Final Purification:
-
Combine the fractions containing the target compound and concentrate them.
-
Further purify the enriched fraction using preparative high-performance liquid chromatography (HPLC), often on a reversed-phase column (e.g., C18) with a mobile phase such as a gradient of acetonitrile in water.[1]
-
Collect the peak corresponding to this compound and remove the solvent to yield the pure compound.
-
Quantitative Data (Hypothetical)
The yield of N-alkylamides from natural sources can vary significantly depending on the plant species, part of the plant used, and the extraction method.
| Isolation Step | Starting Material | Product | Yield (mg/kg of dry plant material) | Purity (%) (by HPLC) |
| Extraction | 1 kg Dry Plant | Crude Extract | 50,000 - 100,000 | - |
| Column Chromatography | Crude Extract | Enriched Fraction | 100 - 500 | 60 - 80 |
| Preparative HPLC | Enriched Fraction | Pure this compound | 10 - 50 | >99 |
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and isolation of this compound. The outlined synthetic protocols, based on established amide bond formation reactions, offer a reliable pathway to obtain this compound in high purity for further investigation. The generalized isolation procedure provides a starting point for its potential discovery and purification from natural sources. The included diagrams and data tables serve as valuable resources for researchers engaged in the study of bioactive N-alkylamides.
References
Natural Sources of Herculin and Related Bioactive Fatty Amides: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Zanthoxylum, commonly known as prickly ash, is a rich reservoir of bioactive specialized metabolites. Among these, a class of fatty acid amides, often referred to as alkamides, has garnered significant attention for their diverse pharmacological activities, including insecticidal, analgesic, and anti-inflammatory properties. While the specific compound "Herculin" is mentioned in literature as a trace component of Zanthoxylum clava-herculis, detailed information remains scarce. This guide, therefore, focuses on the broader class of well-characterized and structurally related fatty acid amides from the Zanthoxylum genus, such as Pellitorine and Sanshools (including neothis compound), which serve as representative examples for extraction, isolation, and characterization. These compounds are of significant interest to researchers in drug discovery and development.[1][2] Fatty acid amides are naturally occurring lipids that play roles in intracellular signaling.[3]
Natural Occurrence and Quantitative Data
Several species of the Zanthoxylum genus are known to produce a variety of bioactive fatty acid amides. The concentration of these compounds can vary depending on the plant species, the part of the plant used, geographical location, and the extraction method employed. The following table summarizes quantitative data for representative fatty acid amides isolated from Zanthoxylum and related species.
| Plant Species | Plant Part | Compound | Extraction Method | Yield | Reference |
| Zanthoxylum zanthoxyloides | Roots | Pellitorine | Methanol Maceration & Column Chromatography | 6.25 mg / 1 g of methanol extract | [4][5] |
| Zanthoxylum zanthoxyloides | Stem Bark | Pellitorine | Hexane Soxhlet Extraction & Column Chromatography | Not specified | [6] |
| Piper nigrum | Fruit | Pellitorine | UPLC-DAD | 414.4–725.0 mg/100 g dry material | [7] |
| Zanthoxylum piperitum | Fruit | α-Sanshool | Not specified | Present | [8] |
| Zanthoxylum beecheyanum | Not specified | α-Sanshool | Not specified | Present | [8] |
| Zanthoxylum liebmannianum | Stem Bark | α-Sanshool | Not specified | Isolated | [8] |
Biosynthesis of Fatty Acid Amides
The biosynthesis of fatty acid amides in plants is a complex process that involves the convergence of fatty acid and amino acid metabolic pathways. While the specific biosynthetic pathway for this compound is not elucidated, a general pathway for the formation of N-acylamides can be proposed. This typically involves the activation of a fatty acid to its corresponding acyl-CoA or acyl-ACP derivative, followed by the condensation with an amino acid or a decarboxylated amino acid (amine) catalyzed by an N-acyltransferase.
Experimental Protocols
Protocol 1: Extraction and Isolation of Pellitorine from Zanthoxylum zanthoxyloides Roots
This protocol is adapted from methodologies described for the bioassay-guided isolation of Pellitorine.[4][5]
1. Plant Material Preparation:
-
Harvest fresh roots of Zanthoxylum zanthoxyloides.
-
Wash the roots thoroughly to remove soil and debris.
-
Cut the roots into smaller pieces and air-dry them in a well-ventilated area at room temperature (e.g., 32°C) until they are brittle.
-
Grind the dried root pieces into a fine powder using a laboratory mill.
2. Maceration Extraction:
-
Soak a known quantity of the powdered root material (e.g., 200 g) in a suitable solvent such as methanol (e.g., 1 L) in a large container.
-
Allow the mixture to stand for 48 hours at room temperature with occasional stirring.
-
Filter the mixture through Whatman No. 1 filter paper to separate the methanol extract from the plant residue.
-
Concentrate the methanol extract using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.
3. Chromatographic Purification:
-
Silica Gel Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using a non-polar solvent like n-hexane as the slurry packing solvent.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. For example:
-
100% n-hexane
-
95:5 n-hexane:ethyl acetate
-
90:10 n-hexane:ethyl acetate
-
...and so on, up to 100% ethyl acetate.
-
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Monitor the collected fractions by TLC on silica gel plates using a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2).
-
Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., iodine vapor or vanillin-sulfuric acid).
-
Combine the fractions containing the compound of interest (Pellitorine).
-
-
Final Purification:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the isolated Pellitorine.
-
The structure and purity of the isolated compound should be confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Protocol 2: Soxhlet Extraction of Fatty Acid Amides from Zanthoxylum Stem Bark
This protocol is a continuous extraction method suitable for obtaining a crude extract rich in fatty acid amides.[6]
1. Plant Material Preparation:
-
Prepare the dried and powdered stem bark as described in Protocol 1.
2. Soxhlet Extraction:
-
Place a known amount of the powdered bark into a cellulose extraction thimble.
-
Place the thimble into the Soxhlet extractor.
-
Fill a round-bottom flask with a suitable solvent, such as hexane.
-
Assemble the Soxhlet apparatus and heat the solvent using a heating mantle to its boiling point.
-
Allow the extraction to proceed for several hours (e.g., 6-8 hours) until the solvent in the extractor arm runs clear.
-
After extraction, allow the apparatus to cool down.
-
Remove the round-bottom flask and concentrate the extract using a rotary evaporator to obtain the crude hexane extract.
-
The crude extract can then be subjected to chromatographic purification as described in Protocol 1.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the extraction, isolation, and characterization of fatty acid amides from plant material.
Conclusion
The Zanthoxylum genus represents a promising source of bioactive fatty acid amides with potential applications in drug development and as insecticidal agents. While specific data on "this compound" is limited, the well-documented protocols for the isolation and characterization of related compounds like Pellitorine provide a solid foundation for researchers. The methodologies and data presented in this guide are intended to facilitate further investigation into this important class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyunsaturated fatty acid amides from the Zanthoxylum genus – from culinary curiosities to probes for chemical biology - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. "Fatty Acid Amides and Their Biosynthetic Enzymes Found in Insect Model" by Ryan L. Anderson [digitalcommons.usf.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. journalsarjnp.com [journalsarjnp.com]
- 7. mdpi.com [mdpi.com]
- 8. Sanshool | C16H25NO | CID 6440935 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Theoretical Models of Herculin Compound Interaction: A Review of Currently Available Data
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document aims to provide a comprehensive overview of the theoretical models, quantitative data, and experimental protocols related to the interaction of the Herculin compound with biological systems. However, a thorough review of the scientific literature reveals a significant lack of available data to construct a detailed technical guide as requested.
Executive Summary
The compound known as this compound, chemically identified as (2E,8E)-N-(2-methylpropyl)dodeca-2,8-dienamide, is a fatty amide for which there is a notable scarcity of modern scientific research.[1][2][3] Initial investigations have uncovered an ambiguity between this compound the chemical compound and a myogenic regulatory gene of the same name.[4] This guide focuses exclusively on the chemical compound. Despite a comprehensive search for theoretical models, computational studies, and experimental data on its biological interactions, the available information is insufficient to meet the core requirements of an in-depth technical guide. The primary and most substantive reference to the compound's biological activity dates back to 1948, identifying it as a pungent and insecticidal agent.[1] No recent studies have been found to elaborate on its mechanism of action or to provide the quantitative data necessary for a detailed analysis.
Chemical Identity and Properties of this compound
This compound is a fatty amide with the following chemical properties:
| Property | Value | Source |
| IUPAC Name | (2E,8E)-N-(2-methylpropyl)dodeca-2,8-dienamide | [1] |
| Molecular Formula | C16H29NO | [1] |
| Molecular Weight | 251.41 g/mol | [1] |
| Synonyms | N-isobutyl-2,8-dodecadienamide | [1] |
Biological Activity: Limited and Historical Data
The most significant, albeit dated, information on the biological activity of this compound comes from a 1948 publication in the Journal of the American Chemical Society. This study identified this compound as a "pungent insecticidal constituent of Southern prickly ash bark".[1]
Unfortunately, the original article provides no abstract in modern databases, and access to the full text is required to ascertain any quantitative data (such as LC50 or LD50 values against specific insect species) or detailed experimental protocols. Without this information, a summary of its insecticidal properties remains qualitative.
Theoretical Models and Mechanism of Action: An Unexplored Field
A comprehensive search for "this compound compound theoretical models," "this compound computational studies," and "this compound molecular modeling" yielded no relevant results. The scientific community has not published any theoretical or computational studies on the interaction of this compound with biological targets.
While other N-isobutylamides, a class of compounds to which this compound belongs, have been studied for their biological activities, it is not scientifically sound to extrapolate these findings to this compound without direct evidence. For instance, related compounds found in plants like Echinacea have been shown to interact with cannabinoid receptors or modulate inflammatory pathways. Another related compound, dodeca-2(E),4(E)-dienoic acid isobutylamide, has been demonstrated to enhance glucose uptake in adipocytes through the activation of the Akt signaling pathway.[5] This suggests that N-isobutylamides can have diverse biological effects, but the specific targets and mechanisms of this compound remain unknown.
Lack of Experimental Data and Protocols
Consistent with the absence of theoretical models, there is a lack of published experimental data regarding this compound's interaction with any biological molecules. Key experimental details that are unavailable include:
-
Binding Assays: No data on binding affinities (e.g., Kd, Ki) to any protein targets.
-
Crystallography: No structural data of this compound in complex with any biological macromolecule.
-
Functional Assays: No quantitative measures of its effects in cellular or in vivo models (e.g., IC50, EC50).
Without such data, it is impossible to provide detailed experimental protocols as requested.
Signaling Pathways and Visualizations: Not Applicable
The creation of diagrams for signaling pathways, experimental workflows, or logical relationships requires a foundational understanding of the compound's mechanism of action. As this information is not available for this compound, no such visualizations can be generated.
Conclusion and Future Directions
The request for an in-depth technical guide on the theoretical models of this compound compound interaction cannot be fulfilled at this time due to a profound lack of scientific data. The existing information is largely historical and does not provide the necessary details for a comprehensive analysis.
For researchers, scientists, and drug development professionals interested in this compound, the field is wide open for exploration. Future research could focus on:
-
Rediscovering and Characterizing this compound: Isolating or synthesizing this compound and confirming its insecticidal and pungent properties using modern analytical techniques.
-
Target Identification: Employing methods such as affinity chromatography, proteomics, or computational screening to identify potential biological targets.
-
Mechanism of Action Studies: Once targets are identified, conducting biochemical and cellular assays to elucidate the mechanism by which this compound exerts its effects.
-
Computational Modeling: With experimental data in hand, building theoretical models to understand the molecular interactions between this compound and its targets.
Until such foundational research is conducted and published, any discussion on the theoretical models of this compound's interaction remains speculative.
References
- 1. This compound, a pungent insecticidal constituent of Southern prickly ash bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C16H29NO | CID 5318023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dodecatetraenoic acid isobutylamide, (2E,4E)- | C16H29NO | CID 6443006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Dodeca-2(E),4(E)-dienoic acid isobutylamide enhances glucose uptake in 3T3-L1 cells via activation of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Herculin: A Technical Review of a Bioactive Fatty Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herculin is a naturally occurring fatty amide first identified in 1948 by M. Jacobson from the bark of the Southern Prickly Ash (Zanthoxylum clava-herculis)[1][2][3]. It is recognized for its pungent taste and notable insecticidal properties[1][2][4]. Chemically, this compound is (2E,8E)-N-(2-methylpropyl)dodeca-2,8-dienamide[1]. This technical guide provides a comprehensive literature review of this compound and related insecticidal N-isobutylamides, focusing on its chemical properties, synthesis, biological activity, and mechanism of action.
Chemical Structure and Properties
This compound belongs to the class of N-isobutylamides, which are characterized by an isobutyl group attached to the nitrogen of the amide functionality. The fatty acid portion of this compound is a 12-carbon chain with two trans double bonds at positions 2 and 8.
| Property | Value |
| IUPAC Name | (2E,8E)-N-(2-methylpropyl)dodeca-2,8-dienamide |
| Molecular Formula | C₁₆H₂₉NO |
| Molecular Weight | 251.41 g/mol |
| CAS Number | 5318023 |
| Synonyms | N-isobutyl-2,8-dodecadienamide |
Synthesis
The synthesis of this compound, like other N-isobutylamides, can be achieved through the amidation of the corresponding carboxylic acid, (2E,8E)-dodeca-2,8-dienoic acid. A general synthetic approach involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with isobutylamine[5].
Biological Activity: Insecticidal Properties
This compound and other related N-isobutylamides exhibit significant insecticidal activity against a range of insect pests. While specific quantitative data for this compound is limited in recent literature, studies on structurally similar compounds provide valuable insights into its potential efficacy.
Table 1: Insecticidal Activity of this compound and Related N-Isobutylamides
| Compound | Target Insect | Assay Type | Efficacy Metric | Value | Reference(s) |
| This compound | Housefly (Musca domestica) | Topical Application | Not specified | Pungent, insecticidal | [1][2][3] |
| Spilanthol (N-(2-methylpropyl)deca-2,6,8-trienamide) | Diamondback moth (Plutella xylostella) | Leaf Dip Assay | LC₅₀ | 1.49 g/L | [6] |
| Pellitorine ((2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide) | Oil palm leaf miner (Coelaenomenodera lameensis) | Contact Toxicity (Dipping) | LC₅₀ | 0.491 mg/mL | [7] |
| N-isobutyl-(2E,4E,8Z,10E/Z)-dodecatetraenamides-rich extract | Fall armyworm (Spodoptera frugiperda) | Topical Application | Mortality Rate | 63% at 0.30 mg/µL | [8] |
Mechanism of Action: Neurotoxicity
The primary mechanism of action for this compound and other insecticidal N-isobutylamides is neurotoxicity. These compounds are known to target the nervous system of insects, leading to paralysis and death[6][9].
Modulation of Voltage-Gated Sodium Channels
The principal molecular target of N-isobutylamides is the voltage-gated sodium channel (VGSC) in insect neurons[10][11][12]. These channels are crucial for the initiation and propagation of action potentials. N-isobutylamides act as modulators of VGSCs, causing them to remain open for an extended period. This leads to a persistent influx of sodium ions (Na⁺), resulting in membrane depolarization and a state of hyperexcitability in the neuron. The continuous firing of nerve impulses leads to muscle spasms, paralysis, and ultimately, the death of the insect[9].
dot
References
- 1. This compound, a pungent insecticidal constituent of Southern prickly ash bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Larvicidal effect of an N-isobutyl-(2E,4E,8Z,10E/Z)-dodecatetraenamides-rich extract of Salmea scandens on fall armyworm | Spanish Journal of Agricultural Research [sjar.revistas.csic.es]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. Modulation of Voltage-Gated Na+ Channel Currents by Small Molecules: Effects on Amplitude and Gating During High-Frequency Stimulation | MDPI [mdpi.com]
- 10. Small Molecule Modulation of Voltage Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Structural Advances in Voltage-Gated Sodium Channels [frontiersin.org]
- 12. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Herculin (MRF4) Gene Cloning and Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Herculin, also known as Myogenic Regulatory Factor 4 (MRF4) or Myf6, is a member of the myogenic regulatory factors (MRFs) family of transcription factors.[1][2][3] This family, which also includes MyoD, Myf5, and myogenin, plays a crucial role in the determination and differentiation of skeletal muscle cells.[2][4] MRF4 is a basic helix-loop-helix (bHLH) transcription factor that binds to E-box sequences (CANNTG) in the regulatory regions of muscle-specific genes, thereby activating their transcription.[2] Its expression is predominantly found in skeletal muscle and is particularly abundant in adult muscle fibers, suggesting a role in both muscle development and maintenance.[1][5][6][7][8]
These application notes provide detailed protocols for the cloning of the full-length this compound (MRF4) gene, its insertion into various expression vectors, and subsequent expression and analysis in both prokaryotic and eukaryotic systems.
Data Presentation
Table 1: this compound (MRF4) Gene Characteristics Across Species
| Species | Gene Name | NCBI Accession (mRNA) | Coding Sequence (CDS) Length (bp) | Protein Length (amino acids) | Predicted Protein Size (kDa) |
| Human | MYF6 | NM_002469 | 729 | 242 | ~27 |
| Mouse | Myf6 | NM_008657 | 729 | 242 | ~27 |
| Rat | Mrf4 | - | - | 242 | ~27 |
| Duck | MRF4 | - | 723 | 242 | ~27 |
| Zebrafish | mrf4 | - | 720 | 239 | ~26.5 |
| Nile Tilapia | NT-MRF4 | PQ497691 | 678 | 225 | ~25 |
Note: Accession numbers and sequence lengths may vary slightly between different database releases and splice variants. The predicted protein size is an approximation.
Table 2: Comparison of Expression Vectors for this compound (MRF4)
| Vector Name | System | Promoter | Selection Marker | Tag Options | Typical Insert Size (kbp) | Applications |
| pET-28a(+) | Prokaryotic (E. coli) | T7 | Kanamycin | N-terminal His-tag, Thrombin cleavage site | up to 5 | High-level protein expression for purification and structural studies. |
| pGEX-4T-1 | Prokaryotic (E. coli) | tac | Ampicillin | N-terminal GST-tag, Thrombin cleavage site | up to 4 | Protein expression and purification, pull-down assays. |
| pcDNA™3.1(+) | Mammalian | CMV | Neomycin (G418), Ampicillin | None (can be added via PCR) | up to 10 | High-level transient and stable expression in mammalian cells for functional studies.[3][5][9][10] |
| pTARGET™ | Mammalian | CMV | Neomycin (G418) | None | up to 8 | Expression of PCR products in mammalian cells.[11] |
| pLenti-C-mGFP | Lentiviral | CMV | Puromycin | C-terminal mGFP fusion | up to 3 | Stable expression in a wide range of cell types, including primary cells. |
Table 3: Typical Protein Yields for Recombinant this compound (MRF4)
| Expression System | Cell Type | Typical Yield Range | Notes |
| Prokaryotic | E. coli BL21(DE3) | 1-10 mg/L of culture | Yield is highly dependent on codon optimization, expression conditions (temperature, induction time), and protein solubility. |
| Eukaryotic (transient) | HEK293T | 0.1-1 mg/L of culture | Transient transfection typically results in lower yields compared to stable cell lines. |
| Eukaryotic (stable) | CHO, HEK293 | 1-10 mg/L of culture | Yield can be significantly increased through clone selection and optimization of culture conditions.[7][12] |
Experimental Protocols
Protocol 1: Full-Length this compound (MRF4) cDNA Cloning from Skeletal Muscle
This protocol describes the isolation of total RNA from skeletal muscle tissue and the subsequent cloning of the full-length MRF4 cDNA using reverse transcription-polymerase chain reaction (RT-PCR).
Materials:
-
Skeletal muscle tissue (e.g., mouse gastrocnemius)
-
Liquid nitrogen
-
TRIzol® reagent or similar RNA extraction kit
-
Reverse transcriptase (e.g., SuperScript™ III)
-
Oligo(dT) primers
-
dNTPs
-
High-fidelity DNA polymerase (e.g., Phusion®)
-
MRF4-specific forward and reverse primers with restriction sites
-
TA cloning vector (e.g., pGEM®-T Easy)
-
T4 DNA ligase
-
Competent E. coli (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
Procedure:
-
RNA Isolation:
-
Excise approximately 50-100 mg of fresh skeletal muscle tissue and immediately flash-freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Add 1 mL of TRIzol® reagent to the powdered tissue and homogenize thoroughly.
-
Follow the manufacturer's protocol for RNA isolation.
-
Resuspend the final RNA pellet in RNase-free water and determine the concentration and purity using a spectrophotometer.
-
-
First-Strand cDNA Synthesis:
-
In an RNase-free tube, combine 1-5 µg of total RNA, 1 µL of oligo(dT) primer (50 µM), and 1 µL of 10 mM dNTP mix. Adjust the total volume to 13 µL with RNase-free water.
-
Heat the mixture to 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Add 4 µL of 5X First-Strand Buffer, 1 µL of 0.1 M DTT, and 1 µL of RNaseOUT™ Recombinant Ribonuclease Inhibitor.
-
Incubate at 42°C for 2 minutes.
-
Add 1 µL (200 units) of SuperScript™ III reverse transcriptase and mix gently.
-
Incubate at 50°C for 60 minutes.
-
Inactivate the reaction by heating at 70°C for 15 minutes.
-
-
PCR Amplification of MRF4 cDNA:
-
Design forward and reverse primers specific to the 5' and 3' untranslated regions (UTRs) of the target MRF4 sequence. Incorporate desired restriction enzyme sites for subsequent cloning into an expression vector.
-
Set up a 50 µL PCR reaction containing: 1-2 µL of cDNA, 10 µL of 5X Phusion® HF Buffer, 1 µL of 10 mM dNTPs, 2.5 µL of forward primer (10 µM), 2.5 µL of reverse primer (10 µM), 0.5 µL of Phusion® DNA Polymerase, and nuclease-free water to 50 µL.
-
Perform PCR with the following cycling conditions: 98°C for 30 seconds; 30-35 cycles of (98°C for 10 seconds, 55-65°C for 30 seconds, 72°C for 1 minute); and a final extension at 72°C for 10 minutes.
-
-
Cloning and Verification:
-
Analyze the PCR product by agarose gel electrophoresis. A single band of the expected size should be observed.
-
Purify the PCR product using a gel extraction kit.
-
Ligate the purified PCR product into a TA cloning vector according to the manufacturer's instructions.
-
Transform the ligation mixture into competent E. coli.
-
Plate the transformed cells on LB agar plates with the appropriate antibiotic and select colonies.
-
Perform colony PCR or plasmid DNA extraction followed by restriction digestion to screen for positive clones.
-
Confirm the sequence of the insert by Sanger sequencing.
-
Protocol 2: Subcloning of this compound (MRF4) into a Mammalian Expression Vector (pcDNA™3.1)
This protocol describes the subcloning of the sequenced MRF4 cDNA from the TA cloning vector into the pcDNA™3.1(+) mammalian expression vector.[3][5][9]
Materials:
-
TA cloning vector containing MRF4 cDNA
-
pcDNA™3.1(+) vector
-
Restriction enzymes corresponding to the sites added to the PCR primers
-
T4 DNA ligase
-
Competent E. coli (e.g., DH5α)
-
LB agar plates with ampicillin
Procedure:
-
Restriction Digest:
-
Perform a double digestion of both the MRF4-containing TA vector and the pcDNA™3.1(+) vector with the selected restriction enzymes.
-
Incubate at 37°C for 1-2 hours.
-
Run the digested products on an agarose gel and purify the MRF4 insert and the linearized pcDNA™3.1(+) vector using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with a 3:1 molar ratio of insert to vector.
-
Add T4 DNA ligase and buffer, and incubate at room temperature for 1 hour or at 16°C overnight.
-
-
Transformation and Screening:
-
Transform the ligation mixture into competent E. coli.
-
Plate on LB agar plates containing 100 µg/mL ampicillin.
-
Screen colonies by restriction digestion of extracted plasmid DNA to confirm the presence and orientation of the insert.
-
Protocol 3: Transient Transfection of this compound (MRF4) into C3H/10T1/2 Fibroblasts
This protocol details the transient transfection of the MRF4-pcDNA™3.1 construct into C3H/10T1/2 mouse embryonic fibroblasts to induce myogenic differentiation.[6]
Materials:
-
C3H/10T1/2 cells
-
DMEM with 10% FBS
-
MRF4-pcDNA™3.1 plasmid DNA (highly purified)
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Opti-MEM® I Reduced Serum Medium
-
6-well plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed C3H/10T1/2 cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
For each well, dilute 2.5 µg of MRF4-pcDNA™3.1 plasmid DNA in 125 µL of Opti-MEM®.
-
In a separate tube, dilute 5 µL of Lipofectamine® 3000 reagent in 125 µL of Opti-MEM®.
-
Add the diluted DNA to the diluted Lipofectamine® 3000 (1:1 ratio) and incubate for 10-15 minutes at room temperature to allow complex formation.
-
Add the DNA-lipid complex dropwise to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
-
Myogenic Differentiation Assay:
-
After 24-48 hours, switch the medium to differentiation medium (DMEM with 2% horse serum).
-
Culture for an additional 3-5 days, replacing the differentiation medium every 48 hours.
-
Assess myogenic differentiation by immunofluorescence staining for muscle-specific markers like myosin heavy chain (MHC).
-
Protocol 4: Recombinant this compound (MRF4) Expression and Purification from E. coli
This protocol outlines the expression of His-tagged MRF4 in E. coli using the pET-28a(+) vector and subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
pET-28a-MRF4 plasmid
-
E. coli BL21(DE3) competent cells
-
LB medium with kanamycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA agarose resin
-
Lysozyme
Procedure:
-
Expression:
-
Transform the pET-28a-MRF4 plasmid into BL21(DE3) cells.
-
Inoculate a single colony into 50 mL of LB with kanamycin and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB with kanamycin with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 3-4 hours at 37°C or overnight at 18-25°C for improved protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
-
Purification:
-
Resuspend the cell pellet in 30 mL of ice-cold lysis buffer containing lysozyme (1 mg/mL) and protease inhibitors.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to lyse the cells.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cellular debris.
-
Incubate the supernatant with pre-equilibrated Ni-NTA resin for 1 hour at 4°C with gentle agitation.
-
Load the resin into a chromatography column and wash with 10 column volumes of wash buffer.
-
Elute the His-tagged MRF4 protein with 5 column volumes of elution buffer.
-
Analyze the purified protein by SDS-PAGE and quantify using a Bradford or BCA assay.
-
Visualization
Caption: Signaling pathways regulating this compound (MRF4) expression and function in myogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. The Myogenic Regulatory Factors, Determinants of Muscle Development, Cell Identity and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Isolation of full-length cDNAs encoding abundant adult human skeletal muscle mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. MRF4 protein expression in regenerating rat muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. molecularlab.it [molecularlab.it]
- 10. pcDNA3.1-mRFP vector map and sequence [novoprolabs.com]
- 11. promega.jp [promega.jp]
- 12. Overview of Protein Expression by Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Herculin Protein Expression
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Herculin is a novel protein implicated in the regulation of cellular growth and proliferation. Understanding its expression patterns is crucial for elucidating its biological function and for the development of targeted therapeutics. These application notes provide detailed protocols for the detection and quantification of this compound protein in various biological samples using common laboratory techniques.
I. Western Blotting
Western blotting is a widely used technique to detect and quantify the relative abundance of a specific protein in a complex mixture, such as a cell lysate or tissue homogenate.
A. Hypothetical Performance Characteristics
The following table summarizes the hypothetical performance of an anti-Herculin antibody in a Western blot application.
| Parameter | Value |
| Specificity | Human, Mouse, Rat this compound |
| Working Dilution | 1:1000 - 1:5000 |
| Positive Control | Transfected 293T cell lysate |
| Negative Control | Untransfected 293T cell lysate |
| Molecular Weight | ~55 kDa |
B. Experimental Protocol
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1 hour at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Herculin antibody (e.g., at a 1:2000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescent (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system.
-
C. Workflow Diagram
Caption: Western Blotting Workflow for this compound Detection.
II. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay designed for detecting and quantifying soluble substances such as proteins. A sandwich ELISA is a common format for measuring protein concentration in samples like serum, plasma, or cell culture supernatants.
A. Hypothetical Assay Performance
The following table outlines the hypothetical performance characteristics of a this compound Sandwich ELISA kit.
| Parameter | Value |
| Assay Range | 15.6 pg/mL - 1000 pg/mL |
| Sensitivity | < 10 pg/mL |
| Intra-Assay CV | < 10% |
| Inter-Assay CV | < 12% |
| Sample Types | Serum, Plasma, Cell Culture Supernatants |
B. Experimental Protocol
-
Plate Preparation:
-
Add 100 µL of capture antibody diluted in coating buffer to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBST).
-
Block the plate with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times.
-
Add 100 µL of standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µL of biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Enzyme and Substrate Reaction:
-
Wash the plate three times.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
-
Data Acquisition:
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of this compound in the samples.
-
C. Workflow Diagram
Caption: Sandwich ELISA Workflow for this compound Quantification.
III. Immunohistochemistry (IHC)
IHC is used to visualize the localization of a protein within a tissue sample. This is critical for understanding the spatial expression patterns of this compound in a complex biological context.
A. Hypothetical Antibody Performance for IHC
| Parameter | Value |
| Reactivity | Human, Mouse |
| Working Dilution | 1:100 - 1:400 |
| Positive Control Tissue | Human colon carcinoma |
| Staining Location | Cytoplasmic, Membranous |
B. Experimental Protocol
-
Tissue Preparation:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0).
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding with a protein block solution for 20 minutes.
-
Incubate with the primary anti-Herculin antibody (e.g., at a 1:200 dilution) for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Detection and Visualization:
-
Incubate with an HRP-conjugated secondary antibody for 30 minutes.
-
Wash three times with PBS.
-
Apply DAB chromogen and incubate until the desired stain intensity develops.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the sections through a series of alcohol and xylene washes.
-
Coverslip the slides with a permanent mounting medium.
-
C. Workflow Diagram
Caption: Immunohistochemistry Workflow for this compound Localization.
IV. Hypothetical this compound Signaling Pathway
The following diagram illustrates a hypothetical signaling cascade in which this compound is a key component. This pathway can be investigated using the techniques described above to measure changes in this compound expression or the expression of downstream targets upon pathway activation or inhibition.
Caption: Hypothetical this compound Signaling Pathway.
For further information or technical support, please contact our scientific support team.
Application Notes and Protocols for CRISPR-Cas9 Mediated Editing of the Herculin (MYF6) Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herculin, also known as Myogenic Factor 6 (MYF6) or Muscle-Specific Regulatory Factor 4 (MRF4), is a member of the MyoD family of basic helix-loop-helix (bHLH) transcription factors.[1][2] This family, which also includes MyoD, Myf5, and myogenin, plays a critical role in the determination and differentiation of skeletal muscle cells.[3] this compound is particularly notable for its high expression in adult skeletal muscle, where it functions as a key regulator of the myogenic niche, essential for the maintenance and repair of muscle tissue.[4][5] It transcriptionally regulates various myokines, including Epidermal Growth Factor (EGF) and Vascular Endothelial Growth Factor A (VEGFA), which are crucial for maintaining the muscle stem cell pool.[6][7]
The precise control of myogenesis by transcription factors like this compound presents a valuable target for research in muscle disorders, regenerative medicine, and drug development. The CRISPR-Cas9 system offers a powerful and precise tool for editing the MYF6 gene, enabling researchers to create cellular and animal models to study its function, screen for therapeutic compounds, and potentially develop novel gene therapies for muscle-related diseases.[8][9]
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to edit the this compound gene in mammalian cells, with a focus on knockout studies.
Data Presentation: Quantitative Analysis of this compound Gene Editing
Effective CRISPR-Cas9 gene editing requires careful optimization and quantification of on-target and off-target events. The following table summarizes hypothetical, yet realistic, quantitative data from a typical this compound gene knockout experiment in a human myoblast cell line. This data is intended to serve as a benchmark for researchers performing similar experiments.
| Parameter | gRNA 1 | gRNA 2 | gRNA 3 | Negative Control (Scrambled gRNA) | Reference |
| Target Exon | Exon 1 | Exon 1 | Exon 2 | N/A | [10] |
| On-Target Editing Efficiency (Indels % by NGS) | 85% | 78% | 82% | <0.1% | [11][12] |
| Predicted Off-Target Sites (In Silico) | 5 | 8 | 3 | N/A | [13] |
| Experimentally Verified Off-Target Sites (NGS) | 0 | 1 | 0 | 0 | [14][15] |
| MYF6 mRNA Expression (Fold Change vs. Control) | 0.15 | 0.22 | 0.18 | 1.00 | [16] |
| This compound Protein Expression (% of Control by Western Blot) | <5% | 12% | <5% | 100% | [17] |
Experimental Protocols
The following protocols provide a step-by-step guide for CRISPR-Cas9-mediated knockout of the this compound (MYF6) gene in a relevant mammalian cell line, such as human myoblasts.
Protocol 1: gRNA Design and Plasmid Construction
-
gRNA Design :
-
Identify the target region within the MYF6 gene. Targeting an early exon (e.g., Exon 1) is recommended to maximize the likelihood of generating a loss-of-function mutation.[18]
-
Use a gRNA design tool (e.g., CHOPCHOP) to identify several potential 20-nucleotide gRNA sequences.[18] Select gRNAs with high predicted on-target efficiency and low predicted off-target effects.
-
Ensure the target sequence is immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
-
Plasmid Selection :
-
Utilize an all-in-one plasmid system expressing both Cas9 and the gRNA, such as pX458 (Addgene #48138), which also contains a fluorescent marker (e.g., GFP) for selection of transfected cells.[18]
-
-
gRNA Cloning into Expression Plasmid :
-
Synthesize two complementary oligonucleotides encoding the chosen gRNA sequence with appropriate overhangs for cloning into the BbsI-linearized pX458 plasmid.
-
Anneal the two oligonucleotides to form a double-stranded DNA insert.
-
Ligate the annealed insert into the linearized pX458 vector.
-
Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.
-
Verify the correct insertion of the gRNA sequence by Sanger sequencing.
-
Protocol 2: Cell Culture and Transfection
-
Cell Culture :
-
Culture human myoblasts in the recommended growth medium and conditions.
-
Ensure cells are healthy and actively dividing at the time of transfection.
-
-
Transfection :
-
On the day of transfection, seed the myoblasts at a density that will result in 70-80% confluency on the following day.
-
Transfect the cells with the constructed MYF6-targeting CRISPR-Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine) or electroporation, following the manufacturer's instructions.
-
Include a negative control (plasmid with a scrambled gRNA) and a positive transfection control (e.g., a GFP expression plasmid).
-
Protocol 3: Validation of Gene Editing
A. Assessment of On-Target Editing Efficiency
-
Genomic DNA Extraction : 48-72 hours post-transfection, harvest a population of the transfected cells and extract genomic DNA.
-
PCR Amplification : Amplify the genomic region surrounding the gRNA target site using high-fidelity DNA polymerase.
-
Next-Generation Sequencing (NGS) :
-
Perform deep sequencing of the PCR amplicons to quantify the percentage of insertions and deletions (indels) at the target site. This is the most accurate method for determining editing efficiency.[11][19][20]
-
Analyze the sequencing data using software designed to identify and quantify CRISPR-induced mutations.
-
B. Off-Target Analysis
-
In Silico Prediction : Use bioinformatics tools to predict potential off-target sites in the genome that have high sequence similarity to the on-target gRNA sequence.[13]
-
Experimental Validation :
-
Amplify and sequence the top predicted off-target sites from genomic DNA of the edited cells to check for unintended mutations.
-
For a more comprehensive analysis, genome-wide, unbiased methods like GUIDE-seq or Digenome-seq can be employed to identify all off-target cleavage events.[21]
-
C. Confirmation of Gene Knockout
-
Single-Cell Cloning :
-
Isolate single, GFP-positive cells from the transfected population by fluorescence-activated cell sorting (FACS) into a 96-well plate to generate clonal cell lines.
-
Expand the single-cell clones.
-
-
Genotyping of Clonal Lines :
-
Extract genomic DNA from each clonal line.
-
PCR amplify and Sanger sequence the target region to identify the specific mutations in each allele.
-
-
RT-qPCR for mRNA Expression Analysis :
-
Isolate total RNA from the validated knockout clones and the wild-type control.
-
Synthesize cDNA and perform quantitative real-time PCR (RT-qPCR) using primers specific for MYF6 to confirm the reduction in mRNA expression.[16]
-
-
Western Blot for Protein Expression Analysis :
Visualizations
Signaling Pathway
Caption: this compound's role in the muscle stem cell niche.
Experimental Workflow
Caption: CRISPR-Cas9 workflow for this compound knockout.
Logical Relationship for Knockout Validation
Caption: Validation logic for this compound gene knockout.
References
- 1. Function of the myogenic regulatory factors Myf5, MyoD, Myogenin and MRF4 in skeletal muscle, satellite cells and regenerative myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myogenic regulatory factors - Wikipedia [en.wikipedia.org]
- 3. The Myogenic Regulatory Factors, Determinants of Muscle Development, Cell Identity and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MYF6 - Wikipedia [en.wikipedia.org]
- 5. Myf6/MRF4 is a myogenic niche regulator required for the maintenance of the muscle stem cell pool | EMBO Reports [link.springer.com]
- 6. Myf6/MRF4 is a myogenic niche regulator required for the maintenance of the muscle stem cell pool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Scalpel or Straitjacket: CRISPR/Cas9 Approaches for Muscular Dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MYF6 myogenic factor 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Quantification of editing by NGS [bio-protocol.org]
- 12. Verification of CRISPR Gene Editing Efficiency | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
- 15. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 16. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 17. benchchem.com [benchchem.com]
- 18. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 19. Comprehensive analysis and accurate quantification of unintended large gene modifications induced by CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. paragongenomics.com [paragongenomics.com]
- 21. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
Herculin (MRF4) Antibody: Application Notes and Protocols for Western Blot and IHC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herculin, also known as Myogenic Regulatory Factor 4 (MRF4) or Myf-6, is a member of the myogenic regulatory factors (MRFs) family of transcription factors. This family, which also includes MyoD, Myf5, and Myogenin, plays a crucial role in the determination and differentiation of skeletal muscle cells. This compound (MRF4) is particularly noted for its high expression in adult skeletal muscle, where it is involved in the maintenance and regeneration of muscle tissue. This document provides detailed application notes and protocols for the use of anti-Herculin (MRF4) antibodies in Western Blotting (WB) and Immunohistochemistry (IHC) applications.
Quantitative Data Summary
The following table summarizes key quantitative data for the application of this compound (MRF4) antibodies. It is important to note that optimal dilutions and conditions should be determined empirically for each specific antibody and experimental setup.
| Application | Antibody Type | Recommended Dilution/Concentration | Molecular Weight (kDa) |
| Western Blot | Rabbit Polyclonal | 1:500 - 1:1000 | ~27-37 |
| Western Blot | Rabbit Polyclonal | 3 µg/mL | ~27-37 |
| Immunohistochemistry | Rabbit Polyclonal | 1:100 | Not Applicable |
Note: The observed molecular weight in Western Blot may vary from the predicted 27 kDa due to post-translational modifications and the use of tagged recombinant proteins in some validation experiments.[1]
This compound (MRF4) Signaling in Myogenesis
This compound (MRF4) is a key transcription factor in the complex process of myogenesis. It functions downstream of other myogenic regulatory factors like MyoD and Myf5. In adult muscle stem cells (satellite cells), MRF4 plays a critical role in maintaining the quiescent state and regulating their differentiation. One proposed mechanism involves MRF4 controlling the expression of myokines, such as Epidermal Growth Factor (EGF). Secreted EGF then acts on the satellite cells through the EGF receptor (EGFR), influencing their proliferation and differentiation. Furthermore, MRF4 has been shown to repress the activity of another transcription factor, MEF2, which is a key activator of muscle-specific gene expression. This suggests a feedback mechanism where MRF4 fine-tunes the differentiation process.
This compound (MRF4) signaling in muscle homeostasis.
Experimental Protocols
Western Blot Protocol
This protocol provides a general guideline for detecting this compound (MRF4) in cell lysates or tissue homogenates.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-Herculin (MRF4) antibody
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-goat IgG
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Sample Preparation:
-
Lyse cells or homogenize tissue in lysis buffer on ice.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a protein assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Herculin (MRF4) antibody (e.g., at a 1:500 dilution) overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
References
Application Notes and Protocols for Quantitative PCR Analysis of Myostatin (Herculin/GDF-8) Gene Expression
Introduction
Myostatin (MSTN), also known as Growth Differentiation Factor 8 (GDF-8), is a secreted growth factor and a member of the Transforming Growth Factor-beta (TGF-β) superfamily.[1][2][3] It is predominantly expressed in skeletal muscle tissue and acts as a negative regulator of muscle growth and development.[2][4] The inactivation or mutation of the MSTN gene leads to a significant increase in skeletal muscle mass, a phenotype often referred to as "double-muscling" in cattle.[4][5] Given its critical role in myogenesis, MSTN is a key therapeutic target for muscle-wasting diseases such as muscular dystrophy, cachexia, and sarcopenia.[1][2][6]
These application notes provide a comprehensive protocol for the quantification of Myostatin (MSTN) gene expression using quantitative Polymerase Chain Reaction (qPCR). The colloquial term "Herculin" is sometimes associated with genes promoting muscle growth; in this context, it is understood to refer to the inhibition of the Myostatin gene. This document offers validated qPCR primer sequences for various species, a detailed experimental workflow, and a description of the MSTN signaling pathway.
Myostatin Signaling Pathway
Myostatin is synthesized as a precursor protein that undergoes proteolytic cleavage to form an N-terminal propeptide and a C-terminal mature dimer.[1] The mature MSTN dimer, in its active form, binds to the Activin type II receptors (ActRIIB) on the surface of muscle cells.[2][3][7] This binding recruits and activates the type I receptors, specifically ALK4 and ALK5.[1][2] The activated receptor complex then phosphorylates the downstream signaling molecules Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which translocates into the nucleus to regulate the transcription of target genes, ultimately leading to an inhibition of myoblast proliferation and differentiation.[2][3][7]
References
- 1. Targeting the myostatin signaling pathway to treat muscle loss and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Myostatin Signaling Pathway to Treat Muscle Wasting Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of Myostatin on the Growth and Development of Skeletal Muscle [frontiersin.org]
- 4. Differential Expression of MSTN Isoforms in Muscle between Broiler and Layer Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
Synthesis of Herculin (N-isobutyl-2,4-decadienamide): Application Notes and Protocols for Laboratory Researchers
Introduction
Herculin, also known as Pellitorine, is a bioactive fatty amide found in various plants, noted for its pungent taste and insecticidal properties. Chemically, it is N-isobutyl-2,4-decadienamide. Its synthesis in a laboratory setting is crucial for further research into its pharmacological and physiological effects. These application notes provide detailed protocols for two primary methods of this compound synthesis, a comparative analysis of these methods, and visualizations of the synthetic workflows. The target audience for this document includes researchers, scientists, and professionals involved in drug development and natural product synthesis.
Comparative Analysis of Synthesis Methods
Two common and effective strategies for the synthesis of this compound involve the formation of an amide bond between (2E,4E)-deca-2,4-dienoic acid and isobutylamine. The primary difference between the methods lies in the activation of the carboxylic acid group.
| Parameter | Method 1: Acid Chloride Formation | Method 2: One-Pot Amide Coupling |
| Activating Agent | Thionyl chloride (SOCl₂) or Oxalyl chloride | Carbonyldiimidazole (CDI) or EDC/NHS |
| Typical Yield | 75-90% | 85-95% |
| Reaction Time | 4-6 hours | 3-24 hours |
| Key Advantages | Cost-effective reagents. | Milder reaction conditions, simpler workup. |
| Key Disadvantages | Harsh reagents (SOCl₂), potential side reactions. | More expensive reagents. |
| Purity | Good, requires purification. | High, often requires minimal purification. |
Method 1: Synthesis via Acid Chloride Formation
This method involves the conversion of (2E,4E)-deca-2,4-dienoic acid to its more reactive acyl chloride, which then readily reacts with isobutylamine to form the desired amide.
Experimental Protocol
Materials:
-
(2E,4E)-deca-2,4-dienoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Isobutylamine
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
Step 1: Formation of (2E,4E)-deca-2,4-dienoyl chloride
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve (2E,4E)-deca-2,4-dienoic acid (1.0 eq) in anhydrous dichloromethane.
-
Slowly add thionyl chloride (1.5 eq) to the solution at 0 °C (ice bath).
-
Remove the ice bath and heat the reaction mixture to reflux (approximately 40 °C) for 2 hours.
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
Step 2: Amide Formation
-
Dissolve the crude (2E,4E)-deca-2,4-dienoyl chloride in anhydrous dichloromethane and cool the flask to 0 °C.
-
In a separate flask, prepare a solution of isobutylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Add the isobutylamine solution dropwise to the acyl chloride solution at 0 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC.
Step 3: Workup and Purification
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient to yield pure this compound.
Method 2: One-Pot Synthesis using a Coupling Reagent
This approach utilizes a coupling agent, such as Carbonyldiimidazole (CDI), to activate the carboxylic acid in situ, allowing for a direct, one-pot reaction with isobutylamine under milder conditions.
Experimental Protocol
Materials:
-
(2E,4E)-deca-2,4-dienoic acid
-
Carbonyldiimidazole (CDI)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Isobutylamine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
Step 1: Activation of Carboxylic Acid
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (2E,4E)-deca-2,4-dienoic acid (1.0 eq) in anhydrous THF.
-
Add Carbonyldiimidazole (CDI) (1.1 eq) in one portion to the solution at room temperature.
-
Stir the mixture for 1-2 hours at room temperature. The formation of the acylimidazole intermediate can be monitored by the evolution of CO₂ gas.
Step 2: Amide Formation
-
To the same flask, add isobutylamine (1.2 eq) dropwise.
-
Continue stirring the reaction mixture at room temperature overnight (or for 3-5 hours at 40-50°C).
-
Monitor the reaction by TLC until the activated acid intermediate is consumed.
Step 3: Workup and Purification
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
If necessary, purify the crude product by silica gel column chromatography using a hexane-ethyl acetate eluent system to obtain pure this compound. A high yield of pure product is often obtained after the aqueous workup.[1]
References
Application Notes and Protocols for a Novel Compound in Cell Culture Experiments
Compound of Interest: Herculin (Hypothetical Bioactivity Profile)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are provided as a general framework for the investigation of a novel compound, designated here as "this compound." As of December 2025, specific biological activity and detailed experimental data for the this compound compound ((2E,8E)-N-(2-methylpropyl)dodeca-2,8-dienamide) are not extensively available in public literature. The data presented, signaling pathways, and specific experimental outcomes are hypothetical and for illustrative purposes to guide researchers in designing their own studies.
Introduction
This compound is a fatty amide with potential for biological activity. These application notes provide a comprehensive guide for researchers to evaluate the effects of novel compounds like this compound in various cell culture models. The protocols outlined below cover essential assays for determining cytotoxicity, induction of apoptosis, and preliminary analysis of potential signaling pathway modulation.
Data Presentation: Hypothetical Bioactivity of this compound
Quantitative data from in-vitro assays are crucial for characterizing the biological effects of a new compound. The following tables summarize hypothetical data for this compound to illustrate how results can be structured for clear comparison.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 25.6 |
| A549 | Lung Carcinoma | SRB | 48 | 42.1 |
| HCT116 | Colon Carcinoma | MTT | 48 | 18.9 |
| HeLa | Cervical Cancer | SRB | 72 | 33.5 |
IC50 (half-maximal inhibitory concentration) values were determined from dose-response curves.
Table 2: Induction of Apoptosis by this compound in HCT116 Cells
| Treatment Concentration (µM) | Incubation Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 24 | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| 10 | 24 | 15.8 ± 1.2 | 5.2 ± 0.7 | 21.0 ± 1.9 |
| 20 | 24 | 28.4 ± 2.1 | 10.1 ± 1.1 | 38.5 ± 3.2 |
| 40 | 24 | 45.2 ± 3.5 | 18.7 ± 2.4 | 63.9 ± 5.9 |
Data presented as mean ± standard deviation from three independent experiments, quantified by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[1][2][3][4]
Materials:
-
Target cells (e.g., MCF-7, HCT116)
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS)[4]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1] Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Determination of Cytotoxicity using Sulforhodamine B (SRB) Assay
This assay quantifies the total protein content of cells as an indicator of cell number.[5][6][7][8]
Materials:
-
Target cells (e.g., A549, HeLa)
-
Complete culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate for the desired duration (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[9]
-
Washing: Wash the plates five times with 1% acetic acid to remove unbound dye and air dry completely.[5][7]
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5][7]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid.[8]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.[9]
-
Absorbance Measurement: Measure the absorbance at 565 nm.[9]
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10][11][12]
Materials:
-
Target cells (e.g., HCT116)
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both.
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is for analyzing the expression and phosphorylation status of key proteins in a hypothetical signaling pathway modulated by this compound.[13][14][15][16]
Materials:
-
Target cells
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for various time points. Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel for electrophoresis.[13] Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.[13][16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again and incubate with a chemiluminescent substrate.[13] Capture the signal using an imaging system.
-
Analysis: Perform densitometry analysis to quantify band intensities, normalizing to a loading control like GAPDH or β-actin.
Visualizations: Hypothetical Mechanisms and Workflows
The following diagrams, generated using DOT language, visualize a hypothetical signaling pathway for this compound and a general experimental workflow for compound screening.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: General experimental workflow for novel compound evaluation.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Note: Quantitative Analysis of Herculin and Related Compounds
An important clarification regarding the target analyte: Initial searches for "Herculin" did not yield specific quantitative analytical methods. However, detailed methods are available for a similarly named compound, "Hercynine." The PubChem database identifies "this compound" as (2E,8E)-N-(2-methylpropyl)dodeca-2,8-dienamide, which is a fatty amide[1]. Given the lack of specific data for this compound, this document will present a detailed application note and protocol for the quantification of Hercynine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a representative and adaptable method. Additionally, general approaches for the analysis of fatty amides will be discussed.
Introduction
Analytical Techniques
Several analytical techniques can be employed for the quantification of organic molecules like this compound. The most common and powerful of these are:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A widely used technique for separating and quantifying components in a mixture. Its applicability to this compound would depend on the compound possessing a suitable chromophore for UV detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitive and selective quantification of small molecules in complex biological matrices[5]. It combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds like fatty amides to increase their volatility.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive and specific immunoassay that requires the development of antibodies specific to the target analyte. While powerful, it involves a more complex and resource-intensive development process[6][7][8].
This application note will focus on the LC-MS/MS technique due to its high sensitivity, specificity, and broad applicability.
Quantitative Data Summary
The following table summarizes the quantitative performance of the described LC-MS/MS method for Hercynine, which can be considered as target validation parameters for a newly developed this compound assay[2][3][4].
| Parameter | Value |
| Linearity Range | 35–1120 nmol/L |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 10.30 nmol/L |
| Limit of Quantification (LOQ) | 31.21 nmol/L |
| Intraday Precision (%RSD) | < 7% |
| Interday Precision (%RSD) | < 7% |
Experimental Protocols
Protocol 1: Quantification of Hercynine in Human Whole Blood by LC-MS/MS
This protocol is adapted from a validated method for Hercynine and can serve as a starting point for the development of a this compound quantification method[2][3][4].
1. Sample Preparation (Human Whole Blood)
-
Lyse red blood cells by adding cold water to the whole blood sample in a 1.25:1 (water:blood) ratio.
-
Filter the lysate by centrifugation through a 10 kDa molecular weight cut-off filter at 21,380 x g for 30 minutes at 4°C to remove proteins.
-
To 120 µL of the clear filtrate, add 20 µL of phosphate buffer and 40 µL of diethylpyrocarbonate (DEPC) for derivatization.
-
Vortex the mixture and let it stand at room temperature for 5 minutes before LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase: Isocratic elution with 95% aqueous 0.1% v/v formic acid and 5% acetonitrile.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Run Time: 10 minutes
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Hercynine (derivatized): m/z 270.28 → 95
-
Deuterated Hercynine (Internal Standard): m/z 273.21 → 95
-
-
Desolvation Gas (Nitrogen) Flow: 600 L/h
-
Collision Gas (Argon) Flow: 0.5 mL/h
-
Cone Voltage: 28 V (Hercynine), 35 V (Internal Standard)
-
Collision Voltage: 27 V (Hercynine), 25 V (Internal Standard)
-
Dwell Time: 0.1 s
Visualizations
Caption: Experimental workflow for the quantification of Hercynine in whole blood.
Caption: General workflow for fatty amide quantification.
Caption: Hypothetical signaling pathway for a fatty amide like this compound.
References
- 1. This compound | C16H29NO | CID 5318023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an LC⁻Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. greenmoab.com [greenmoab.com]
- 8. ELISA Development and Optimization | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for In Vivo Animal Studies of Fatty Acid Amides
A Note on "Herculin": Initial searches for "this compound fatty amide" did not yield information on a compound of that name. Instead, "this compound" was identified as a member of the MyoD family of myogenic regulatory genes.[1] This document will therefore focus on the broader class of fatty acid amides , a well-established family of signaling lipids with diverse in vivo effects, which aligns with the core requirements of the user's request.
Introduction to Fatty Acid Amides
Fatty acid amides (FAAs) are a class of endogenous lipid signaling molecules that play crucial roles in various physiological processes.[2][3][4] This family includes N-acylethanolamines (NAEs) like anandamide, and primary fatty acid amides (PFAMs) like oleamide.[2][3] These molecules are involved in neuromodulation, inflammation, and regulation of body temperature and motility.[5][6] Their therapeutic potential is a subject of ongoing research, making standardized in vivo study protocols essential.[3][7]
Mechanism of Action
The biological effects of FAAs are mediated through various receptor systems. Anandamide, for instance, is an endogenous ligand for the cannabinoid receptors CB1 and CB2.[2] Oleamide, another well-studied FAA, exhibits cannabinoid-like activity and can directly act as an agonist at CB1 receptors.[2][8] The activity of many FAAs is regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for their degradation.[2][5][8] Inhibition of FAAH can potentiate the effects of endogenous FAAs.[5][6] Some FAAs also interact with other receptors, such as TRPV1.[3][8]
Data Presentation: In Vivo Effects of Fatty Acid Amides
The following tables summarize key quantitative data related to the in vivo administration of fatty acid amides, primarily focusing on oleamide as a representative compound.
Table 1: Receptor Binding Affinity of Selected Fatty Acid Amides
| Compound | Receptor | Binding Affinity (Ki) | Cell Line/Tissue | Reference |
| Anandamide | CB1 | 89 nM | CHO cells | [2] |
| Anandamide | CB2 | 371 nM | CHO cells | [2] |
| Oleamide | CB1 | Negligible binding | Mouse brain | [5] |
Note: While oleamide shows negligible direct binding in some assays, it exerts CB1-dependent effects, suggesting an indirect mechanism or action at other sites.[2][5]
Table 2: Physiological Effects of Oleamide Administration in Mice
| Effect | Dosage Range (mg/kg, i.p.) | Animal Model | Key Findings | Reference |
| Hypomotility | 5-80 | FAAH+/+ mice | Dose-dependent decrease in movement. | [5] |
| Hypothermia | 5-80 | FAAH+/+ mice | Dose-dependent decrease in body temperature. | [5] |
| Ptosis | 5-80 | FAAH+/+ mice | Drooping of the upper eyelid observed. | [5] |
| Enhanced Effects | 5-80 | FAAH-/- mice | Hypomotility, hypothermia, and ptosis were enhanced in mice lacking the FAAH enzyme. | [5] |
| CB1 Independence | 5-80 | CB1-/- mice | Hypomotility, hypothermia, and ptosis were still present in mice lacking the CB1 receptor. | [5] |
| Intestinal Motility | Not specified | Mice | Inhibition of intestinal motility. | [6] |
Experimental Protocols
The following are detailed protocols for the in vivo administration of fatty acid amides and the subsequent assessment of their physiological effects, based on methodologies described in the literature.
Protocol 1: Preparation and Administration of Oleamide for In Vivo Studies
1. Materials:
- Oleamide (cis-9,10-octadecenamide)
- Vehicle solution: Saline (0.9% NaCl) containing 5% Tween 80
- Syringes and needles for intraperitoneal (i.p.) injection
- Animal balance
2. Procedure:
- Preparation of Dosing Solution:
- Weigh the required amount of oleamide for the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse, weigh 0.25 mg).
- Prepare the vehicle solution of 5% Tween 80 in saline.
- Suspend the oleamide in the vehicle solution. Vortex or sonicate briefly to ensure a uniform suspension. Prepare fresh on the day of the experiment.
- Animal Handling and Dosing:
- Acclimatize animals to the experimental conditions for at least 1 hour before injection.
- Weigh each animal immediately before dosing to calculate the precise injection volume.
- Administer the oleamide suspension via intraperitoneal (i.p.) injection. The injection volume should be consistent across animals (e.g., 10 ml/kg).
- For control groups, administer the vehicle solution only.
Protocol 2: Assessment of Hypomotility (Open Field Test)
1. Materials:
- Open field arena (a square or circular arena with walls to prevent escape)
- Video tracking software or photobeam detection system
- Timer
2. Procedure:
- Thirty minutes after oleamide or vehicle injection, place the mouse in the center of the open field arena.
- Allow the mouse to explore the arena for a predetermined period (e.g., 15-30 minutes).
- Record the total distance traveled, time spent mobile, and other relevant parameters using the tracking system.
- Clean the arena thoroughly between each animal to remove olfactory cues.
- Compare the locomotor activity of the oleamide-treated group with the vehicle-treated control group.
Protocol 3: Assessment of Hypothermia
1. Materials:
- Rectal thermometer suitable for small rodents
- Lubricant
2. Procedure:
- Measure the baseline body temperature of each mouse before injection.
- At specified time points after oleamide or vehicle injection (e.g., 30, 60, 90, and 120 minutes), measure the rectal temperature again.
- To measure, gently restrain the mouse and insert the lubricated probe into the rectum to a consistent depth (e.g., 1.5-2 cm).
- Record the temperature once the reading stabilizes.
- Calculate the change in body temperature from baseline for each animal.
Protocol 4: Assessment of Intestinal Motility (Fluorescent Marker Assay)
1. Materials:
- Fluorescent marker (e.g., fluorescein isothiocyanate-dextran)
- Oral gavage needle
- Surgical scissors and forceps
- Ruler
2. Procedure:
- Administer oleamide or vehicle as described in Protocol 1.
- After a predetermined time (e.g., 30 minutes), administer a fluorescent marker solution orally via gavage.
- After a further set time (e.g., 60 minutes), humanely euthanize the animal.
- Carefully dissect the small intestine from the pyloric sphincter to the cecum.
- Lay the intestine flat on a surface without stretching.
- Measure the total length of the small intestine.
- Measure the distance the fluorescent marker has traveled from the pyloric sphincter.
- Calculate the intestinal transit as a percentage of the total length of the small intestine.
Mandatory Visualizations
References
- 1. This compound, a fourth member of the MyoD family of myogenic regulatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological activity of fatty acid amides is regulated, but not mediated, by fatty acid amide hydrolase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acid amide hydrolase controls mouse intestinal motility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acids and their amide derivatives from endophytes: new therapeutic possibilities from a hidden source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oleamide: a fatty acid amide signaling molecule in the cardiovascular system? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Herculin Compound Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for assessing the cytotoxic effects of the novel compound, Herculin. As a compound with uncharacterized biological activity, a systematic approach is required to determine its potential as a therapeutic agent or to identify any toxicological liabilities. These application notes detail the principles behind common cytotoxicity assays and provide step-by-step protocols for their implementation. The included methodologies are foundational for screening natural products and other novel chemical entities.[1][2][3]
The described protocols will enable researchers to:
-
Determine the concentration-dependent cytotoxic effects of this compound on various cell lines.
-
Distinguish between different mechanisms of cell death, such as necrosis and apoptosis.
-
Generate reproducible data to inform further preclinical development.
I. Initial Cytotoxicity Screening: Cell Viability Assays
The initial assessment of cytotoxicity typically involves measuring cell viability, which reflects the overall health of a cell population. The MTT and LDH assays are robust, high-throughput methods suitable for initial screening of this compound.
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][4] The amount of formazan produced is proportional to the number of living cells.[4] This assay is widely used for screening natural product extracts and purified compounds.[5]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[6] Incubate overnight in a humidified 37°C incubator with 5% CO₂ to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[7][8]
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[8][9]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation: MTT Assay Results
| This compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 10 | 0.85 ± 0.05 | 68.0 |
| 25 | 0.42 ± 0.03 | 33.6 |
| 50 | 0.15 ± 0.02 | 12.0 |
| 75 | 0.08 ± 0.01 | 6.4 |
Note: The data presented are hypothetical and for illustrative purposes only.
B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cell death by measuring the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[6][10] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product.[6] The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of dead cells.[10]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the plate at 1000 RPM for 5 minutes.[11] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[9][11]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50-100 µL of the reaction mixture to each well containing the supernatant.[11]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[11][12]
-
Stop Reaction: Add 50 µL of stop solution to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[12]
-
Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[6]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release in treated samples relative to the maximum release control.
Data Presentation: LDH Assay Results
| This compound Concentration (µM) | LDH Release (Absorbance 490nm) | % Cytotoxicity |
| 0 (Spontaneous Release) | 0.15 ± 0.02 | 0 |
| 1 | 0.18 ± 0.03 | 3.3 |
| 10 | 0.45 ± 0.04 | 33.3 |
| 25 | 0.88 ± 0.06 | 81.1 |
| 50 | 1.12 ± 0.08 | 107.8* |
| Maximum Release | 1.05 ± 0.07 | 100 |
Note: The data presented are hypothetical. Values exceeding 100% can occur and may indicate stabilization of the LDH enzyme by the test compound.
II. Elucidating the Mechanism of Cell Death: Apoptosis Assays
If this compound demonstrates significant cytotoxicity, it is crucial to determine the mode of cell death. Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[13][14] Several assays can be used to detect the biochemical and morphological hallmarks of apoptosis.[14][15]
A. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge to pellet the cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Data Presentation: Annexin V/PI Staining Results
| This compound Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 | 70.1 ± 3.5 | 15.8 ± 1.2 | 14.1 ± 1.8 |
| 25 | 35.6 ± 2.8 | 40.2 ± 2.5 | 24.2 ± 2.1 |
| 50 | 10.3 ± 1.5 | 55.9 ± 3.1 | 33.8 ± 2.9 |
Note: The data presented are hypothetical.
B. Caspase Activity Assays
Caspases are a family of proteases that are key mediators of apoptosis.[15] Assays are available to measure the activity of specific caspases, such as the initiator caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway), and the executioner caspase-3/7.[16][17]
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Addition: After treatment, add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of caspase-3/7 activity.
Data Presentation: Caspase-3/7 Activity
| This compound Concentration (µM) | Caspase-3/7 Activity (RLU) | Fold Increase vs. Control |
| 0 (Control) | 1500 ± 120 | 1.0 |
| 10 | 4500 ± 350 | 3.0 |
| 25 | 12000 ± 980 | 8.0 |
| 50 | 18500 ± 1500 | 12.3 |
Note: RLU = Relative Luminescence Units. The data presented are hypothetical.
III. Visualizing Experimental Workflows and Signaling Pathways
To facilitate understanding, the following diagrams illustrate the experimental workflows and a potential signaling pathway that may be induced by this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Many natural compounds induce apoptosis through the intrinsic (mitochondrial) pathway.[18][19] The following diagram illustrates this common signaling cascade.
Caption: The intrinsic apoptosis signaling pathway.
IV. Conclusion
These protocols provide a robust framework for the initial cytotoxic characterization of the this compound compound. By employing a multi-assay approach, researchers can obtain comprehensive data on its potency and mechanism of action, which is essential for guiding further drug development efforts. It is recommended to perform these assays in multiple, biologically relevant cell lines to assess for any cell-type-specific effects.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiologics.com [cellbiologics.com]
- 13. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 15. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 17. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Apoptosis Signaling | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Heregulin as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heregulin (HRG), also known as Neuregulin (NRG), is a family of signaling proteins that play a critical role in the development and function of multiple organ systems. These proteins are ligands for the ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1), HER2/neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4). Upon binding, Heregulins induce the formation of receptor heterodimers, leading to the activation of downstream signaling pathways that regulate cell proliferation, differentiation, migration, and survival.[1][2] This intricate signaling network is a key area of investigation in cancer biology and developmental research, making Heregulin a valuable chemical probe to elucidate these pathways and to screen for potential therapeutic agents.
These application notes provide an overview of Heregulin's mechanism of action, protocols for its use in key experiments, and quantitative data to guide experimental design.
Mechanism of Action: The Heregulin/ErbB Signaling Axis
Heregulin binding to ErbB3 or ErbB4 triggers a conformational change that promotes the formation of heterodimers with other ErbB receptors, most notably ErbB2. ErbB2, for which no direct ligand has been identified, acts as a preferred coreceptor for other ErbB family members. The formation of these receptor dimers is crucial for initiating intracellular signaling cascades.
Upon dimerization, the intrinsic kinase domains of the receptors become activated, leading to autophosphorylation of tyrosine residues within their cytoplasmic tails. These phosphorylated sites serve as docking stations for a host of adaptor proteins and enzymes containing SH2 domains, such as Shc and the p85 subunit of PI3K.[2] This recruitment activates two major downstream signaling pathways:
-
The PI3K/Akt Pathway: This pathway is critical for promoting cell survival and proliferation.
-
The Ras/MAPK Pathway: This cascade is primarily involved in regulating cell growth, differentiation, and migration.[1]
The specific cellular response to Heregulin stimulation is context-dependent, influenced by the expression levels of the different ErbB receptors and the specific isoforms of Heregulin present.[2]
Data Presentation: Quantitative Analysis of Heregulin Activity
The following table summarizes key quantitative data for Heregulin's activity in various experimental contexts. These values can serve as a starting point for designing dose-response experiments.
| Parameter | Cell Line | Assay Type | Value | Reference |
| EC50 | MCF-7 (human breast cancer) | Proliferation Assay | ~10 ng/mL | (Example - literature value) |
| EC50 | T-47D (human breast cancer) | Proliferation Assay | ~5 ng/mL | (Example - literature value) |
| EC50 | MDA-MB-453 (human breast cancer) | ErbB2/ErbB4 Phosphorylation | ~20 ng/mL | [2] |
| Time to Peak Phosphorylation | MDA-MB-453 | ErbB2/ErbB4 Phosphorylation | 5-15 minutes | [2] |
Note: EC50 values can vary significantly based on the specific cell line, assay conditions (e.g., serum concentration, incubation time), and the specific isoform of Heregulin used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Experimental Protocols
Protocol 1: Analysis of ErbB Receptor Phosphorylation by Western Blot
This protocol describes how to assess the activation of ErbB receptors in response to Heregulin stimulation.
Materials:
-
Cell line of interest (e.g., MCF-7, MDA-MB-453)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with appropriate supplements
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Recombinant Human Heregulin-β1 (HRG1-β1)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ErbB2, anti-phospho-ErbB3, total ErbB2, total ErbB3, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Serum Starvation:
-
Plate cells at a desired density and allow them to adhere overnight.
-
The following day, replace the growth medium with a serum-free or low-serum (0.5% FBS) medium and incubate for 16-24 hours. This step is crucial to reduce basal receptor phosphorylation.
-
-
Heregulin Stimulation:
-
Prepare a stock solution of Heregulin-β1 in a suitable buffer (e.g., PBS with 0.1% BSA).
-
Prepare serial dilutions of Heregulin to determine the optimal concentration (a typical range is 1-100 ng/mL).
-
Add the desired concentration of Heregulin to the cells and incubate at 37°C for a predetermined time (a time course of 5, 15, 30, and 60 minutes is recommended to determine the peak response). Include an untreated control.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells, scrape, and collect the lysate.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification and Western Blot:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE, transfer to a PVDF membrane, and block the membrane.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Protocol 2: Cell Proliferation Assay (e.g., using MTT or CellTiter-Glo®)
This protocol outlines a method to measure the effect of Heregulin on cell proliferation.
Materials:
-
Cell line of interest
-
Cell culture medium with supplements
-
Recombinant Human Heregulin-β1
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
-
Heregulin Treatment:
-
Prepare serial dilutions of Heregulin in a low-serum medium.
-
Replace the medium in the wells with the Heregulin-containing medium. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a period that allows for sufficient cell proliferation (e.g., 3-5 days).
-
-
Viability Measurement:
-
Follow the manufacturer's instructions for the chosen viability assay (MTT or CellTiter-Glo®).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot the results as a function of Heregulin concentration to determine the EC50.
-
Visualizations
Caption: Heregulin-induced ErbB signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Herculin (MRF4) Protein Expression and Purification
Welcome to the technical support center for Herculin (MRF4) protein expression and purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the production of recombinant this compound protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MRF4) and why is it challenging to express?
This compound, also known as Myogenic Regulatory Factor 4 (MRF4) or Myf6, is a member of the myogenic regulatory factors (MRFs) family of transcription factors.[1][2][3] These proteins are crucial for skeletal muscle development, or myogenesis.[1][3] As a basic helix-loop-helix (bHLH) transcription factor, this compound's primary function is to bind to specific DNA sequences (E-boxes) in the regulatory regions of muscle-specific genes, thereby controlling their expression.[4]
Expression of transcription factors like this compound can be challenging due to several factors:
-
Nuclear Localization: As a nuclear protein, it may not be correctly processed or folded when expressed in prokaryotic systems like E. coli.
-
Low Solubility: Transcription factors can be prone to aggregation and formation of insoluble inclusion bodies, especially when overexpressed.
-
Post-Translational Modifications: this compound activity is regulated by phosphorylation, which may not occur or may occur incorrectly in certain expression systems, affecting its stability and function.[5]
-
Codon Usage: The codon usage of the MYF6 gene may not be optimal for high-level expression in common hosts like E. coli.
Q2: I am observing very low to no yield of soluble this compound protein. What are the potential causes and how can I troubleshoot this?
Low soluble protein yield is a common issue. Here are the primary areas to investigate:
-
Expression System and Conditions: The choice of expression system (E. coli, insect cells, mammalian cells) and the conditions (temperature, induction time, inducer concentration) are critical.
-
Codon Bias: The codons in your this compound construct may not be optimal for the expression host.
-
Protein Insolubility: this compound may be forming insoluble inclusion bodies.
-
Protein Degradation: The expressed protein might be degraded by host cell proteases.
-
Inefficient Cell Lysis: Incomplete cell lysis will result in a lower amount of protein being released for purification.
-
Purification Strategy: Suboptimal binding or elution conditions during affinity chromatography can lead to protein loss.
For a systematic approach to troubleshooting, please refer to the detailed guides below.
Q3: My purified this compound protein appears to be inactive. What could be the reason?
Inactive protein can result from:
-
Improper Folding: The protein may not have folded into its correct three-dimensional structure. This is a common issue when expressing eukaryotic proteins in E. coli.
-
Lack of Post-Translational Modifications: this compound's activity is known to be regulated by phosphorylation.[5] Expression in a system that lacks the necessary kinases will produce an un-phosphorylated, and potentially inactive, protein.
-
Absence of Dimerization Partners: this compound functions as a heterodimer with E-proteins to bind DNA.[4] Purified this compound alone may not exhibit full activity in DNA-binding assays without its partner.
-
Denaturation during Purification: Harsh lysis or purification conditions can denature the protein.
Troubleshooting Guides
Guide 1: Low Expression of this compound Protein
This guide addresses issues where the total amount of expressed this compound (soluble + insoluble) is low.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Expression Host | Consider switching to a different E. coli strain (e.g., BL21(DE3) pLysS for reduced basal expression) or a different expression system (e.g., baculovirus-infected insect cells or a mammalian cell line like HEK293). | Increased total protein expression. |
| Codon Bias | Synthesize a codon-optimized version of the MYF6 gene for your chosen expression host. | Enhanced translation efficiency and higher protein yield. |
| Inefficient Transcription/Translation | Verify the integrity of your expression vector and the accuracy of the this compound coding sequence. Optimize inducer concentration (e.g., IPTG) and induction time. | Increased levels of this compound mRNA and protein. |
| Plasmid Instability | Ensure proper antibiotic selection is maintained throughout cell growth. | Stable maintenance of the expression plasmid and consistent protein production. |
Guide 2: Low Yield of Soluble this compound Protein
This guide focuses on situations where total protein expression is adequate, but the majority is found in the insoluble fraction (inclusion bodies).
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Protein Misfolding and Aggregation | Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration. | Slower protein expression rate, allowing more time for proper folding and increasing the proportion of soluble protein. |
| Lack of Chaperone Assistance | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in protein folding. | Increased yield of correctly folded, soluble this compound. |
| Inappropriate Lysis Buffer | Optimize the lysis buffer composition. Include additives like glycerol (5-10%), non-ionic detergents (e.g., Triton X-100, Tween-20), and reducing agents (e.g., DTT, BME). | Improved protein stability and solubility during extraction. |
| Formation of Inclusion Bodies | If optimizing for soluble expression fails, purify this compound from inclusion bodies under denaturing conditions followed by a refolding step. | Recovery of active this compound from the insoluble fraction. |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged this compound from E. coli
This protocol is a starting point and may require optimization.
1. Transformation and Expression:
- Transform a codon-optimized pET-based expression vector containing N-terminally His-tagged this compound into E. coli BL21(DE3) cells.
- Grow a 10 mL overnight culture in LB medium with the appropriate antibiotic at 37°C.
- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Cool the culture to 18°C and induce protein expression with 0.1-0.5 mM IPTG.
- Continue to grow the culture at 18°C for 16-20 hours.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Cell Lysis:
- Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitors).
- Incubate on ice for 30 minutes.
- Sonicate the cell suspension on ice until the lysate is no longer viscous.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
3. Affinity Purification:
- Load the clarified supernatant onto a pre-equilibrated Ni-NTA affinity column.
- Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol, 1 mM DTT).
- Elute the bound protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol, 1 mM DTT).
- Collect fractions and analyze by SDS-PAGE.
4. Protein Dialysis and Storage:
- Pool the fractions containing pure this compound and dialyze against a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 10% glycerol, 1 mM DTT).
- Determine the protein concentration, aliquot, and store at -80°C.
Protocol 2: Solubilization and Refolding of this compound from Inclusion Bodies
1. Inclusion Body Isolation:
- After cell lysis (Protocol 1, step 2), collect the pellet containing the inclusion bodies.
- Wash the pellet sequentially with Lysis Buffer containing 1% Triton X-100 and then with Lysis Buffer without detergent to remove contaminants.
2. Solubilization:
- Resuspend the washed inclusion bodies in Solubilization Buffer (50 mM Tris-HCl pH 8.0, 6 M Guanidine-HCl or 8 M Urea, 10 mM DTT).
- Stir at room temperature for 1-2 hours until the solution is clear.
- Clarify by centrifugation at 20,000 x g for 30 minutes.
3. Refolding:
- Perform refolding by rapid or stepwise dialysis against a series of buffers with decreasing concentrations of the denaturant. The final refolding buffer should be similar to the storage buffer in Protocol 1.
- Alternatively, use rapid dilution by adding the solubilized protein dropwise into a large volume of refolding buffer while stirring.
4. Purification:
- Purify the refolded protein using Ni-NTA affinity chromatography as described in Protocol 1, step 3.
Signaling Pathways and Experimental Workflows
This compound in the Myogenesis Signaling Cascade
This compound (MRF4) is a key player in the terminal differentiation of myoblasts. It acts downstream of MyoD and Myf5 and in concert with myogenin. The expression of these myogenic regulatory factors is tightly controlled by various signaling pathways, including Wnt, Sonic Hedgehog (Shh), and Bone Morphogenetic Protein (BMP) pathways, which initially determine the myogenic lineage from somitic mesoderm.
Caption: Simplified hierarchy of myogenic regulatory factors in myogenesis.
Experimental Workflow: Troubleshooting Low Soluble this compound Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues with low soluble protein expression.
References
- 1. High-level expression and purification of MyoD, myogenin, and E12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Myogenic regulatory factors: The orchestrators of myogenesis after 30 years of discovery - PMC [pmc.ncbi.nlm.nih.gov]
Herculin Gene Transfection Optimization: A Technical Support Guide
Welcome to the Herculin Gene Transfection Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your this compound gene transfection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound gene and what is its primary function?
A1: this compound, also known as Myogenic Factor 6 (MYF6) or Muscle-Specific Regulatory Factor 4 (MRF4), is a member of the MyoD family of myogenic regulatory factors (MRFs).[1] These are basic helix-loop-helix (bHLH) transcription factors that play a crucial role in myogenesis, the formation of skeletal muscle tissue.[1] Transfection of the this compound gene into non-muscle cells, such as fibroblasts, can induce them to differentiate into myogenic cells.[2] It is a key regulator in the establishment and maintenance of adult skeletal muscle.[2]
Q2: What is the approximate size of the this compound gene/protein, and how does this impact transfection?
A2: The this compound gene encodes a putative 27-kDa protein from a 1.7-kilobase fragment.[2] Generally, smaller plasmids have higher transfection efficiencies. While this compound itself is not excessively large, the total size of the plasmid vector is a critical factor. For larger plasmids, optimization of the transfection protocol is crucial to achieve satisfactory efficiency.
Q3: Which cell lines are suitable for this compound gene transfection?
A3: Murine NIH 3T3 and C3H/10T1/2 fibroblasts are commonly used and have been shown to become myogenic upon successful this compound transfection.[2] Myoblast cell lines like C2C12 are also highly relevant for studying the effects of this compound overexpression in a more direct myogenic context.
Q4: Should I use transient or stable transfection for my this compound experiments?
A4: The choice between transient and stable transfection depends on your experimental goals.
-
Transient transfection is suitable for short-term studies (24-96 hours) of this compound function, such as initial screens for myogenic induction.[3]
-
Stable transfection , which involves integrating the this compound gene into the host cell genome, is necessary for long-term studies, establishing cell lines with continuous this compound expression, and investigating the long-term consequences of its overexpression.[3]
Troubleshooting Guide
Problem 1: Low Transfection Efficiency
Low transfection efficiency is a common issue in gene delivery experiments. Below are potential causes and solutions to enhance the efficiency of this compound gene transfection.
| Potential Cause | Recommended Solution |
| Suboptimal Cell Health | Ensure cells are healthy, actively dividing, and at a low passage number. Cell viability should be >90% before transfection.[4][5] |
| Incorrect Cell Confluency | Optimize cell confluency at the time of transfection. For many cell types, a confluency of 70-90% is recommended.[6] |
| Poor DNA Quality and Quantity | Use high-purity, endotoxin-free plasmid DNA. The A260/A280 ratio should be between 1.8 and 2.0. Optimize the DNA concentration for your specific cell type and transfection reagent. |
| Inefficient Transfection Reagent | The choice of transfection reagent is critical. For myoblasts, which can be difficult to transfect, consider reagents specifically designed for these cell types.[7][8] See Table 1 for a comparison of transfection reagents in C2C12 myoblasts. |
| Incorrect Reagent-to-DNA Ratio | Titrate the transfection reagent-to-DNA ratio to find the optimal balance between efficiency and cytotoxicity. Start with the manufacturer's recommended ratio and test higher and lower ratios. |
| Presence of Serum or Antibiotics | Some transfection reagents are inhibited by serum. Consider performing the transfection in serum-free media, replacing it with complete media after the initial incubation period. Avoid using antibiotics in the media during transfection. |
| Large Plasmid Size | If your this compound expression vector is large, consider using electroporation or viral delivery methods, which can be more efficient for larger constructs. |
Problem 2: High Cell Death (Cytotoxicity)
High levels of cell death following transfection can compromise your experimental results.
| Potential Cause | Recommended Solution |
| Toxicity of Transfection Reagent | Use the lowest effective concentration of the transfection reagent. Incubate the cells with the transfection complex for the minimum time required. Some reagents are inherently less toxic than others. |
| High DNA Concentration | Too much plasmid DNA can be toxic to cells. Reduce the amount of DNA used in the transfection complex. |
| Toxicity of this compound Overexpression | If high levels of this compound expression are toxic, consider using a weaker or inducible promoter to control the timing and level of expression. |
| Contaminants in DNA Preparation | Endotoxins and other contaminants in the plasmid DNA preparation can cause significant cell death. Ensure you are using a high-quality DNA purification kit. |
Quantitative Data on Transfection Efficiency
Table 1: Comparison of Transfection Reagent Efficiency in C2C12 Myoblasts
| Transfection Reagent | Optimized Reagent:DNA Ratio | Transfection Efficiency (%) | Cell Viability |
| Lipofectamine® 3000 | Varies by experiment | >60%[7] | Moderate |
| Viafect™ | Varies by experiment | >60%[7] | Moderate |
| Fugene® HD | Varies by experiment | >60%[5] | High |
| C2C12 Cell Avalanche® | Varies by experiment | >60%[7] | High |
| JetOPTIMUS® | Varies by experiment | >60%[7][8] | High |
| Lipofectamine 2000 | 3:1 | ~49% | Moderate |
Data is compiled from studies on C2C12 myoblasts and may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Transient Transfection of Adherent Cells (e.g., NIH 3T3, C2C12) using a Lipid-Based Reagent
-
Cell Plating: 24 hours prior to transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Preparation of DNA-Lipid Complex: a. In tube A, dilute 0.5 µg of this compound plasmid DNA in 50 µL of serum-free medium (e.g., Opti-MEM). b. In tube B, dilute 1.5 µL of a lipid-based transfection reagent in 50 µL of serum-free medium. c. Add the contents of tube B to tube A and mix gently by pipetting. d. Incubate the mixture for 15-20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Gently add the 100 µL of the DNA-lipid complex dropwise to the cells in each well. b. Gently rock the plate to ensure even distribution. c. Incubate the cells at 37°C in a CO2 incubator.
-
Post-Transfection: a. After 4-6 hours, the medium containing the transfection complex can be replaced with fresh, complete growth medium. b. Assay for this compound expression and myogenic differentiation at 24-72 hours post-transfection.
Visualizations
This compound's Role in the Myogenic Regulatory Pathway
Caption: Hierarchical roles of Myogenic Regulatory Factors in myogenesis.
General Workflow for this compound Gene Transfection
Caption: A generalized workflow for lipid-mediated this compound gene transfection.
References
- 1. MYF6 - Wikipedia [en.wikipedia.org]
- 2. This compound, a fourth member of the MyoD family of myogenic regulatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MYOD1 myogenic differentiation 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Comparison of transfection efficiency of nonviral gene transfer reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors Regulating or Regulated by Myogenic Regulatory Factors in Skeletal Muscle Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Back to basics: Optimization of DNA and RNA transfer in muscle cells using recent transfection reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. polyplus-sartorius.com [polyplus-sartorius.com]
- 8. GENETIC MANIPULATION OF MYOBLASTS AND A NOVEL PRIMARY MYOSATELLITE CELL CULTURE SYSTEM: COMPARING AND OPTIMIZING APPROACHES - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Herculin (MRF4) Antibody Specificity
Welcome to the technical support center for Herculin (Myogenic Regulatory Factor 4, MRF4) antibodies. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the specificity of MRF4 antibody experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound (MRF4) antibodies?
The main challenge is ensuring specificity, particularly distinguishing MRF4 from other members of the myogenic regulatory factor (MRF) family: MyoD, Myf-5, and myogenin.[1][2] These transcription factors share a highly conserved basic helix-loop-helix (bHLH) domain, which can lead to antibody cross-reactivity.[2][3] It is crucial to validate that the antibody specifically recognizes MRF4 and not the other MRFs.
Q2: In which tissues and cells is MRF4 typically expressed?
MRF4 expression is almost exclusively found in skeletal muscle.[2][3] Among the MRFs, MRF4 has the highest expression level in adult skeletal muscle.[3] Its expression is low during embryonic development but increases as muscle fibers mature.[4] It is generally not detected in embryonic muscle cell lines.[2] In regenerating muscle, MRF4 is expressed in the nuclei of newly formed myotubes and young myofibers, but not in satellite cells.[5]
Q3: My Western blot shows multiple bands. What could be the cause?
Multiple bands in a Western blot can be due to several factors:
-
Cross-reactivity: The antibody may be cross-reacting with other MRFs (MyoD, Myf-5, myogenin) or other proteins with similar epitopes.
-
Protein isoforms or splice variants: The target protein may have different isoforms that result in bands of different molecular weights.
-
Post-translational modifications: Modifications such as phosphorylation or glycosylation can alter the apparent molecular weight of the protein.
-
Protein degradation: If samples are not handled properly, proteases can degrade the target protein, leading to lower molecular weight bands. Always use fresh samples and protease inhibitors.[6]
-
Protein dimers or multimers: Incomplete denaturation of the sample can result in higher molecular weight bands. Ensure complete reduction and denaturation of your samples before loading.[6]
Q4: I am not getting any signal in my immunofluorescence (IF) experiment. What should I do?
A lack of signal in IF can be due to several reasons. Here are some troubleshooting steps:
-
Low or no protein expression: Confirm that your cell or tissue model expresses MRF4. Its expression is primarily in differentiated muscle fibers.[4][5]
-
Improper fixation and permeabilization: Over-fixation can mask the epitope. Try reducing the fixation time or using a different fixation method. Ensure adequate permeabilization for the antibody to access the nuclear target.[7][8]
-
Incorrect antibody dilution: The antibody concentration may be too low. Perform a titration to find the optimal dilution.[8]
-
Antibody incompatibility: Ensure your primary and secondary antibodies are compatible and that the secondary is raised against the host species of the primary antibody.[9]
-
Photobleaching: Minimize exposure of your fluorescently labeled samples to light.[7]
Troubleshooting Guides
Issue 1: High Background in Western Blotting
High background can obscure your target band and lead to misinterpretation of results.
| Possible Cause | Recommended Solution |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[10] |
| Insufficient blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). |
| Inadequate washing | Increase the number and duration of washes between antibody incubations to remove unbound antibodies. |
| Membrane dried out | Ensure the membrane remains hydrated throughout the incubation and washing steps.[11] |
| Contaminated buffers | Use freshly prepared, filtered buffers. |
Issue 2: Non-Specific Staining in Immunohistochemistry (IHC) / Immunofluorescence (IF)
Non-specific staining can be cytoplasmic when MRF4 is a nuclear protein, or it can be present in tissues that should be negative.
| Possible Cause | Recommended Solution |
| Cross-reactivity of primary antibody | Validate the antibody using knockout/knockdown models or by testing against cell lines overexpressing other MRFs.[12][13] |
| Non-specific binding of secondary antibody | Run a secondary antibody-only control. Use a blocking serum from the same species as the secondary antibody.[8] |
| Endogenous enzyme activity (for IHC) | If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a 3% H2O2 solution.[14] |
| Autofluorescence (for IF) | Check for autofluorescence in an unstained sample. If present, you can try a different fixative or use a commercial autofluorescence quenching kit.[9] |
| Insufficient blocking | Increase the blocking time and/or the concentration of the blocking agent (e.g., normal serum, BSA).[14] |
Experimental Protocols & Methodologies
Gold Standard: Antibody Validation with Knockout (KO) Models
The most definitive way to ensure antibody specificity is to test it on a biological sample where the target protein is absent.[12][15][16]
Experimental Workflow for KO Validation
Detailed Protocol: Western Blotting for MRF4
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli buffer. Separate proteins on a 10-12% polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm successful transfer by Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-MRF4 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Optimal dilution must be determined empirically.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal.
Detailed Protocol: Immunofluorescence for MRF4
-
Cell Seeding and Fixation: Grow cells on coverslips. Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block for 1 hour in PBS containing 1% BSA and 10% normal goat serum.
-
Primary Antibody Incubation: Incubate with the anti-MRF4 antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step as described above.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI. Mount coverslips on slides using an anti-fade mounting medium.
-
Imaging: Visualize with a fluorescence or confocal microscope.
Signaling Pathways and Logical Relationships
Myogenic Regulatory Factor Cascade
MRF4 is part of a cascade of transcription factors that drive myogenesis. Its expression is regulated by and also influences other MRFs.
Troubleshooting Logic Tree for Poor Signal
When encountering weak or no signal, a systematic approach can help identify the issue.
References
- 1. Myogenin's functions do not overlap with those of MyoD or Myf-5 during mouse embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of MRF4: a new member of the muscle regulatory factor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Characterization, Expression Analysis, and CRISPR/Cas9 Mediated Gene Disruption of Myogenic Regulatory Factor 4 (MRF4) in Nile Tilapia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. Knockout and Knockdown Antibody Validation | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Herculin (MRF4) Knockout Model Generation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the generation of Herculin (MRF4) knockout models.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the experimental process of generating MRF4 knockout models.
Issue 1: High incidence of neonatal lethality in MRF4 knockout pups.
Question: We have successfully generated MRF4 knockout mice, but the homozygous pups die shortly after birth. What is the likely cause and how can we investigate and potentially mitigate this?
Answer:
Neonatal lethality is a well-documented phenotype in MRF4 knockout mice and is often attributed to respiratory distress.[1][2] This is frequently linked to developmental defects in the rib cage, a phenotype also observed in Myf-5 knockout mice.[1][3] The severity of the phenotype can vary depending on the specific knockout allele created.[4]
Troubleshooting Steps:
-
Confirm Phenotype: Carefully observe newborn pups for signs of respiratory distress, such as cyanosis and gasping.
-
Skeletal Analysis: Prepare skeletal preparations of newborn pups using Alizarin Red and Alcian Blue staining to visualize bone and cartilage. This will allow for a detailed assessment of rib and vertebral development. Abnormalities to look for include truncated, fused, or missing ribs.[1]
-
Histological Examination: Perform histological analysis of the diaphragm and intercostal muscles to assess their development and cellularity.
-
Allele Design Review: The design of the knockout allele can inadvertently affect the expression of the neighboring Myf5 gene, which also plays a crucial role in rib development.[4] Consider if the targeting strategy might have disrupted regulatory elements of Myf5.
-
Consider a Conditional Knockout: To bypass neonatal lethality and study the function of MRF4 in adult mice, the generation of a conditional knockout model is a highly recommended strategy.
Issue 2: Unexpected phenotypic variability between different MRF4 knockout lines.
Question: We have generated two different MRF4 knockout lines, but they display significantly different phenotypes. One line is fully viable with minor skeletal defects, while the other exhibits complete neonatal lethality. Why is this occurring?
Answer:
The phenotypic variability among different MRF4 knockout alleles is a known phenomenon and is primarily linked to the unintended disruption of the adjacent Myf5 gene.[4][5] The MRF4 and Myf5 genes are located in close proximity on the chromosome, and the genetic modifications introduced to knock out MRF4 can have a cis-regulatory effect on Myf5 expression.[4] The severity of the phenotype in MRF4 knockout mice often correlates with the degree of Myf5 downregulation.[4][5]
Troubleshooting Steps:
-
Quantify Myf5 Expression: Use quantitative real-time PCR (qRT-PCR) or in situ hybridization to measure Myf5 mRNA levels in the somites of developing embryos from both knockout lines. A more severe phenotype is expected to correlate with lower Myf5 expression.
-
Analyze the Genomic Locus: Carefully re-examine the genomic region targeted in both knockout lines. The extent of the deletion or the position of the selection cassette can differentially impact regulatory elements controlling Myf5.
-
Generate Compound Heterozygotes: To confirm the influence of Myf5, you can breed your viable MRF4 knockout line with a Myf5 heterozygous knockout line. An exacerbation of the phenotype in the compound heterozygous offspring would support the hypothesis of a genetic interaction.[5]
| Allele Design Consideration | Potential Impact on Myf5 | Expected Phenotypic Severity |
| Large deletion including upstream regulatory regions | High probability of disrupting Myf5 enhancers | Severe, likely neonatal lethal |
| Insertion of a large selection cassette | Potential to interfere with local chromatin structure | Variable, can be severe |
| Small indel via CRISPR-Cas9 in the coding region | Lower probability of affecting distant regulatory elements | Milder, potentially viable |
Issue 3: Compensatory upregulation of other myogenic regulatory factors.
Question: We have confirmed the successful knockout of MRF4 at the genomic level. However, we are observing a less severe muscle phenotype than expected. Could other factors be compensating for the loss of MRF4?
Answer:
Yes, compensatory mechanisms by other members of the myogenic regulatory factor (MRF) family are common. In the absence of MRF4, there is often an upregulation of MyoD and myogenin.[6] This functional redundancy is a key feature of the MRF family, where the different factors can, to some extent, substitute for one another to ensure the progression of myogenesis.[3][7]
Troubleshooting Steps:
-
Protein Expression Analysis: Perform Western blotting on muscle tissue from your MRF4 knockout and wild-type control mice to assess the protein levels of MyoD, Myf5, and myogenin.
-
mRNA Expression Analysis: Use qRT-PCR to quantify the mRNA levels of MyoD, Myf5, and myogenin in muscle tissue.
-
Generate Double Knockouts: To dissect the specific roles of MRF4 and overcome compensation, you can consider generating double knockout mice (e.g., MRF4 and MyoD double knockout). This will help to unmask the unique functions of MRF4.[7]
| Myogenic Regulatory Factor | Observed Change in MRF4 Knockout |
| MyoD | Upregulation |
| Myogenin | Upregulation |
| Myf5 | Often downregulated due to cis-regulatory effects |
Experimental Protocols
Protocol 1: Generation of MRF4 Knockout Mice using CRISPR-Cas9 RNP Electroporation of Zygotes
This protocol is a synthesized methodology based on established CRISPR-Cas9 techniques for generating knockout mice.
1. gRNA Design and Synthesis:
-
Target Selection: Design two to three single guide RNAs (sgRNAs) targeting an early exon of the mouse Mrf4 gene (also known as Myf6). Targeting an early exon increases the likelihood of generating a null allele due to frameshift mutations.[8] Online design tools should be used to minimize off-target effects.[9]
-
Synthesis: Synthesize the designed sgRNAs and the trans-activating CRISPR RNA (tracrRNA).
2. Ribonucleoprotein (RNP) Complex Formation:
-
Mix the sgRNA and tracrRNA in equimolar amounts and incubate to allow for duplex formation.
-
Combine the gRNA duplex with Cas9 nuclease protein to form the RNP complex. Incubate at room temperature to allow for complex assembly.[5]
3. Zygote Preparation:
-
Harvest zygotes from superovulated female mice.
-
Wash the zygotes in a suitable medium, such as M2 medium.
4. Electroporation:
-
Transfer the zygotes into the RNP solution.
-
Load the zygote-RNP mixture into an electroporation cuvette.
-
Deliver electrical pulses using a square-wave electroporator. Optimized parameters are crucial for high efficiency and zygote viability.[10]
-
Immediately after electroporation, transfer the zygotes to a recovery medium.
5. Embryo Transfer:
-
Culture the electroporated zygotes overnight to the two-cell stage.
-
Transfer the viable two-cell embryos into the oviducts of pseudopregnant recipient female mice.
6. Genotyping:
-
At 10-14 days of age, take tail biopsies from the resulting pups.
-
Extract genomic DNA.
-
Perform PCR using primers flanking the targeted region of the Mrf4 gene.
-
Sequence the PCR products to identify founders with insertions or deletions (indels) that result in a frameshift mutation.[11][12]
Protocol 2: Generation of MRF4 Knockout Mice using Homologous Recombination in Embryonic Stem (ES) Cells
This protocol outlines the traditional method for generating knockout mice.
1. Targeting Vector Construction:
-
Construct a targeting vector containing a positive selection marker (e.g., neomycin resistance gene) flanked by homology arms corresponding to the genomic sequences upstream and downstream of the MRF4 exon(s) to be deleted.
-
Include a negative selection marker (e.g., thymidine kinase) outside the homology arms.
2. ES Cell Culture and Transfection:
-
Culture mouse ES cells on a feeder layer of mouse embryonic fibroblasts.
-
Linearize the targeting vector and introduce it into the ES cells via electroporation.
3. Selection of Recombinant ES Cells:
-
Culture the transfected ES cells in a medium containing the positive selection agent (e.g., G418) and the negative selection agent (e.g., ganciclovir). This will select for cells that have undergone homologous recombination.
4. Screening of ES Cell Clones:
-
Pick individual ES cell colonies and expand them.
-
Extract genomic DNA from each clone.
-
Screen for correctly targeted clones using PCR and Southern blotting.
5. Blastocyst Injection:
-
Inject the correctly targeted ES cells into blastocysts from a donor mouse strain with a different coat color.
6. Generation of Chimeric Mice:
-
Transfer the injected blastocysts into the uteri of pseudopregnant recipient female mice.
-
The resulting offspring will be chimeric, with tissues derived from both the host blastocyst and the injected ES cells.
7. Germline Transmission:
-
Breed the chimeric mice with wild-type mice.
-
Genotype the offspring to identify those that have inherited the targeted MRF4 allele, indicating germline transmission.
Mandatory Visualizations
Myogenic Regulatory Factor Signaling Pathway
Caption: A simplified diagram of the signaling cascade of myogenic regulatory factors.
Experimental Workflow for CRISPR-Cas9 Knockout Generation
Caption: Workflow for generating knockout mice using CRISPR-Cas9 RNP electroporation.
Logical Relationship of Phenotypes in MRF4 Knockout Models
Caption: Logical relationships between MRF4 knockout design and resulting phenotypes.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Targeted inactivation of myogenic factor genes reveals their role during mouse myogenesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different MRF4 knockout alleles differentially disrupt Myf-5 expression: cis-regulatory interactions at the MRF4/Myf-5 locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An optimized electroporation approach for efficient CRISPR/Cas9 genome editing in murine zygotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. The Myogenic Regulatory Factors, Determinants of Muscle Development, Cell Identity and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.addgene.org [blog.addgene.org]
- 9. synthego.com [synthego.com]
- 10. Efficient Genome Editing of Mice by CRISPR Electroporation of Zygotes [jove.com]
- 11. boneandcancer.org [boneandcancer.org]
- 12. Genotyping Protocols for Genetically Engineered Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Herculin Gene Silencing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering silencing of the Herculin gene in cell lines. The information is designed for scientists and drug development professionals to diagnose and overcome experimental challenges related to this compound expression.
Frequently Asked Questions (FAQs)
Q1: We are not observing any expression of our this compound transgene in our stable cell line. What are the potential causes?
A1: Lack of this compound expression in a stable cell line can stem from several factors. One common issue is the silencing of the transgene promoter, often due to epigenetic modifications like DNA methylation and histone deacetylation over time.[1] Another possibility is that the this compound protein is toxic to the cells, leading to the selection of cells that have silenced its expression.[2] It is also crucial to verify the integrity of the integrated transgene and ensure that the selection marker is functioning correctly.[1] We recommend performing a reverse transcriptase PCR (RT-PCR) to confirm the presence of this compound mRNA, which can help distinguish between transcriptional silencing and issues with protein translation or stability.[1]
Q2: What are the primary mechanisms of gene silencing I should be aware of for the this compound gene?
A2: Gene silencing is a natural process of gene expression regulation that can be broadly categorized into three main types: transcriptional silencing, post-transcriptional silencing, and meiotic silencing.[3] For this compound expression in cell lines, the most relevant mechanisms are typically:
-
Transcriptional Silencing: This occurs when the gene is not transcribed into mRNA. Key mechanisms include:
-
DNA Methylation: The addition of methyl groups to CpG islands in the promoter region of the this compound gene can block the binding of transcription factors.[4]
-
Histone Modification: Deacetylation of histones around the this compound gene can lead to a more compact chromatin structure, making the DNA inaccessible for transcription.[4][5]
-
-
Post-Transcriptional Silencing: This happens when mRNA is transcribed but is prevented from being translated into a protein. The most common mechanism is RNA interference (RNAi), where small RNA molecules, like siRNA or miRNA, bind to the this compound mRNA and trigger its degradation or block its translation.[4][6]
Q3: Can CRISPRa be used to reactivate a silenced this compound gene?
A3: Yes, CRISPR activation (CRISPRa) is a powerful and highly specific method for reactivating silenced genes without altering the DNA sequence.[7][8][9] The system uses a catalytically inactive Cas9 (dCas9) protein fused to transcriptional activators.[7][8] When guided by a single guide RNA (sgRNA) to the promoter region of the this compound gene, the dCas9-activator complex can recruit the cellular machinery needed to initiate transcription, effectively overcoming the silencing.[7][9] Several CRISPRa systems with robust activators like VPR (VP64-p65-Rta) are available.[10]
Q4: Are there chemical methods to reverse this compound gene silencing?
A4: Yes, small molecule inhibitors can be used to reverse epigenetic silencing. The two main classes of compounds are:
-
DNA Methyltransferase (DNMT) Inhibitors: Compounds like 5-Azacytidine and Decitabine can induce passive DNA demethylation, leading to the reactivation of genes silenced by promoter hypermethylation.[11][12]
-
Histone Deacetylase (HDAC) Inhibitors: Inhibitors such as Trichostatin A (TSA) and Vorinostat can increase histone acetylation, leading to a more open chromatin structure and facilitating gene expression.[13][14] It has been shown that a combined treatment with a DNMT inhibitor and an HDAC inhibitor can be more effective at reactivating silenced genes than either agent alone.[11]
Q5: How can I determine if the this compound gene is silenced by DNA methylation or histone deacetylation?
A5: To determine the specific mechanism of this compound gene silencing, you can perform the following analyses:
-
Bisulfite Sequencing: This is the gold standard for analyzing DNA methylation.[15] By treating genomic DNA with bisulfite, unmethylated cytosines are converted to uracil, while methylated cytosines remain unchanged. Sequencing the promoter region of the this compound gene will reveal its methylation status.
-
Chromatin Immunoprecipitation (ChIP): ChIP followed by quantitative PCR (ChIP-qPCR) can be used to assess histone modifications. Using antibodies specific for certain histone marks (e.g., acetylated histones or methylated histones), you can determine the chromatin state around the this compound gene promoter.
Troubleshooting Guides
Problem 1: Low or No this compound mRNA Detected by qRT-PCR
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Transcriptional Silencing | Treat cells with a DNMT inhibitor (e.g., 5-Azacytidine) and/or an HDAC inhibitor (e.g., Trichostatin A). | Increased this compound mRNA levels if silencing is due to DNA methylation or histone deacetylation. |
| Poor Transfection/Transduction Efficiency | If using a transient system, optimize the delivery method. For stable lines, re-evaluate the selection process. | Improved transfection/transduction efficiency should correlate with detectable this compound expression. |
| Incorrect Primer/Probe Design | Design and validate new qRT-PCR primers and probes for the this compound gene. | Accurate and efficient amplification of the this compound transcript. |
| RNA Degradation | Use fresh reagents and proper RNA handling techniques during RNA extraction and qRT-PCR setup. | High-quality RNA leading to reliable qRT-PCR results. |
Problem 2: this compound mRNA is Detected, but No Protein is Observed by Western Blot
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Post-Transcriptional Silencing (RNAi) | Sequence the 3' UTR of the this compound mRNA to check for potential miRNA binding sites. Perform a northern blot to look for mRNA degradation products. | Identification of potential miRNA-mediated silencing. |
| Inefficient Translation | Optimize the codon usage of the this compound transgene for the expression system being used. | Increased protein expression. |
| Protein Instability/Degradation | Treat cells with a proteasome inhibitor (e.g., MG132) and perform a time-course experiment. | Accumulation of this compound protein if it is rapidly degraded. |
| Poor Antibody Quality | Use a validated antibody for this compound. Include a positive control (e.g., cell lysate from a verified this compound-expressing line). | Clear and specific detection of the this compound protein. |
| Sub-optimal Western Blot Protocol | Optimize lysis buffer, protein loading amount, antibody concentrations, and incubation times. | Improved signal-to-noise ratio and detection of the protein. |
Experimental Protocols
Protocol 1: Reactivation of Silenced this compound using CRISPRa
This protocol outlines the general steps for using a lentiviral-based CRISPRa system to activate the silenced this compound gene.
Materials:
-
Lentiviral vectors encoding dCas9-VPR and an sgRNA targeting the this compound promoter.
-
HEK293T cells for lentivirus production.
-
Target cell line with silenced this compound.
-
Polybrene.
-
Puromycin (or other selection antibiotic).
-
Reagents for qRT-PCR.
Procedure:
-
sgRNA Design: Design and clone an sgRNA targeting the promoter region of the this compound gene, typically 50-400 bp upstream of the transcriptional start site (TSS).[10]
-
Lentivirus Production: Co-transfect HEK293T cells with the dCas9-VPR lentiviral vector, the this compound-targeting sgRNA vector, and packaging plasmids. Harvest the viral supernatant after 48-72 hours.
-
Transduction: Transduce the target cell line with the lentiviral particles in the presence of Polybrene (4-8 µg/mL) to enhance efficiency.[7]
-
Selection: After 24-48 hours, replace the medium with fresh medium containing a selection agent (e.g., puromycin) to select for successfully transduced cells.
-
Validation: After selection, expand the cells and validate the reactivation of this compound expression by qRT-PCR and Western blot.[7]
Protocol 2: Analysis of this compound Promoter Methylation by Bisulfite Sequencing
Materials:
-
Genomic DNA from the target cell line.
-
Bisulfite conversion kit.
-
PCR primers specific for the bisulfite-converted this compound promoter sequence.
-
Taq polymerase suitable for bisulfite-treated DNA.
-
Reagents for PCR product purification and sequencing.
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from your cell line.
-
Bisulfite Conversion: Treat the genomic DNA with a bisulfite conversion kit according to the manufacturer's protocol. This will convert unmethylated cytosines to uracil.
-
PCR Amplification: Amplify the this compound promoter region from the bisulfite-converted DNA using specific primers.
-
Cloning and Sequencing: Clone the PCR products into a suitable vector and sequence individual clones to determine the methylation status of each CpG site.
-
Data Analysis: Analyze the sequencing data to calculate the percentage of methylation at each CpG site in the this compound promoter.
Visualizations
Caption: Mechanisms of this compound Gene Silencing.
References
- 1. researchgate.net [researchgate.net]
- 2. Basic Mammalian Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Gene silencing - Wikipedia [en.wikipedia.org]
- 4. beatcancer.eu [beatcancer.eu]
- 5. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors | MDPI [mdpi.com]
- 6. What Is RNAi? Gene Silencing Explained for Researchers and Innovators | The Scientist [the-scientist.com]
- 7. benchchem.com [benchchem.com]
- 8. synthego.com [synthego.com]
- 9. CRISPR activation - Wikipedia [en.wikipedia.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. karger.com [karger.com]
- 12. Induction of DNA Demethylation: Strategies and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Technical Support Center: Optimizing Herculin ChIP-seq Protocols
Welcome to the technical support center for refining Chromatin Immunoprecipitation sequencing (ChIP-seq) protocols for the transcription factor Herculin (also known as Myf-6 or MRF4). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals obtain high-quality this compound binding data.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what makes it a challenging ChIP-seq target?
This compound (Myf-6) is a member of the MyoD family of myogenic regulatory factors, which are critical for skeletal muscle development.[1] Like many transcription factors, this compound can be a challenging ChIP-seq target due to several factors:
-
Transient or Dynamic Binding: Transcription factors may bind to DNA transiently, making them difficult to capture efficiently with standard cross-linking procedures.
-
Low Abundance: The protein may be expressed at low levels in certain cell types or conditions.
-
Complex Interactions: this compound may be part of larger protein complexes, which can mask the antibody's epitope or be disrupted by harsh experimental conditions.[2][3]
-
Antibody Specificity: Obtaining a highly specific and efficient antibody that works well in ChIP-seq is crucial and often a major hurdle.[4][5]
Q2: What are the most critical steps to optimize for a successful this compound ChIP-seq experiment?
Optimizing a ChIP-seq protocol is essential for transcription factors. The most critical stages to focus on are:
-
Antibody Validation: The success of your experiment hinges on the quality of your antibody. It must be highly specific and sensitive for this compound.[4][6]
-
Cross-linking: Both under- and over-cross-linking can compromise results. Over-fixation can mask epitopes, while under-fixation leads to poor recovery of DNA-protein complexes.[7] For transcription factors, a shorter cross-linking time is often recommended.[8]
-
Chromatin Shearing: Achieving the optimal DNA fragment size (typically 150-300 bp for transcription factor ChIP-seq) is vital for high-resolution mapping.[9] Sonication is often preferred over enzymatic digestion for transcription factors as it avoids degradation of linker DNA where these factors often bind.[9]
-
Immunoprecipitation (IP): Optimizing antibody concentration, incubation time, and wash buffer stringency is necessary to maximize the signal-to-noise ratio.[7]
Q3: How should I validate an antibody for this compound ChIP-seq?
Antibody validation is a multi-step process to ensure specificity and efficiency. Not all antibodies designated as "ChIP-grade" will perform adequately for ChIP-seq.[9]
-
Initial Specificity Screen: Use Western blot to confirm the antibody recognizes a single band at the correct molecular weight for this compound (~27 kDa) in your cell lysate.[1][4]
-
IP-Western: Perform an immunoprecipitation with the this compound antibody and then run the captured material on a Western blot to confirm it can pull down the target protein.
-
ChIP-qPCR: Before proceeding to sequencing, test the antibody in a ChIP-qPCR experiment.[6][9] Use primers for a known this compound target gene (positive locus) and a gene-desert region (negative locus). A successful antibody should show significant enrichment (generally ≥5-fold) at the positive locus compared to the negative locus and an IgG control.[9]
-
Knockdown/Knockout Validation: The gold standard is to perform ChIP in cells where this compound has been knocked down or knocked out. The signal should be significantly reduced compared to control cells.[5]
Q4: What controls are essential for a this compound ChIP-seq experiment?
Proper controls are critical for distinguishing true binding events from background noise.
-
Input DNA Control: This is a sample of sonicated chromatin that has not been subjected to immunoprecipitation. It is used to correct for biases in chromatin shearing, library preparation, and sequencing.[2]
-
Negative Control (IgG): A mock IP using a non-specific IgG antibody of the same isotype as your this compound antibody. This control helps identify non-specific binding to the beads or other reagents.[2][8]
-
Positive and Negative Locus Controls (for ChIP-qPCR): As mentioned in Q3, these are known binding and non-binding sites used to validate the ChIP procedure before sequencing.
ChIP-seq Experimental Workflow
The following diagram illustrates the key stages of a typical ChIP-seq experiment.
Troubleshooting Guide
Problem: Low Signal / Insufficient DNA Yield
Q: My final DNA yield is too low for library preparation. What are the common causes and how can I fix this?
Low signal is a frequent issue, especially with less abundant transcription factors. The table below outlines potential causes and solutions.[7][10]
| Potential Cause | Recommended Solution & Optimization |
| Insufficient Starting Material | For transcription factors, start with at least 10 million cells per IP.[7][9] Ensure cells are healthy and in the logarithmic growth phase. |
| Inefficient Cross-linking | Over-cross-linking can mask the antibody epitope.[11] Reduce formaldehyde (1%) incubation time to 5-10 minutes and immediately quench with glycine.[8][11] |
| Suboptimal Chromatin Shearing | Over-sonication can destroy epitopes and protein complexes.[9] Perform a sonication time-course experiment to find the minimum energy required to achieve fragments of 150-300 bp. |
| Poor Antibody Performance | Use a ChIP-seq validated antibody. Increase the amount of antibody used (typically 1-10 µg per IP) or extend the IP incubation time (e.g., overnight at 4°C).[11][12] |
| Inefficient Cell Lysis | Incomplete lysis results in lower chromatin yield.[7][11] Use appropriate lysis buffers and consider mechanical disruption (e.g., Dounce homogenizer) for difficult cell types.[7] |
| Stringent Wash Conditions | Wash buffers with excessively high salt concentrations can disrupt the specific antibody-protein interaction.[7][11] Consider reducing the salt concentration in the final wash steps. |
Problem: High Background Signal
Q: My sequencing data shows high background, with many reads in my IgG control or a low signal-to-noise ratio. How can I reduce this?
High background can obscure true binding sites and is often caused by non-specific binding of DNA or antibodies.[2][11]
| Potential Cause | Recommended Solution & Optimization |
| Excessive Antibody | Too much antibody can lead to non-specific binding. Titrate your antibody to find the lowest concentration that still provides good enrichment. |
| Non-specific Binding to Beads | Block beads (Protein A/G) with BSA and/or sheared salmon sperm DNA before adding the antibody-chromatin complex. Include a pre-clearing step where the chromatin lysate is incubated with beads alone before the IP.[11] |
| Insufficient Washing | Increase the number of wash steps or the stringency (salt concentration) of the wash buffers to remove non-specifically bound chromatin. |
| Contaminated Reagents | Prepare fresh lysis and wash buffers for each experiment to avoid contamination that can increase background.[11] |
| Chromatin Shearing Issues | Very large DNA fragments (>1000 bp) can increase background. Ensure your chromatin is sheared to the 150-300 bp range.[9] |
| Dead Cells in Starting Material | Dead cells can release "sticky" chromatin that contributes to background. Ensure you start with a healthy, viable cell population. |
Troubleshooting Logic Diagram
Use this diagram to trace the potential source of common ChIP-seq problems.
Key Experimental Protocol: Sonication Optimization
Optimizing chromatin shearing by sonication is critical for achieving high-resolution data for transcription factors like this compound.[9][13] The goal is to obtain a tight distribution of DNA fragments primarily between 150 and 300 bp.
Objective: To determine the optimal sonication time/cycles for your specific cell type and sonicator.
Methodology:
-
Prepare Chromatin: Grow and cross-link a large batch of cells (e.g., 40-60 million) as you would for the main experiment.[13] Lyse the cells and isolate the nuclei. Resuspend the nuclei in an appropriate sonication buffer (e.g., containing SDS to improve efficiency).[9]
-
Set Up Time-Course: Aliquot the nuclear lysate into several tubes. Keep one tube as the "unsheared" control.
-
Perform Sonication Series: Sonicate the aliquots for an increasing number of cycles or total time (e.g., 5, 10, 15, 20, 25, 30 cycles of 15 seconds ON, 30 seconds OFF).[13] It is crucial to keep samples cold on an ice bath during the entire process to prevent sample degradation and denaturation.[14]
-
Reverse Cross-links: Take a small portion (e.g., 20 µL) from each sonicated sample and the unsheared control. Add Proteinase K and incubate at 65°C for at least 4 hours to reverse cross-links.
-
Purify DNA: Purify the de-cross-linked DNA from each time point using a standard column-based kit or phenol-chloroform extraction.
-
Analyze Fragment Size: Run the purified DNA on a 1.5-2% agarose gel alongside a DNA ladder (e.g., 100 bp ladder). Alternatively, for higher accuracy, use a Bioanalyzer or similar instrument.
-
Select Optimal Condition: Choose the sonication condition that yields a smear predominantly in the 150-300 bp range. Avoid conditions that result in significant amounts of DNA larger than 500 bp (under-sonication) or the complete loss of a visible smear (over-sonication, which can destroy epitopes).
Example Signaling Pathway Influencing Transcription Factor Activity
The activity of transcription factors like this compound can be regulated by upstream signaling pathways that are activated by extracellular signals. Phosphorylation, for example, can alter a transcription factor's ability to bind DNA. The diagram below shows a representative pathway.
References
- 1. This compound, a fourth member of the MyoD family of myogenic regulatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. youtube.com [youtube.com]
- 4. ChIP Antibody Validation Service, ChIP-based Service | CD BioSciences [epigenhub.com]
- 5. A ChIP on the shoulder? Chromatin immunoprecipitation and validation strategies for ChIP antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ChIP-seq Validated Antibodies | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. bosterbio.com [bosterbio.com]
- 9. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting tips for ChIP | Abcam [abcam.com]
- 11. bosterbio.com [bosterbio.com]
- 12. whatisepigenetics.com [whatisepigenetics.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
dealing with non-specific binding of Herculin antibodies
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to non-specific binding of Herculin antibodies. Below you will find frequently asked questions and detailed troubleshooting guides to help you achieve clean and specific results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem?
Q2: What are the common causes of non-specific binding with this compound antibodies?
Several factors can contribute to non-specific binding of antibodies like this compound:
-
Hydrophobic and Ionic Interactions: Antibodies can non-specifically adhere to the support membrane (e.g., nitrocellulose or PVDF in Western blotting) or tissue sections through weak hydrophobic or ionic forces.[4]
-
Fc Receptor Binding: Immune cells present in tissue samples may have Fc receptors that can bind to the Fc region of the this compound antibody, leading to non-specific signal.[5][6][7]
-
Cross-Reactivity: The this compound antibody may recognize epitopes on other proteins that are structurally similar to the target epitope.[8][9][10]
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody increases the likelihood of low-affinity, non-specific interactions.[11][12][13]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on the membrane or tissue allows the antibody to bind randomly.[14][15][16]
-
Endogenous Factors: Tissues may contain endogenous enzymes (like peroxidases or phosphatases) or biotin that can generate background signal if not properly blocked.
Q3: How can I determine if the non-specific binding is caused by the primary or secondary antibody?
To identify the source of the non-specific signal, you should run a control experiment where the primary antibody is omitted.[11][17][18][19] If you still observe high background, the secondary antibody is likely the cause. If the background is significantly reduced or absent in the "no primary" control, the issue lies with the this compound primary antibody.
Troubleshooting Guides
This section provides detailed troubleshooting strategies for common immunoassay applications.
Western Blot (WB) Troubleshooting
High background or extra bands on your Western blot can obscure the specific signal for your target protein. The following steps can help you optimize your protocol to reduce non-specific binding of the this compound antibody.
Caption: A flowchart for troubleshooting non-specific binding in Western blotting.
| Parameter | Standard Protocol | Troubleshooting Modification | Rationale |
| Blocking | 1 hour at room temperature (RT) in 5% non-fat dry milk in TBST. | - Increase blocking time to 2 hours at RT or overnight at 4°C.[17][20] - Switch blocking agent to 5% Bovine Serum Albumin (BSA) in TBST, especially for phospho-specific antibodies.[16] - Use a commercial blocking buffer.[21] | To more effectively saturate non-specific binding sites on the membrane.[12][15] |
| Primary Antibody Incubation | 1:1000 dilution of this compound antibody in blocking buffer for 2 hours at RT. | - Titrate the antibody concentration (e.g., 1:2000, 1:5000, 1:10000).[12][21] - Incubate overnight at 4°C.[21] | High antibody concentrations can lead to non-specific binding. Lower temperatures can decrease the kinetics of low-affinity binding.[21] |
| Washing | 3 x 5-minute washes with TBST. | - Increase the number of washes to 4-5. - Increase the duration of each wash to 10-15 minutes.[12] - Increase the volume of wash buffer.[12] - Increase the detergent concentration (e.g., Tween-20 up to 0.1%).[15] | More stringent washing helps to remove unbound and weakly bound antibodies.[12] |
| Secondary Antibody Incubation | 1:5000 dilution for 1 hour at RT. | - Titrate the secondary antibody concentration (e.g., 1:10000, 1:20000).[15][17] - Use a pre-adsorbed secondary antibody to minimize cross-reactivity.[16] | Reduces non-specific binding of the secondary antibody.[17] |
Immunohistochemistry (IHC) / Immunofluorescence (IF) Troubleshooting
High background staining in IHC or IF can obscure the specific localization of the target protein within cells and tissues. The following guide provides steps to reduce non-specific binding of the this compound antibody in these applications.
Caption: A decision-making workflow for troubleshooting high background in IHC and IF experiments.
1. Endogenous Enzyme Quenching (for HRP/AP detection)
-
Problem: Tissues like the liver, kidney, and areas with red blood cells contain endogenous peroxidases that can react with the HRP substrate, causing non-specific signal.[4]
-
Protocol:
-
After deparaffinization and rehydration, incubate slides in 3% hydrogen peroxide (H₂O₂) in methanol or PBS for 10-15 minutes at room temperature.
-
Rinse thoroughly with PBS.
-
For endogenous alkaline phosphatase (AP), incubate with 1 mM levamisole along with the AP substrate.[4]
-
2. Optimizing the Blocking Step
-
Problem: Incomplete blocking of non-specific binding sites is a major cause of high background.[11]
-
Protocol:
-
Normal Serum Block: This is often the most effective method.[14] Use normal serum from the same species in which the secondary antibody was raised.[14][22]
-
Prepare a solution of 5-10% normal serum (e.g., normal goat serum if using a goat anti-rabbit secondary) in your antibody diluent (e.g., PBS with 0.1% Triton X-100).
-
Incubate the slides for 30-60 minutes at room temperature in a humidified chamber.[14]
-
-
Protein Block: Alternatively, use a protein-based blocker.
-
Prepare a solution of 1-5% BSA or non-fat dry milk in PBS.[14]
-
Incubate for 30-60 minutes at room temperature.
-
-
3. Antibody Titration and Incubation
-
Problem: Excessively high concentrations of either the primary or secondary antibody can lead to non-specific binding.[11][13][23][24]
-
Protocol:
-
Primary Antibody (this compound): Perform a titration series to find the optimal dilution that provides a strong specific signal with low background. Test dilutions ranging from 1:100 to 1:2000.
-
Secondary Antibody: Similarly, titrate the secondary antibody. Often, a higher dilution (e.g., 1:500 to 1:2000) is sufficient and reduces background.
-
Incubation Time/Temperature: Consider reducing the incubation time or temperature. For example, an overnight incubation at 4°C instead of 1-2 hours at room temperature may reduce non-specific interactions.[11]
-
4. Washing
-
Problem: Insufficient washing will not adequately remove unbound antibodies.
-
Protocol:
-
Increase the number and duration of wash steps after both primary and secondary antibody incubations.
-
Use a wash buffer containing a mild detergent, such as 0.05% Tween-20 in PBS.[25]
-
Summary of Troubleshooting Strategies
The table below summarizes the key strategies for addressing non-specific binding across different applications.
| Strategy | Western Blot (WB) | IHC / IF | Primary Rationale |
| Optimize Blocking | ✓ | ✓ | Saturate non-specific protein binding sites on the support or tissue.[3] |
| Titrate Primary Antibody | ✓ | ✓ | Reduce off-target binding by finding the lowest concentration that gives a specific signal.[23] |
| Titrate Secondary Antibody | ✓ | ✓ | Minimize background caused by the detection reagent.[17] |
| Increase Wash Stringency | ✓ | ✓ | Remove weakly and non-specifically bound antibodies.[12] |
| Use Pre-adsorbed Secondary Ab | ✓ | ✓ | Reduce cross-reactivity of the secondary antibody with endogenous immunoglobulins in the sample.[11] |
| Run "No Primary" Control | ✓ | ✓ | Differentiate between primary and secondary antibody-mediated non-specific binding.[18][19] |
| Quench Endogenous Enzymes | ✗ | ✓ | Prevent false-positive signals from endogenous peroxidases or phosphatases. |
| Use Normal Serum Block | ✗ | ✓ | Block non-specific binding sites, particularly Fc receptors, with immunoglobulins from the secondary host. |
By systematically applying these troubleshooting steps and controls, you can effectively minimize non-specific binding of your this compound antibodies and achieve reliable, high-quality data.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 3. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 4. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Main causes of non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 7. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 9. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 10. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. biossusa.com [biossusa.com]
- 12. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 17. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 18. bma.ch [bma.ch]
- 19. bosterbio.com [bosterbio.com]
- 20. researchgate.net [researchgate.net]
- 21. azurebiosystems.com [azurebiosystems.com]
- 22. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 23. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 24. Troubleshooting - High background [immunohistochemistry.us]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Herculin Fatty Amide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Herculin ((2E,8E)-N-(2-methylpropyl)dodeca-2,8-dienamide) and other unsaturated fatty amides. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate yield improvement and address common experimental challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound and related unsaturated fatty amides.
Q1: Why is my this compound synthesis yield consistently low?
A1: Low yields in fatty amide synthesis can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Inefficient Carboxylic Acid Activation: The conversion of the carboxylic acid to a more reactive intermediate is a critical step. If using the acid halide method, ensure the complete conversion of the dodeca-2,8-dienoic acid to its corresponding acid chloride.
-
Troubleshooting:
-
Use fresh thionyl chloride or oxalyl chloride. These reagents can degrade over time.
-
Ensure your reaction is conducted under anhydrous (dry) conditions, as moisture will quench the activating agent.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added when using oxalyl chloride to facilitate the reaction.
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time play a crucial role.
-
Troubleshooting:
-
For the acid chloride route, the formation of the acid chloride is often performed at a controlled temperature (e.g., 0-5°C) to minimize side reactions, followed by amidation at room temperature.
-
Direct amidation of the corresponding ester may require higher temperatures (80-120°C) to proceed at a reasonable rate.
-
-
-
Poor Nucleophilicity of the Amine: While isobutylamine is a reasonably good nucleophile, its effectiveness can be hampered.
-
Troubleshooting:
-
Ensure the isobutylamine is not protonated. The addition of a non-nucleophilic base, such as triethylamine, is often used to scavenge the HCl generated during the reaction of the amine with the acid chloride.
-
-
-
Isomerization of Double Bonds: The conjugated double bonds in this compound can be susceptible to isomerization under harsh conditions (e.g., high temperatures or presence of strong acids/bases), leading to a mixture of isomers and reducing the yield of the desired product.
-
Troubleshooting:
-
Employ milder reaction conditions where possible. The use of coupling agents at room temperature is often preferred over high-temperature direct amidation.
-
-
Q2: I am observing significant side product formation. What are the likely culprits and how can I minimize them?
A2: The formation of side products is a common challenge, particularly when working with unsaturated systems.
-
Nitrile Formation: At high temperatures, primary amides can dehydrate to form nitriles. While this compound is a secondary amide, related side reactions can occur.
-
Troubleshooting:
-
Avoid excessively high reaction temperatures and prolonged reaction times, especially in direct amidation methods.
-
-
-
Polymerization/Oligomerization: The double bonds in the fatty acid chain can be susceptible to polymerization, especially in the presence of acid catalysts or upon exposure to air and light.
-
Troubleshooting:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Use purified starting materials to remove any potential initiators of polymerization.
-
-
-
Formation of Geometric Isomers: The synthesis can lead to the formation of various E/Z isomers of the double bonds, complicating purification and reducing the yield of the desired (2E,8E) isomer.
-
Troubleshooting:
-
Stereoselective synthesis methods, such as the Wittig reaction, can be employed to control the geometry of the double bonds during the synthesis of the fatty acid precursor.
-
-
Q3: How can I effectively purify my crude this compound product?
A3: The purification of unsaturated fatty amides can be challenging due to their similar polarities to certain byproducts.
-
Column Chromatography: This is a common and effective method for purifying this compound.
-
Guidance:
-
Silica gel is a suitable stationary phase.
-
A gradient of ethyl acetate in hexane is a good starting point for the mobile phase. The polarity can be adjusted based on TLC analysis.
-
-
-
Distillation: For larger-scale synthesis, distillation under high vacuum can be an effective purification method.
-
Crystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
Argentation Chromatography (Silver Ion Chromatography): This technique is particularly useful for separating unsaturated compounds based on the number and geometry of their double bonds. The silver ions interact with the π-electrons of the double bonds, allowing for the separation of isomers.
Q4: What are the best practices for storing this compound and its precursors?
A4: Unsaturated fatty acids and their derivatives are prone to oxidation.
-
Storage: Store under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (ideally -20°C or below for long-term storage).
Data Presentation
The following tables summarize and compare different approaches for the synthesis of unsaturated fatty amides, based on methodologies for structurally similar compounds.
Table 1: Comparison of Key Steps in Large-Scale Unsaturated Fatty Amide Synthesis Protocols
| Step | Method A: Amidation of Fatty Acid Ester | Method B: Amidation via Acid Halide | Key Advantages |
| Starting Material | (2E,8E)-dodeca-2,8-dienoic acid ester | (2E,8E)-dodeca-2,8-dienoic acid | Direct conversion vs. activation step |
| Key Reagents | Isobutylamine, Catalyst (e.g., Sodium Methoxide) | Thionyl chloride or Oxalyl chloride, Isobutylamine, Base (e.g., Triethylamine) | Fewer steps, milder conditions vs. High reactivity, potentially higher conversion |
| Solvent | Toluene, Methanol | Dichloromethane, Toluene | Readily available industrial solvents |
| Reaction Temperature | 80-120°C | 0°C to room temperature | Higher temperature for direct amidation vs. controlled temperature for |
Technical Support Center: Herculin Compound In Vitro Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Herculin compounds in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in in vitro experiments?
This compound is a fatty acid amide, a class of lipids known for their signaling properties.[1] Due to their hydrophobic nature, fatty acid amides like this compound often exhibit low solubility in aqueous solutions, such as cell culture media and buffers. This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of hydrophobic compounds. Anhydrous ethanol can also be used. It is crucial to use a high-purity, anhydrous solvent to ensure the stability and integrity of the compound.
Q3: I observed precipitation when I diluted my this compound stock solution into my aqueous assay buffer. What should I do?
Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several steps to troubleshoot this problem:
-
Optimize the final solvent concentration: Aim for the lowest possible final concentration of the organic solvent (e.g., DMSO) in your assay, ideally below 0.5%, to minimize solvent-induced artifacts.
-
Employ a stepwise dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your stock in a smaller volume of the aqueous buffer with vigorous mixing. Then, add this intermediate dilution to the final volume.
-
Vortex during dilution: Add the this compound stock solution dropwise to the aqueous buffer while continuously vortexing or stirring to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Consider temperature: Gently warming the aqueous buffer to 37°C before adding the this compound stock can sometimes improve solubility. However, be mindful of the temperature sensitivity of your assay components.
Q4: Are there alternative methods to improve this compound's solubility in my in vitro assay?
If optimizing the dilution protocol is insufficient, you can explore the following options:
-
Use of solubilizing agents:
-
Cyclodextrins: These molecules can encapsulate hydrophobic compounds, increasing their aqueous solubility.
-
Co-solvents: The addition of a small percentage of a biocompatible co-solvent, such as polyethylene glycol (PEG), may enhance solubility.
-
-
pH adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. However, it is critical to ensure the final pH is compatible with your experimental system.
Troubleshooting Guides
Issue 1: this compound Compound Precipitates Out of Solution
Symptoms:
-
Visible particles or cloudiness in the well-plate after adding the compound.
-
Inconsistent or non-reproducible assay results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: High Variability in Experimental Results
Symptoms:
-
Large error bars in quantitative assays.
-
Poor correlation between dose and response.
Potential Cause: Inconsistent solubility and concentration of this compound across different wells or experiments.
Troubleshooting Steps:
-
Kinetic Solubility Assessment: Before conducting your main experiment, determine the kinetic solubility of this compound in your specific assay buffer (see Experimental Protocol 2). This will establish the maximum concentration at which the compound remains in solution under your experimental conditions.
-
Stock Solution Handling:
-
Ensure your this compound stock solution is fully dissolved before each use. If stored frozen, allow it to come to room temperature and vortex thoroughly.
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.
-
-
Consistent Dilution: Use a standardized and consistent dilution protocol for all experiments.
Data Presentation
Table 1: General Solubility of Fatty Acid Amides in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | Generally high (e.g., >20 mg/mL) | Recommended for primary stock solutions. |
| Ethanol | Moderate to high | Can be used as an alternative to DMSO. |
| PBS (pH 7.4) | Very low | Prone to precipitation upon direct dilution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid form)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Calculate Required Mass: Based on the molecular weight of this compound (251.41 g/mol ), calculate the mass needed for your desired volume and concentration. For 1 mL of a 10 mM stock, you will need 2.514 mg of this compound.
-
Dissolution: a. Add the calculated mass of this compound to a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO. c. Vortex the solution vigorously for 1-2 minutes. d. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Storage: a. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in amber tubes to protect from light. b. Store at -20°C or -80°C.
Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous assay buffer (e.g., PBS or cell culture medium)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate, perform a serial dilution of your this compound stock solution in the aqueous assay buffer to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). Include a buffer-only control.
-
Incubation: Incubate the plate at your experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Measure Turbidity: Measure the absorbance of each well at a wavelength between 500-600 nm. An increase in absorbance indicates precipitation.
-
Determine Kinetic Solubility: The highest concentration that does not show a significant increase in absorbance compared to the buffer-only control is the approximate kinetic solubility.
Signaling Pathways
Fatty acid amides, the class of compounds to which this compound belongs, have been shown to modulate several key signaling pathways, including the PI3K/Akt and ERK pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. Some fatty acid amides have been shown to inhibit this pathway, leading to a decrease in cell viability and induction of apoptosis in cancer cells.
Caption: Putative inhibitory effect of this compound on the PI3K/Akt pathway.
ERK Signaling Pathway
The ERK (Extracellular signal-Regulated Kinase) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. The effect of fatty acid amides on this pathway can be cell-type and context-dependent.
Caption: Potential modulation of the ERK signaling pathway by this compound.
References
Technical Support Center: Optimizing Dosage for Herculin Compound In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on in vivo dosage optimization of the novel anti-cancer agent, Herculin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for a first-in-vivo efficacy study with this compound?
A1: The initial in vivo dose for this compound should be determined after establishing a safe dose range through a Maximum Tolerated Dose (MTD) study.[1][2][3] The starting dose for an MTD study itself is typically extrapolated from in vitro data, often beginning at a dose anticipated to yield a plasma concentration several times higher than the in vitro IC50 or EC50 value.[1] A thorough review of literature for compounds with similar mechanisms of action can also provide guidance on initial dosing.[2][4]
Q2: I am not observing the expected anti-tumor efficacy with this compound at my initial doses. What are the next steps?
A2: If you are not observing the expected efficacy, consider the following troubleshooting steps:
-
Verify In Vitro Activity: Reconfirm the potency of your current batch of this compound using in vitro assays.[4]
-
Dose Escalation: If the MTD has not been reached, a gradual dose escalation in subsequent animal cohorts is a logical next step.[1][4]
-
Pharmacokinetic (PK) Analysis: The compound may have poor bioavailability or be rapidly metabolized. A PK study is crucial to understand the drug's concentration in plasma and target tissues over time.[4][5]
-
Route of Administration: The current administration route (e.g., oral, intraperitoneal) may not be optimal. Consider alternative routes that could improve bioavailability.[4]
-
Pharmacodynamic (PD) Analysis: Conduct a PD study to confirm target engagement in the tumor tissue. This will help determine if this compound is reaching its intended target and eliciting the expected biological response.[1]
Q3: Unexpected toxicity is being observed at doses where I don't see efficacy. What should I do?
A3: Observing toxicity without efficacy can be challenging. Here are some strategies to address this:
-
Dose De-escalation and Titration: Reduce the dose to a level with no observable adverse effects (NOAEL) and then perform smaller, incremental dose increases.[4]
-
Refine Dosing Schedule: The dosing frequency might be too high. Based on the compound's half-life (determined from a PK study), consider a less frequent administration schedule.[4]
-
Formulation Issues: The vehicle used to dissolve or suspend this compound could be contributing to the toxicity. It is essential to test the vehicle alone as a control group.[4] You may also need to explore alternative formulations to improve solubility and reduce toxicity.[1]
Q4: How many animals should be used per dose group in my efficacy study?
A4: The number of animals per group is a critical aspect of study design to ensure statistical power. A power analysis should be conducted based on the expected effect size and variability.[6] For efficacy studies, a common starting point is typically 8-12 animals per group.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High mortality or severe toxicity at the lowest dose of this compound. | The starting dose was too high; the chosen animal model may have unexpected sensitivity. | Redesign the study with a significantly lower starting dose (e.g., 10-fold lower). Review in vitro cytotoxicity data to better inform the starting dose. Ensure the formulation vehicle is not the source of toxicity.[2] |
| No observable anti-tumor effect at the highest administered dose. | The compound may have low efficacy, poor bioavailability due to low solubility or high first-pass metabolism, or the dose range was too low.[2] | Conduct a pharmacokinetic (PK) study to measure drug exposure (Cmax, AUC). If exposure is low, consider formulation optimization or a different route of administration. If exposure is adequate, a dose escalation study up to the MTD should be performed.[1][2] |
| High variability in tumor growth inhibition within the same dose group. | Inconsistent dosing technique, animal handling stress, or inherent biological variability. | Ensure standardized and consistent administration techniques. Implement proper randomization and blinding procedures to minimize bias.[1] Increase the sample size per group if necessary after a power analysis. |
| Precipitation of this compound observed during formulation. | This compound has poor solubility in the chosen vehicle. | Optimize the formulation by exploring different vehicles, co-solvents (e.g., DMSO, PEG), or surfactants (e.g., Tween 80).[1] |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study Protocol
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[3][7]
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., mice or rats).[3]
-
Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group. A common group size is 3-5 animals per sex.[2]
-
Dose Selection: Choose doses on a logarithmic scale (e.g., 10, 30, 100, 300 mg/kg). The range should be wide enough to identify both a no-effect level and a toxic level.[2]
-
Administration: Administer this compound via the intended route for future efficacy studies (e.g., oral gavage, intravenous injection).
-
Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter for 7-14 days).[2] Signs to monitor include changes in behavior, posture, weight loss, and fur texture.
-
Data Collection: Record body weights daily and perform terminal necropsy to look for macroscopic organ changes.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% body weight loss).[7]
Pharmacokinetic (PK) Study Protocol
Objective: To determine the pharmacokinetic profile of this compound after a single dose.[4]
Methodology:
-
Animal Model: Use the same animal model as in the efficacy studies (e.g., male C57BL/6 mice, 8-10 weeks old).[4]
-
Dosing: Administer a single dose of this compound (e.g., 30 mg/kg) via the intended route.[4]
-
Blood Sampling: Collect blood samples from a small number of animals at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or saphenous vein puncture.[4][8][9]
-
Plasma Analysis: Separate plasma from the blood samples and quantify the concentration of this compound using a validated analytical method such as LC-MS/MS.[4][10]
-
Data Analysis: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Pharmacodynamic (PD) Biomarker Analysis Protocol
Objective: To confirm target engagement and biological effect of this compound in vivo.[1][11]
Methodology:
-
Animal Model: Use tumor-bearing mice that are relevant to the cancer type being studied.
-
Dosing: Treat animals with this compound at various dose levels and for different durations. Include a vehicle control group.
-
Tissue Collection: At specified time points after dosing, euthanize the animals and collect tumor tissue and relevant organs.
-
Biomarker Analysis: Analyze the collected tissues for changes in the target biomarker. For this compound, which inhibits the PI3K/Akt pathway, this could involve:
-
Western Blotting or ELISA: To measure the phosphorylation status of Akt or downstream proteins like p70S6K.[12]
-
Immunohistochemistry (IHC): To visualize the localization and expression of the target and downstream markers within the tumor tissue.[12]
-
qPCR: To measure changes in the expression of target-related genes.[12]
-
Data Presentation
Table 1: Hypothetical MTD Study Results for this compound
| Dose Group (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Clinical Signs of Toxicity |
| Vehicle Control | 5 | 0/5 | +2.5 | None Observed |
| 30 | 5 | 0/5 | +1.8 | None Observed |
| 100 | 5 | 0/5 | -5.2 | Mild lethargy on day 1 |
| 300 | 5 | 1/5 | -18.7 | Significant lethargy, ruffled fur |
| 1000 | 5 | 4/5 | -25.1 (for survivor) | Severe toxicity, hunched posture |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) |
| Oral (PO) | 30 | 450 | 2.0 | 2100 | 4.5 |
| Intravenous (IV) | 10 | 1200 | 0.25 | 2800 | 4.2 |
Visualizations
Caption: Hypothetical signaling pathway for this compound, an inhibitor of PI3K.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. benchchem.com [benchchem.com]
- 5. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. en.bio-protocol.org [en.bio-protocol.org]
- 10. protocols.io [protocols.io]
- 11. An Introduction to the Use of Pharmacodynamic Biomarkers in Drug Development [hayesbiomarkerconsulting.com]
- 12. reactionbiology.com [reactionbiology.com]
Technical Support Center: Troubleshooting Inconsistent Results in Herculin Bioassays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during Herculin bioassays. The following guides and frequently asked questions (FAQs) are structured in a question-and-answer format to directly address specific challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in this compound bioassays?
Inconsistent results in cell-based bioassays, including those for this compound, can arise from a variety of factors. These often fall into three main categories: variability in experimental procedure, issues with reagents, and problems with the cells themselves. Specific common causes include inconsistent cell seeding density, cell health and passage number, pipetting errors, temperature fluctuations during incubation, and the age or storage conditions of critical reagents like the this compound protein or test compounds.[1][2]
Q2: How much variability is considered acceptable for EC50 values in a this compound bioassay?
For cell-based assays, a certain degree of variability is expected. A two- to three-fold difference in EC50 or IC50 values between experiments is often considered acceptable.[1] However, larger variations may signal underlying issues with experimental consistency that require investigation.[1] Tracking key assay parameters over time can help establish a baseline for acceptable variability in your specific assay system.[3]
Q3: Can the choice of microplate affect my this compound bioassay results?
Absolutely. The type of microplate used should be appropriate for the detection method. For example, black plates are recommended for fluorescence assays to minimize background signal, while white plates are suitable for luminescence assays.[4] Using the wrong type of plate can lead to high background and a poor signal-to-noise ratio.[4] Additionally, the "edge effect," where wells on the perimeter of a plate evaporate more quickly, can concentrate compounds and affect cell growth, leading to skewed results.[1]
Q4: My dose-response curve has a poor fit. What are the potential causes?
A poor fit of the dose-response curve can be due to several factors. These include suboptimal assay conditions, incorrect serial dilutions of the test compound, or the compound precipitating out of solution.[1] It is also possible that the mathematical model used for curve fitting is not appropriate for the data. Ensure that your compound is fully dissolved and that your dilution series is accurate.
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the specific signal from your analyte, leading to a low signal-to-noise ratio and inaccurate results.
Question: What are the common causes of high background signal in my this compound bioassay and how can I resolve them?
Answer: High background can stem from several sources. The following table summarizes potential causes and their corresponding solutions.
| Potential Cause | Explanation | Solution |
| Contaminated Buffers or Reagents | Microbial contamination in buffers or media can interfere with the assay readout.[2][5] | Prepare fresh buffers and media using sterile techniques. Filter-sterilize all solutions. |
| Expired or Improperly Stored Detection Reagents | Detection reagents can degrade over time, leading to increased non-specific signal.[2] | Check the expiration dates of all reagents and ensure they have been stored according to the manufacturer's instructions. |
| Non-specific Binding of Antibodies | Primary or secondary antibodies may bind non-specifically to the plate or other proteins.[6][7] | Optimize antibody concentrations. Increase the number of wash steps and consider adding a mild detergent like Tween-20 to the wash buffer.[5][6] |
| Insufficient Blocking | Inadequate blocking of non-specific binding sites on the microplate can lead to high background.[6][7] | Ensure the blocking buffer completely covers the well surface and incubate for the recommended time. You may also try increasing the concentration of the blocking agent.[6] |
| Autofluorescence of Compounds or Plates | The test compounds themselves or the plastic of the microplate may be autofluorescent at the detection wavelength.[5] | Run a "compound-only" control to measure its intrinsic fluorescence. If necessary, switch to a different detection wavelength or use plates with lower autofluorescence.[5] |
Issue 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio (SNR) can make it difficult to distinguish the true signal from the background, compromising the sensitivity and reliability of the assay. A signal-to-noise ratio of 3 is often considered the lower limit for accurate detection.[8]
Question: How can I improve a low signal-to-noise ratio in my this compound bioassay?
Answer: Improving the SNR involves either increasing the specific signal, decreasing the background noise, or both.
| Strategy | Actionable Steps |
| Increase Specific Signal | Optimize the concentration of the this compound stimulus. Ensure cells are healthy and in the exponential growth phase.[1] Extend the incubation time with the detection substrate if the signal is developing too slowly. |
| Decrease Background Noise | Implement the troubleshooting steps for "High Background Signal" mentioned above. Use fresh, high-quality reagents. Ensure all equipment is clean and free from contamination.[6] |
| Optimize Assay Parameters | Titrate all critical reagents, including antibodies and detection substrates, to find the optimal concentrations.[7] |
| Data Analysis Techniques | Employ computational methods such as signal averaging or digital smoothing to reduce noise in the data.[9] |
Issue 3: Inconsistent EC50 Values
Variability in EC50 values across experiments is a common challenge that can undermine the confidence in your results.
Question: My EC50 values for the same compound are highly variable between experiments. What should I investigate?
Answer: Inconsistent EC50 values often point to subtle variations in experimental conditions. A systematic review of your protocol and practices is recommended.
| Area of Investigation | Key Factors to Address |
| Cell Culture Practices | Cell Passage Number: Use cells within a consistent and low passage number range.[1][10] High passage numbers can lead to genetic drift and altered drug sensitivity. Cell Health and Confluency: Ensure cells are healthy and seeded at a consistent density. Over-confluent or stressed cells can respond differently to stimuli.[1] Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as it can alter cellular responses.[1] |
| Compound Handling and Preparation | Compound Solubility: Confirm that your test compound is fully dissolved in the solvent and does not precipitate when diluted in culture medium.[1] Stock Solution Stability: Prepare fresh dilutions of your compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles. |
| Assay Protocol and Execution | Pipetting Accuracy: Use calibrated pipettes and maintain a consistent pipetting technique.[2][4] Incubation Times and Temperatures: Standardize all incubation times and ensure the incubator provides a stable and uniform temperature.[2][10] Reagent Consistency: Use the same lot of critical reagents (e.g., serum, media) across experiments whenever possible.[1] |
Experimental Protocols and Visualizations
General this compound Bioassay Workflow
This workflow outlines the key steps in a typical cell-based this compound bioassay, such as a reporter gene assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 8. Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B [moleculardevices.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthetic Herculin Fatty Amide
Welcome to the technical support center for Synthetic Herculin Fatty Amide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the purity of this compound fatty amide during and after synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound fatty amide.
Q1: My final this compound fatty amide product has a low melting point and appears oily or waxy. What is the likely cause and how can I fix it?
A: This issue typically indicates the presence of impurities, most commonly unreacted fatty acids or residual solvents. Fatty acid amides are generally white, waxy solids at room temperature.[1] The presence of contaminants disrupts the crystal lattice, leading to a lower and broader melting point range.
Potential Causes & Solutions:
-
Incomplete Reaction: The initial amidation reaction may not have gone to completion. Consider increasing the reaction time or using a slight excess of the aminating agent.
-
Residual Fatty Acids: Unreacted fatty acids are a common impurity.[2] These can be removed by washing the crude product with a dilute aqueous base, such as a 5% sodium bicarbonate solution, to convert the fatty acid into its water-soluble salt.
-
Trapped Solvent: Solvent molecules can be trapped within the crystal structure. Ensure the product is thoroughly dried under a high vacuum, possibly with gentle heating, to remove any residual solvent.
Q2: After purification by recrystallization, the yield of this compound fatty amide is very low. What went wrong?
A: Low recovery after recrystallization is a frequent problem in organic synthesis.[3] It often stems from using an inappropriate solvent or an incorrect solvent volume.
Potential Causes & Solutions:
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the this compound fatty amide well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, it will remain in the mother liquor, resulting in a low yield.
-
Excessive Solvent: Using too much solvent is a common mistake. The goal is to create a saturated solution at the solvent's boiling point.[4] If an excessive volume is used, the solution will not become saturated upon cooling, and crystallization will be minimal or fail altogether.[5] To remedy this, you can evaporate some of the solvent to concentrate the solution and then attempt to cool it again.[5]
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and flask for filtration and keep the solution warm.
Q3: My Thin Layer Chromatography (TLC) analysis shows multiple spots, indicating my this compound fatty amide sample is still impure after initial purification. How can I improve the separation?
A: The persistence of multiple spots on a TLC plate confirms the presence of impurities. The choice of the subsequent purification method depends on the nature of these impurities.[6]
Potential Causes & Solutions:
-
Co-eluting Impurities: Some impurities may have similar polarities to this compound fatty amide, making separation by a single technique difficult.
-
Side Products: The synthesis may have produced isomeric or other side products.[6]
-
Column Chromatography: For difficult separations, column chromatography is often more effective than recrystallization.[7] A silica gel column is commonly used for fatty amides.[8] The solvent system (eluent) should be optimized using TLC to achieve good separation between the product spot and the impurity spots (an ideal Rf value for the product is between 0.3 and 0.4).[7]
-
Solvent System Adjustment: If you are already using column chromatography, try adjusting the polarity of your eluent system. For fatty amides, mixtures of non-polar solvents like hexane and a slightly more polar solvent like ethyl acetate are often effective.[8]
Quantitative Data Summary Table
For optimal results, refer to the following parameters for the purification of this compound fatty amide.
| Parameter | Recommended Value/Range | Purpose | Common Issue if Deviated |
| Recrystallization | |||
| Solvent Volume | Minimum amount of hot solvent | To create a saturated solution | Low yield (too much solvent) |
| Cooling Rate | Slow cooling (room temp, then ice bath) | To form pure, well-defined crystals | Impurity inclusion (fast cooling) |
| Column Chromatography | |||
| Stationary Phase | Silica Gel (60 Å) | Standard for fatty amide purification[8] | Poor separation |
| Eluent System | Hexane:Ethyl Acetate (e.g., 70:30 v/v) | To achieve optimal compound mobility | Poor separation (streaking, co-elution) |
| Product Rf on TLC | 0.3 - 0.4 | To ensure good separation on the column[7] | Inefficient purification |
| Purity Analysis (HPLC) | |||
| Mobile Phase | Acetonitrile:Water (e.g., 90:10 v/v) | For reverse-phase separation of amides[9] | Poor peak resolution |
| Column Type | C18 Reverse-Phase | Standard for fatty amide analysis[10] | Inaccurate quantification |
Experimental Protocols
Protocol 1: Recrystallization of this compound Fatty Amide
This protocol describes a standard procedure for purifying solid this compound fatty amide.
Materials:
-
Crude this compound fatty amide
-
Recrystallization solvent (e.g., Ethanol, Acetonitrile, or a Heptane/tert-Butyl methyl ether mixture)[11]
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Methodology:
-
Solvent Selection: Choose a solvent in which this compound fatty amide is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[4] This is a critical step to ensure good recovery.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly under a high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol is for purifying this compound fatty amide when recrystallization is ineffective.
Materials:
-
Crude this compound fatty amide
-
Silica gel (for flash chromatography)
-
Eluent (e.g., Hexane:Ethyl Acetate mixture)
-
Glass column
-
Collection tubes
Methodology:
-
Eluent Selection: Using TLC, determine a solvent system that provides good separation of this compound fatty amide from its impurities (aim for an Rf value of ~0.3-0.4).[7]
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform to prevent channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with an inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in small fractions using test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound fatty amide.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Diagrams
Caption: Workflow for the purification of synthetic this compound fatty amide.
Caption: Decision tree for troubleshooting low purity issues.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified this compound fatty amide? A: this compound fatty amide should be stored in a cool, dry, and dark place in a tightly sealed container. For long-term storage, keeping it at -20°C under an inert atmosphere (like argon or nitrogen) is recommended to prevent degradation.
Q2: Which analytical techniques are best for confirming the purity of this compound fatty amide? A: A combination of techniques is recommended. Thin Layer Chromatography (TLC) is excellent for rapid, qualitative checks during purification. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a C18 column is highly effective.[9][12] The structure can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[1][13]
Q3: My this compound fatty amide appears to be degrading on the silica gel column. What can I do? A: Some amide compounds can be sensitive to the acidic nature of standard silica gel.[7] If you suspect degradation, you can try using deactivated silica gel (treated with a small amount of a base like triethylamine mixed into the eluent) or switch to a different stationary phase, such as alumina.[7]
Q4: Can I use Gas Chromatography (GC) to analyze this compound fatty amide? A: Yes, Gas Chromatography (GC) is a viable method for analyzing fatty acid amides, often coupled with Mass Spectrometry (GC/MS).[14] Due to the relatively low volatility of long-chain fatty amides, a derivatization step may sometimes be necessary to improve thermal stability and chromatographic behavior.[15]
References
- 1. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5419815A - Process for purifying fatty acid amides - Google Patents [patents.google.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. CN101692074A - Method for analyzing fatty amide compounds on basis of liquid chromatography - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Sample preparation and gas chromatography of primary fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of a HER2/ErbB Pathway Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of small molecule inhibitors targeting the HER2/ErbB signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with HER2/ErbB inhibitors?
A1: Off-target effects occur when a drug interacts with unintended molecular targets within a cell, in addition to its intended target.[1] For inhibitors targeting the HER2/ErbB pathway, which is crucial for cell growth and proliferation, off-target binding can lead to unforeseen cellular responses, toxicity, and a misinterpretation of experimental results.[2][3] These unintended interactions can undermine the therapeutic efficacy and safety of the compound.[1]
Q2: How can I determine if my experimental observations are due to off-target effects?
A2: A key strategy is to use a secondary, structurally unrelated inhibitor of the same target. If the observed phenotype is recapitulated with a different inhibitor, it is more likely to be an on-target effect. Additionally, genetic approaches such as CRISPR/Cas9-mediated knockout of the intended target can be employed. If the compound still elicits the same effect in the absence of its target, this is strong evidence of off-target activity.[2][3]
Q3: What are the common molecular off-targets for kinase inhibitors?
A3: Kinase inhibitors often exhibit off-target activity against other kinases due to the conserved nature of the ATP-binding pocket. The extent of this cross-reactivity depends on the inhibitor's chemical structure and the specific kinases involved. Comprehensive kinase profiling assays are recommended to identify potential off-target interactions.
Q4: Can off-target effects be beneficial?
A4: While often associated with toxicity, in some instances, off-target effects can contribute to a drug's therapeutic efficacy through polypharmacology. However, it is crucial to identify and characterize these interactions to understand the compound's complete mechanism of action and to ensure that any beneficial effects are reproducible and outweigh potential risks.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High level of cytotoxicity observed at low compound concentrations in multiple cell lines. | The compound may have potent off-target effects on essential cellular machinery. | 1. Perform a broad-spectrum kinase panel screen to identify unintended targets. 2. Conduct cell viability assays in a panel of cell lines with varying expression levels of the intended target and potential off-targets. 3. Use a structurally distinct inhibitor of the same target to see if the cytotoxicity is replicated. |
| Inconsistent phenotypic responses across different experiments. | 1. Experimental variability. 2. Off-target effects that are sensitive to minor changes in experimental conditions (e.g., cell density, serum concentration). | 1. Standardize all experimental protocols. 2. Perform dose-response curves to assess the potency of the compound for both on-target and potential off-target effects. 3. Characterize the expression of known off-targets in the cell models being used. |
| Lack of correlation between target engagement and cellular phenotype. | The observed phenotype may be driven by off-target effects rather than inhibition of the intended target. | 1. Employ target engagement assays (e.g., cellular thermal shift assay - CETSA) to confirm the compound is binding to the intended target in cells. 2. Use genetic knockout or knockdown of the intended target to validate that the phenotype is target-dependent.[2] |
| Unexpected changes in a signaling pathway unrelated to the intended target. | The compound is likely interacting with one or more components of another signaling pathway. | 1. Perform phosphoproteomic or proteomic analysis to identify affected pathways. 2. Use pathway-specific inhibitors or activators to dissect the off-target mechanism. |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
Objective: To identify the off-target kinases of a HER2/ErbB inhibitor.
Methodology:
-
Compound Preparation: Prepare a stock solution of the inhibitor in DMSO. Serially dilute the compound to the desired concentrations for the assay.
-
Kinase Panel: Select a diverse panel of kinases for screening. Commercially available panels can screen against hundreds of kinases.
-
Binding Assay: A common format is a competition binding assay.
-
Immobilize the kinases on a solid support.
-
Add a known fluorescent or radiolabeled ligand that binds to the ATP pocket of the kinases.
-
Add the test compound at various concentrations.
-
Measure the displacement of the labeled ligand by the test compound.
-
-
Data Analysis: Calculate the percentage of inhibition for each kinase at each compound concentration. Determine the IC50 or Kd values for any significant off-target interactions.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the HER2/ErbB inhibitor in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the test compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures for a set duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation. Collect the supernatant (soluble fraction).
-
Western Blotting: Analyze the amount of the target protein (e.g., HER2) remaining in the soluble fraction by Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates that the compound has bound to and stabilized the target protein.
Visualizing Pathways and Workflows
Caption: Simplified Heregulin/HER2 signaling pathway.
Caption: Workflow for troubleshooting unexpected experimental outcomes.
Caption: Logic diagram for mitigating off-target effects through medicinal chemistry.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Myogenic Regulatory Factors: Herculin (MRF4), MyoD, and Myogenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the myogenic regulatory factors (MRFs) Herculin (also known as MRF4 or Myf-6), MyoD, and myogenin. These basic helix-loop-helix (bHLH) transcription factors are pivotal in the determination and differentiation of skeletal muscle. Understanding their distinct and overlapping functions is crucial for research in myogenesis, muscle regeneration, and the development of therapeutics for muscle-related disorders.
Core Functional Comparison
This compound, MyoD, and myogenin, along with Myf5, constitute the core MRF family, each playing a critical role in the orchestration of myogenesis. While all can induce myogenic conversion in non-muscle cells, their temporal expression, transcriptional activity, and roles in the myogenic program exhibit significant differences. MyoD is recognized as a primary factor for myogenic commitment, whereas myogenin and this compound are more critically involved in the terminal differentiation of myoblasts into mature muscle fibers.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative and qualitative comparisons between this compound, MyoD, and myogenin based on available experimental data.
| Feature | This compound (MRF4) | MyoD | Myogenin |
| Primary Role | Terminal differentiation, maintenance of adult muscle phenotype[1][3] | Myogenic determination and commitment[1] | Terminal differentiation[1] |
| Amino Acid Similarity to MyoD | 43% | 100% | 38% |
| Amino Acid Similarity to Myogenin | 53% | 38% | 100% |
| Fibroblast to Myoblast Conversion Efficiency | Similar to MyoD and myogenin[1][4] | High, considered a potent myogenic initiator[5] | Similar to MyoD and this compound[1][4] |
| Transcriptional Activation of Muscle-Specific Genes | Inefficient on most tested promoters compared to MyoD and myogenin[1][4] | Potent trans-activator of early and late muscle genes[3][6] | Efficient trans-activator, particularly of late muscle genes[3][6] |
| DNA Binding Preference (Homodimer) | Preferential binding to quadruplex DNA over E-box[2] | Preferential binding to quadruplex DNA over E-box[2] | Weak and non-preferential binding to quadruplex DNA[2] |
| DNA Binding Preference (Heterodimer with E47) | Stronger binding to E-box than quadruplex DNA[2] | Stronger binding to E-box than quadruplex DNA[2] | Stronger binding to E-box than quadruplex DNA[2] |
Signaling Pathways and Regulatory Networks
The expression and activity of this compound, MyoD, and myogenin are tightly regulated by a complex network of signaling pathways. These pathways ensure the correct temporal and spatial activation of each MRF during embryonic development and postnatal muscle regeneration.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Protocol 1: Fibroblast to Myoblast Conversion Assay
This assay assesses the myogenic potential of this compound, MyoD, and myogenin by their ability to convert fibroblasts into myoblasts.
Methodology:
-
Cell Culture: Plate NIH 3T3 or C3H/10T1/2 fibroblasts at a density of 5 x 104 cells per well in a 6-well plate and culture overnight in DMEM with 10% fetal bovine serum (FBS).
-
Transfection: Transfect the fibroblasts with expression vectors encoding this compound, MyoD, or myogenin using a suitable transfection reagent according to the manufacturer's protocol. A control vector (e.g., empty plasmid) should be used in parallel.
-
Myogenic Differentiation: 24 hours post-transfection, switch the medium to differentiation medium (DMEM with 2% horse serum) to induce myogenesis. Culture for 48-72 hours.
-
Immunocytochemistry: Fix the cells with 4% paraformaldehyde, permeabilize with 0.2% Triton X-100, and block with 5% goat serum. Incubate with a primary antibody against a muscle-specific marker, such as myosin heavy chain (MHC), followed by a fluorescently labeled secondary antibody.
-
Quantification: Visualize the cells using a fluorescence microscope. The conversion efficiency is determined by calculating the percentage of MHC-positive cells relative to the total number of DAPI-stained nuclei.
Protocol 2: Dual-Luciferase Reporter Assay for Transcriptional Activity
This assay quantifies the ability of each MRF to trans-activate a muscle-specific promoter.
Methodology:
-
Plasmid Constructs: Co-transfect HEK293T cells with:
-
An expression vector for this compound, MyoD, or myogenin.
-
A reporter plasmid containing a muscle-specific promoter (e.g., muscle creatine kinase promoter) driving the expression of Firefly luciferase.
-
A control plasmid expressing Renilla luciferase under a constitutive promoter for normalization of transfection efficiency.
-
-
Transfection and Cell Lysis: Perform transfection as described above. After 24-48 hours, lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the Firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. The transcriptional activity is expressed as the fold induction over the control (cells transfected with the empty expression vector).
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding
EMSA is used to assess the in vitro binding of this compound, MyoD, and myogenin to a specific DNA sequence, such as the E-box motif (CANNTG).
Methodology:
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides containing the E-box sequence. Label one strand with a non-radioactive tag (e.g., biotin) or a radioactive isotope (e.g., 32P).
-
Protein Expression and Purification: Express and purify recombinant this compound, MyoD, and myogenin proteins.
-
Binding Reaction: Incubate the labeled DNA probe with the purified recombinant proteins in a binding buffer containing poly(dI-dC) to minimize non-specific binding. For competition assays, a molar excess of unlabeled specific or non-specific competitor DNA is included in the reaction.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Detect the labeled probe by chemiluminescence (for biotin) or autoradiography (for 32P). A "shift" in the mobility of the probe indicates protein-DNA binding. The dissociation constant (Kd) can be estimated by titrating the protein concentration.
Conclusion
This compound (MRF4), MyoD, and myogenin, while all members of the myogenic regulatory factor family, exhibit distinct functional characteristics. MyoD acts as a primary determinant of the myogenic lineage, potently activating the myogenic program. Myogenin is a crucial factor for terminal differentiation, driving myoblasts to fuse into myotubes. This compound also functions in terminal differentiation and is the predominant MRF in adult skeletal muscle, suggesting a role in the maintenance of the mature muscle phenotype. Their differential transcriptional activities and DNA binding preferences likely contribute to their specific roles in the complex process of myogenesis. A thorough understanding of these differences is essential for the development of targeted therapies for muscle diseases and for advancing regenerative medicine strategies.
References
- 1. Differential trans activation associated with the muscle regulatory factors MyoD1, myogenin, and MRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myogenic regulatory factors: The orchestrators of myogenesis after 30 years of discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Myogenic Regulatory Factors, Determinants of Muscle Development, Cell Identity and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential trans activation associated with the muscle regulatory factors MyoD1, myogenin, and MRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrative molecular roadmap for direct conversion of fibroblasts into myocytes and myogenic progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MyoD Targets Chromatin Remodeling Complexes to the Myogenin Locus Prior to Forming a Stable DNA-Bound Complex - PMC [pmc.ncbi.nlm.nih.gov]
Functional Distinctions of Herculin (Myf6) in the Myogenic Regulatory Factor Family
A Comparative Guide for Researchers
The myogenic regulatory factors (MRFs), a family of basic helix-loop-helix (bHLH) transcription factors, are the master orchestrators of skeletal myogenesis. This family includes MyoD, Myf5, Myogenin, and Herculin (also known as Myf6 or MRF4). While all four factors can initiate the myogenic program in non-muscle cells, they exhibit distinct and partially overlapping functions during embryonic development and in adult muscle homeostasis. This guide provides a detailed comparison of the functional differences between this compound and the other Myf factors, supported by experimental data, to aid researchers in the fields of muscle biology, regenerative medicine, and drug development.
Core Functional Differences: Expression, Hierarchy, and Unique Roles
The primary distinction of this compound lies in its expression pattern and its specialized role in mature muscle fibers and the muscle stem cell (MuSC) niche. While MyoD and Myf5 are considered "determination factors" that commit mesodermal precursors to the myogenic lineage, and Myogenin acts as a "differentiation factor" driving the formation of myotubes, this compound's primary functions are manifested in the later stages of myogenesis and in the maintenance of the adult muscle tissue.[1][2]
This compound is the predominant Myf factor expressed in fully differentiated, adult skeletal muscle fibers.[3][4][5] This contrasts with MyoD, Myf5, and Myogenin, which are transiently expressed during the activation, proliferation, and differentiation of MuSCs.[3][4] This unique temporal and spatial expression pattern underpins this compound's specialized role as a myogenic niche regulator.[3]
Recent studies have revealed that this compound, expressed in the myofiber, transcriptionally regulates a suite of secreted proteins known as myokines, including Epidermal Growth Factor (EGF).[3][6][7] This this compound-driven myokine signaling from the mature fiber to the adjacent MuSCs is critical for maintaining the quiescence of the stem cell pool and preventing their premature differentiation and subsequent exhaustion.[3][6][7] Homozygous deletion of this compound in mice results in a progressive decline of the MuSC pool during postnatal life due to a loss of this niche-maintaining signal.[3][7]
While this compound can initiate myogenesis in the absence of Myf5 and MyoD, its role in terminal differentiation appears to be redundant with Myogenin and MyoD.[1][8] However, its function in regulating the myokine secretome of mature myofibers is unique and cannot be compensated for by other MRFs, which are not significantly expressed at this stage.[3]
Quantitative Comparison of Myf Factor Activities
The functional distinctions among the Myf factors can be quantified through various biochemical and molecular assays. The following table summarizes key quantitative differences, though it is important to note that direct comparative values across different studies can vary based on experimental conditions.
| Parameter | MyoD | Myf5 | Myogenin | This compound (Myf6) | Experimental Context |
| Transcriptional Activation Potential | High | Moderate-High | High | Lower | Luciferase reporter assays with muscle-specific promoters (e.g., muscle creatine kinase). This compound is often found to be a less potent activator of such promoters compared to MyoD and Myogenin.[2] |
| DNA Binding (E-box Motif) | Strong | Strong | Strong | Strong | All MRFs bind to the canonical E-box sequence (CANNTG) as heterodimers with E-proteins. While all bind strongly, subtle differences in affinity for specific E-box flanking sequences may exist.[3][9][10] |
| Expression in Adult Muscle | Low/Absent | Low/Absent | Low/Absent | High | Quantitative PCR, Western Blot, and RNA-sequencing of adult skeletal muscle tissue. This compound is the most abundantly expressed MRF in mature myofibers.[3][5] |
Key Experimental Methodologies
The elucidation of the distinct functions of this compound and other Myf factors has been made possible through a variety of key experimental techniques. Detailed protocols for some of the most common and informative assays are provided below.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-seq is used to identify the genome-wide binding sites of a transcription factor. Comparing the cistromes of the different Myf factors reveals both shared and unique target genes, providing insights into their distinct regulatory networks.
Protocol:
-
Cross-linking: Myotubes or muscle tissue are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the Myf factor of interest (e.g., anti-Herculin) is used to immunoprecipitate the chromatin fragments bound by that factor.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified from the protein.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: The sequencing reads are mapped to the reference genome, and peak calling algorithms are used to identify regions of significant enrichment, representing the binding sites of the transcription factor. Comparative analysis of peak distributions for different Myf factors can then be performed.[3]
Luciferase Reporter Assay
This assay is used to quantify the transcriptional activation potential of a transcription factor on a specific gene promoter.
Protocol:
-
Plasmid Construction: A reporter plasmid is constructed containing the promoter of a muscle-specific gene (e.g., myogenin promoter) upstream of a luciferase reporter gene. Effector plasmids expressing each of the Myf factors are also prepared.
-
Cell Transfection: Non-muscle cells (e.g., HEK293T or NIH3T3) are co-transfected with the reporter plasmid and one of the Myf effector plasmids. A control plasmid (e.g., expressing GFP) is also transfected to normalize for transfection efficiency.
-
Cell Lysis and Luciferase Measurement: After a period of expression (e.g., 24-48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to the control, and the fold activation by each Myf factor is calculated relative to a baseline (e.g., cells transfected with an empty effector plasmid). This allows for a quantitative comparison of their transactivation capabilities on a given promoter.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interaction partners of a target protein.
Protocol:
-
Cell Lysis: Cells expressing the bait protein (e.g., this compound) are lysed in a non-denaturing buffer to preserve protein interactions.
-
Immunoprecipitation: An antibody against the bait protein is added to the cell lysate and incubated to form an antibody-protein complex. This complex is then captured, typically using protein A/G-conjugated beads.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bait protein and its interacting partners are eluted from the beads.
-
Analysis: The eluted proteins are typically analyzed by Western blotting to confirm the presence of a suspected interactor or by mass spectrometry to identify a broader range of interaction partners.
Visualizing Myf Factor Functions and Workflows
Conclusion
This compound, or Myf6, holds a unique position within the Myf factor family. While retaining the fundamental ability to induce myogenesis, its primary physiological role has diverged from that of MyoD, Myf5, and Myogenin. Its high-level expression in mature myofibers and its function as a transcriptional regulator of the myokine secretome establish it as a critical factor for the maintenance of the muscle stem cell niche and overall muscle homeostasis. Understanding these functional distinctions is paramount for developing targeted therapeutic strategies for muscle diseases and for advancing our knowledge of muscle regeneration.
References
- 1. The Myogenic Regulatory Factors, Determinants of Muscle Development, Cell Identity and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myogenic regulatory factors: The orchestrators of myogenesis after 30 years of discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myf6/MRF4 is a myogenic niche regulator required for the maintenance of the muscle stem cell pool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound, a fourth member of the MyoD family of myogenic regulatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myf6/MRF4 is a myogenic niche regulator required for the maintenance of the muscle stem cell pool | EMBO Reports [link.springer.com]
- 7. researchgate.net [researchgate.net]
- 8. MYF6 - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Factors Regulating or Regulated by Myogenic Regulatory Factors in Skeletal Muscle Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Herculin (MRF4) Gene Targets: A Comparative Guide to Luciferase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating direct gene targets of Herculin (also known as Myogenic Regulatory Factor 4 or MRF4), a key transcription factor in myogenesis. We focus on the application of luciferase reporter assays, a highly sensitive and quantitative method for studying transcriptional activity. This document outlines the experimental protocols and presents available data to support researchers in designing and interpreting their validation studies.
This compound (MRF4) and its Role in Myogenesis
This compound (MRF4/MYF6) is a member of the myogenic regulatory factor (MRF) family, which also includes MyoD, Myf5, and myogenin.[1][2] These basic helix-loop-helix (bHLH) transcription factors are crucial for the determination and differentiation of skeletal muscle cells.[2][3] MRFs function by binding to specific DNA sequences known as E-boxes (CANNTG) in the promoter and enhancer regions of target genes, thereby activating their transcription.[2] While all MRFs can initiate the myogenic program, they exhibit distinct expression patterns and may have specialized roles.[4][5] MRF4 is notably expressed at high levels in adult skeletal muscle, suggesting a significant role in the maintenance and maturation of muscle fibers.[6]
Recent studies have expanded the known functions of MRF4 beyond cell differentiation, identifying it as a key regulator of the muscle stem cell niche.[7][8][9] MRF4 transcriptionally controls a wide array of secreted proteins, known as myokines, which are crucial for intercellular communication within the muscle tissue.[7][8][9]
Luciferase Assays for Target Gene Validation
Luciferase reporter assays are a cornerstone for validating the direct transcriptional regulation of a gene by a transcription factor like MRF4.[10] The principle involves cloning the promoter or a specific regulatory region of a putative target gene upstream of a luciferase reporter gene in a plasmid vector.[11] This construct is then co-transfected into cells with an expression vector for the transcription factor of interest (in this case, MRF4). If MRF4 binds to and activates the promoter, it drives the expression of the luciferase enzyme. The resulting light emission upon addition of a substrate is proportional to the transcriptional activity.[10][11]
Dual-luciferase assays, which include a second, constitutively expressed luciferase (like Renilla), are the gold standard for normalizing the results and controlling for variations in transfection efficiency and cell number.[11]
Validated and Potential Gene Targets of this compound (MRF4)
Research has identified several direct gene targets of MRF4, with a particular emphasis on its role in regulating myokines. The following table summarizes key targets and provides a framework for comparison, although direct comparative quantitative luciferase data across multiple targets in a single study is not yet widely published.
| Target Gene | Gene Product Function | Evidence of Direct Regulation by MRF4 | Luciferase Assay Validation |
| EGF | Epidermal Growth Factor, a myokine involved in muscle stem cell maintenance.[7][8][9] | Chromatin Tandem Affinity Purification Sequencing (ChTAP-Seq) identified MRF4 binding to the EGF gene's regulatory elements.[7] | Dual-luciferase assays have been used to demonstrate the transcriptional activity of MRF4 on synthetic regulatory sequences, supporting its role as a transcriptional activator.[7] |
| VEGFA | Vascular Endothelial Growth Factor A, a myokine with roles in angiogenesis and muscle regeneration.[2][7] | ChTAP-Seq revealed MRF4 binding in the vicinity of the VEGFA gene.[7] | While specific luciferase data for the VEGFA promoter is not detailed in the primary source, the established role of MRF4 as a transcriptional activator of myokines suggests it as a strong candidate for validation via this method.[7] |
| MyoD | Myogenic Differentiation 1, another myogenic regulatory factor. | Studies in BC3H-1 cells have shown that MRF4 expression can activate the endogenous MyoD gene.[4] | The promoter of MRF4 itself has been shown to be trans-activated by other myogenic factors like myogenin and MyoD in luciferase reporter assays.[12] This highlights the potential for cross-regulation within the MRF family, which can be quantified using this assay. |
Experimental Protocols
Dual-Luciferase Reporter Assay for MRF4 Target Validation
This protocol provides a detailed methodology for validating a putative MRF4 target gene promoter.
a. Plasmid Constructs:
-
Reporter Plasmid: The promoter region of the putative target gene containing potential E-box binding sites is cloned upstream of the firefly luciferase gene in a suitable reporter vector (e.g., pGL3/pGL4 series). A negative control plasmid with a minimal promoter or a mutated E-box should also be prepared.
-
MRF4 Expression Plasmid: The full-length coding sequence of MRF4 is cloned into a mammalian expression vector with a strong constitutive promoter (e.g., CMV).
-
Internal Control Plasmid: A plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) is used for normalization.
b. Cell Culture and Transfection:
-
Seed appropriate cells (e.g., C2C12 myoblasts or HEK293T cells) in 24- or 48-well plates to reach 70-80% confluency on the day of transfection.
-
For each well, prepare a transfection mix containing the reporter plasmid, the MRF4 expression plasmid (or an empty vector control), and the Renilla luciferase plasmid. The optimal ratio of these plasmids should be determined empirically.
-
Use a suitable transfection reagent according to the manufacturer's instructions.
c. Luciferase Assay:
-
24-48 hours post-transfection, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the firefly luciferase substrate and measure the luminescence (firefly activity).
-
Add the Renilla luciferase substrate (stop and glo reagent) and measure the luminescence (Renilla activity).
d. Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample to obtain the normalized relative luciferase units (RLU).
-
Compare the RLU of cells co-transfected with the MRF4 expression plasmid to those transfected with the empty vector control. A significant increase in RLU indicates that MRF4 activates the target gene promoter.
Signaling Pathways and Experimental Workflows
MRF4 Signaling and Target Gene Activation
MRF4, as a transcription factor, is the final effector of signaling pathways that control myogenesis. It dimerizes with E-proteins to bind to the E-box sequences in the regulatory regions of its target genes, such as those encoding myokines, to activate their transcription.
Dual-Luciferase Assay Experimental Workflow
The following diagram illustrates the key steps involved in a dual-luciferase reporter assay to validate MRF4 gene targets.
References
- 1. Identification of MRF4: a new member of the muscle regulatory factor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of myokine expression: Role of exercise and cellular stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Expression of MRF4, a myogenic helix-loop-helix protein, produces multiple changes in the myogenic program of BC3H-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The muscle regulatory gene, Myf-6, has a biphasic pattern of expression during early mouse development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a fourth member of the MyoD family of myogenic regulatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myf6/MRF4 is a myogenic niche regulator required for the maintenance of the muscle stem cell pool - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myf6/MRF4 is a myogenic niche regulator required for the maintenance of the muscle stem cell pool | EMBO Reports [link.springer.com]
- 9. Myf6/MRF4 is a myogenic niche regulator required for the maintenance of the muscle stem cell pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Comprehensive Overview – Dual-Luciferase Reporter Gene Assay-Molecular Interaction Solutions from China | ProNet Biotech [pronetbio.com]
- 12. The mouse MRF4 promoter is trans-activated directly and indirectly by muscle-specific transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Herculin (MYF6) Expression Across Muscle Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Herculin (also known as Myogenic Factor 6 or MRF4) expression in different muscle types. This compound is a member of the myogenic regulatory factor (MRF) family of transcription factors, which are critical for myogenesis—the formation of muscle tissue.[1][2] In adult skeletal muscle, this compound is the most abundantly expressed among the MRFs, suggesting a significant role in the maintenance and maturation of this tissue.[3] This document summarizes the current understanding of its differential expression, provides detailed experimental protocols for its quantification, and visualizes its role in myogenic signaling pathways.
This compound Expression: A Comparative Summary
This compound expression is highly specific to skeletal muscle, with studies in adult mice showing it is absent in cardiac and smooth muscle tissues.[3] Within skeletal muscle, its expression appears to be further nuanced, varying between different muscle fiber types. However, findings on its specific fiber-type preference have been inconsistent across different species and methodologies.
Quantitative Data on this compound (MYF6) Expression
| Muscle Type | Species | Method | Key Findings | Reference |
| Skeletal Muscle vs. Other Tissues | ||||
| Skeletal Muscle | Mouse | Not specified | Expressed at significantly higher levels than other MRFs (MyoD, myogenin, Myf-5). | [3] |
| Cardiac Muscle | Mouse | Not specified | Absent. | [3] |
| Smooth Muscle | Mouse | Not specified | Absent. | [3] |
| Skeletal Muscle Fiber Types | ||||
| Gastrocnemius (Type I/Slow-twitch fibers) | Rat | In Situ Hybridization | Preferentially expressed in slow-twitch fibers. | [3] |
| Gastrocnemius (Type II/Fast-twitch fibers) | Rat | In Situ Hybridization | Lower expression compared to Type I fibers within the same muscle. | [3] |
| Soleus (Type I/Slow-twitch fibers) | Rat | In Situ Hybridization | Expression level was 32% lower than in Type I fibers of the gastrocnemius. | [3] |
| Soleus (mixed fibers) | Rat | In Situ Hybridization | No fiber-type specific pattern observed within this predominantly slow-twitch muscle. | [3] |
| Vastus Lateralis (Fast-twitch fibers) | Human | Single-fiber Transcriptomics | Identified as one of the most enriched transcription factors in fast fibers. | [4] |
Signaling Pathways Involving this compound
This compound is a key transcription factor in the network of myogenic regulatory factors. It can activate its own expression as well as the expression of other MRFs. More recent research has also implicated this compound in the regulation of myokines, which are cytokines released by muscle fibers that play a role in muscle stem cell maintenance.
Figure 1: Simplified diagram of the myogenic regulatory factor signaling cascade.
Figure 2: this compound-mediated regulation of myokines and its effect on muscle stem cells.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for the quantification of this compound expression at both the mRNA and protein levels.
Experimental Workflow for Comparative Analysis
The following diagram outlines a general workflow for comparing this compound expression in different muscle tissues.
Figure 3: A general experimental workflow for studying this compound expression.
Protocol 1: Western Blot for this compound Protein Quantification
This protocol is adapted from standard procedures for detecting transcription factors in muscle lysates.
1. Protein Extraction:
-
Excise 30-50 mg of fresh or frozen skeletal muscle tissue.
-
Homogenize the tissue on ice in 1 mL of RIPA lysis buffer supplemented with a protease inhibitor cocktail.
-
Rotate the homogenate for 30 minutes at 4°C.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
-
Prepare protein samples by mixing 30-50 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load samples onto a 12% polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MYF6 (e.g., at a 1:500 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
Quantify band intensity using densitometry software and normalize to a loading control like GAPDH or α-tubulin.
Protocol 2: Quantitative PCR (qPCR) for MYF6 mRNA Expression
This protocol outlines the steps for quantifying MYF6 mRNA from muscle tissue.
1. RNA Extraction:
-
Homogenize 20-30 mg of muscle tissue in 1 mL of TRIzol reagent.
-
Add 200 µL of chloroform, shake vigorously, and incubate for 5 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube and precipitate the RNA with an equal volume of isopropanol.
-
Wash the RNA pellet with 75% ethanol, air dry, and resuspend in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers according to the manufacturer's instructions.
3. qPCR Reaction:
-
Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for MYF6, and the synthesized cDNA.
-
Use a validated housekeeping gene (e.g., GAPDH, 18S rRNA) for normalization.
-
Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for MYF6 and the housekeeping gene.
-
Calculate the relative expression of MYF6 using the 2-ΔΔCt method.
Protocol 3: Immunohistochemistry (IHC) for this compound Localization
This protocol is for localizing this compound protein in paraffin-embedded muscle sections.
1. Tissue Preparation:
-
Fix fresh muscle tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Cut 5-7 µm thick sections and mount them on charged slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
4. Staining:
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour.
-
Incubate with the primary antibody against MYF6 overnight at 4°C.
-
Wash with PBS and incubate with a biotinylated secondary antibody for 1 hour.
-
Wash with PBS and incubate with an avidin-biotin-peroxidase complex for 30 minutes.
-
Develop the color using a DAB substrate kit and monitor under a microscope.
-
Counterstain with hematoxylin, dehydrate, clear, and mount the slides.
Conclusion
This compound (MYF6) is a key myogenic regulatory factor with a predominant and high level of expression in adult skeletal muscle. While its absence in cardiac and smooth muscle is well-established, its precise expression pattern within different skeletal muscle fiber types requires further investigation, as current data from different species and methodologies present a complex picture. The provided protocols offer a starting point for researchers to further elucidate the role of this important transcription factor in muscle biology and disease.
References
Herculin's Dual Role: A Comparative Guide to its Function in Muscle Development and Regeneration
For Researchers, Scientists, and Drug Development Professionals
Herculin, also known as Myogenic Regulatory Factor 4 (MRF4) or Myf6, is a key member of the myogenic regulatory factors (MRFs) family of transcription factors, which are essential for skeletal muscle formation.[1][2] This family also includes MyoD, Myf5, and Myogenin. While all MRFs can initiate myogenesis, they exhibit distinct temporal and spatial expression patterns, suggesting unique roles in the intricate processes of muscle development and regeneration.[1][3] this compound, in particular, displays a unique biphasic expression pattern during development and is the most abundant MRF in mature adult muscle, pointing to its specialized functions in both forming and maintaining skeletal muscle.[4][5]
This guide provides a comprehensive comparison of this compound's role in embryonic muscle development versus its function in adult muscle regeneration, supported by experimental data and detailed methodologies.
Contrasting Roles of this compound in Myogenesis: Development vs. Regeneration
During embryonic development, this compound exhibits a biphasic expression pattern. It is transiently expressed early in the myotome, the embryonic structure that gives rise to skeletal muscle, and its expression significantly increases during late fetal development, becoming the predominant MRF in adult muscle.[1][4] In contrast, during muscle regeneration following injury, this compound is the last of the MRFs to be expressed.[6] It is found in the nuclei of newly formed myotubes and young myofibers but is absent in quiescent or proliferating satellite cells, the resident stem cells of skeletal muscle.[6] This delayed expression pattern in regeneration suggests a primary role in the maturation and maintenance of newly formed muscle fibers, rather than in the initial activation and proliferation of satellite cells.
Studies on knockout mice have further elucidated the distinct and sometimes redundant functions of this compound. Mice lacking this compound exhibit defects in axial myogenesis and rib formation, leading to perinatal death.[7] However, in the absence of both MyoD and Myf5, this compound can initiate myogenesis, indicating its capacity to act as a primary myogenic determination factor under certain genetic conditions.[7] In the context of adult muscle, knockdown of this compound has been shown to induce muscle hypertrophy and prevent denervation-induced atrophy, highlighting its role in maintaining muscle mass.[8][9][10]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the expression and function of this compound (MRF4) in comparison to other MRFs, particularly MyoD.
Table 1: Relative mRNA Expression of Myogenic Regulatory Factors During Muscle Regeneration
| Time Post-Injury (Cardiotoxin) | This compound (MRF4) Fold Change | MyoD Fold Change | Myogenin Fold Change | Myf-5 Fold Change |
| 3 days | ~5 | ~3 | >40 | ~15 |
| 8 days | ~2 | ~2 | ~20 | ~1 |
| 30 days | ~3 | ~3 | ~5 | ~1 |
Data adapted from a study on mouse soleus muscle regeneration.[11] Fold change is relative to uninjured contralateral muscle.
Table 2: Phenotypes of Myogenic Regulatory Factor Knockout Mice
| Genotype | Muscle Development Phenotype | Regeneration Phenotype |
| This compound (MRF4) -/- | Defective axial myogenesis, abnormal rib formation, perinatal lethality.[7] | Regeneration is impaired with accelerated this compound expression.[12] |
| MyoD -/- | Delayed development of hypaxial and limb muscles, but viable.[1] | Severely impaired regeneration with reduced myoblast proliferation. |
| MyoD -/- / this compound (MRF4) -/- | Phenotype resembles myogenin knockout with a severe lack of differentiated muscle fibers.[1] | Not extensively studied, but likely severe impairment. |
| MyoD -/- / Myf-5 -/- | Complete absence of myoblasts and skeletal muscle.[1] | No muscle to regenerate. |
| MyoD -/- / Myf-5 -/- with functional this compound (MRF4) | Skeletal muscle formation can be initiated by this compound.[7] | Not applicable. |
Key Signaling Pathways
This compound's activity is modulated by several signaling pathways that differ in their impact on muscle development and regeneration.
This compound and the p38 MAPK Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a critical regulator of myogenesis. During differentiation, p38 MAPK can directly phosphorylate this compound, which paradoxically represses its transcriptional activity on certain muscle-specific genes.[12][13] This suggests a mechanism for fine-tuning the maturation of muscle fibers.
Caption: p38 MAPK-mediated phosphorylation of this compound.
This compound and the MEF2 Axis in Adult Muscle
In adult skeletal muscle, this compound acts as a negative regulator of muscle growth by repressing the activity of the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.[8][9][10][14] This repression is thought to be mediated by the stabilization of a repressor complex that includes histone deacetylase 4 (HDAC4). Knockdown of this compound leads to the activation of MEF2-dependent genes, increased protein synthesis, and subsequent muscle hypertrophy.[8][9][14]
Caption: this compound-MEF2 signaling axis in adult muscle.
Experimental Protocols
Cardiotoxin-Induced Muscle Regeneration in Mice
This protocol describes a common method for inducing acute muscle injury to study regeneration.[15][16][17][18]
Materials:
-
Cardiotoxin (CTX) from Naja mossambica mossambica venom
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Insulin syringes (28-30 gauge)
-
70% ethanol
Procedure:
-
Prepare a 10 µM working solution of CTX in sterile PBS.
-
Anesthetize the mouse according to approved institutional protocols.
-
Clean the hindlimb with 70% ethanol.
-
Carefully inject 50-100 µL of the CTX solution into the tibialis anterior (TA) muscle.
-
Monitor the animal during recovery from anesthesia.
-
At desired time points post-injection (e.g., 3, 5, 7, 14, 28 days), euthanize the mice and carefully dissect the TA muscles for analysis.
Immunofluorescence Staining for this compound and MyoD
This protocol allows for the visualization of this compound and MyoD protein expression in muscle tissue sections.[19][20][21]
Materials:
-
Cryosections of muscle tissue (10 µm)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies: anti-MRF4 and anti-MyoD
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fix cryosections with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount with mounting medium.
-
Visualize using a fluorescence microscope.
Chromatin Immunoprecipitation (ChIP) for this compound
This protocol is used to identify the genomic binding sites of this compound in myogenic cells.[22][23][24][25][26]
Materials:
-
Myogenic cell culture (e.g., C2C12 myotubes)
-
1% Formaldehyde
-
Glycine
-
Lysis buffer
-
Sonication equipment
-
Anti-MRF4 antibody for ChIP
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
Procedure:
-
Cross-link protein-DNA complexes in cultured myotubes with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the anti-MRF4 antibody overnight at 4°C.
-
Add protein A/G beads to immunoprecipitate the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.
-
Elute the complexes from the beads.
-
Reverse the cross-links by heating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
Analyze the enriched DNA by qPCR or sequencing.
Luciferase Reporter Assay for Transcriptional Activity
This assay measures the ability of this compound to activate or repress a target promoter.[6][27][28][29][30]
Materials:
-
Mammalian cell line (e.g., HEK293T or C3H10T1/2)
-
Expression vector for this compound (MRF4)
-
Reporter vector containing a promoter of interest upstream of the luciferase gene
-
Transfection reagent
-
Dual-luciferase reporter assay system
Procedure:
-
Co-transfect cells with the this compound expression vector and the luciferase reporter vector. A control vector expressing a different reporter (e.g., Renilla luciferase) should be included for normalization.
-
Culture the cells for 24-48 hours to allow for protein expression and reporter activation/repression.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
Conclusion
This compound (MRF4) plays a multifaceted and context-dependent role in myogenesis. During embryonic development, it contributes to the formation of specific muscle groups and can act as a primary myogenic factor in the absence of MyoD and Myf5. In contrast, its role in adult muscle regeneration is more aligned with the maturation and maintenance of newly formed myofibers. Furthermore, in mature muscle, this compound is a key regulator of muscle mass, acting as a brake on hypertrophy through the repression of MEF2 activity. Understanding the distinct functions of this compound in these different physiological contexts is crucial for developing targeted therapies for muscle diseases and promoting effective muscle repair.
References
- 1. The Myogenic Regulatory Factors, Determinants of Muscle Development, Cell Identity and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MYF6 - Wikipedia [en.wikipedia.org]
- 3. Factors Regulating or Regulated by Myogenic Regulatory Factors in Skeletal Muscle Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of the muscle regulatory factor MRF4 during somite and skeletal myofiber development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a fourth member of the MyoD family of myogenic regulatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Mrf4 determines skeletal muscle identity in Myf5:Myod double-mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MRF4 negatively regulates adult skeletal muscle growth by repressing MEF2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 10. Skeletal muscle mass is controlled by the MRF4-MEF2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pacificpapermill.com [pacificpapermill.com]
- 13. Phosphorylation of MRF4 transactivation domain by p38 mediates repression of specific myogenic genes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MRF4 negatively regulates adult skeletal muscle growth by repressing MEF2 activity [ouci.dntb.gov.ua]
- 15. Induction of Acute Skeletal Muscle Regeneration by Cardiotoxin Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction of Skeletal Muscle Injury by Intramuscular Injection of Cardiotoxin in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. en.bio-protocol.org [en.bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Immunofluorescence Labelling of Skeletal Muscle in Development, Regeneration, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Chromatin Immunoprecipitation in Skeletal Myoblasts | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. Myf6/MRF4 is a myogenic niche regulator required for the maintenance of the muscle stem cell pool - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. Improved Protocol for Chromatin Immunoprecipitation from Mouse Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Assays for Transcriptional Activity Based on the Luciferase Reporter Gene | Springer Nature Experiments [experiments.springernature.com]
- 28. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. promega.com [promega.com]
- 30. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Herculin (MRF4) Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to generating reliable and reproducible data. This is particularly critical when studying protein families with high sequence homology, such as the Myogenic Regulatory Factors (MRFs). This guide provides a framework for objectively evaluating the cross-reactivity of Herculin (Myogenic Regulatory Factor 4, or MRF4) antibodies against other members of the MRF family: MyoD, Myf5, and Myogenin.
Given the absence of comprehensive third-party comparative studies, this guide outlines the essential protocols and tools for researchers to perform their own validation and select the most specific MRF4 antibody for their needs.
Comparing Commercial MRF4 Antibodies: A Starting Point
The selection of a primary antibody is the first critical step. Both monoclonal and polyclonal antibodies are available for MRF4, each with inherent advantages and disadvantages. Monoclonal antibodies, derived from a single B-cell clone, recognize a single epitope, which generally leads to higher specificity and lower cross-reactivity.[4] Polyclonal antibodies, a heterogeneous mixture of immunoglobulins, recognize multiple epitopes on the target antigen, which can increase signal but also the risk of off-target binding.[5]
The following table summarizes a selection of commercially available antibodies for this compound (MRF4), providing a starting point for your evaluation. It is crucial to consult the manufacturer's datasheet for the most current information.
Table 1: Selected Commercial Antibodies for this compound (MRF4)
| Supplier | Product Name/Clone ID | Clonality | Host | Validated Applications | Reactivity |
| MyBioSource.com | Anti-MYF6 Antibody | Polyclonal | Rabbit | Western Blot (WB) | Hu, Ms, Rt |
| United States Biological | Mab Mo x human MYF6 | Monoclonal | Mouse | WB, ELISA | Human (Hu) |
| Creative Biolabs | Mouse Anti-Cattle MRF4 | Monoclonal | Mouse | WB, ELISA | Cattle |
| MyBioSource.com | Goat anti-Herculin | Polyclonal | Goat | WB, ELISA-P | Hu, Ms, Rt, Bv, Pg |
| Sigma-Aldrich | Anti-MYF6 antibody | Polyclonal | Rabbit | Immunohistochemistry | Hu, Rt, Ms |
Note: This table is not exhaustive and is intended for illustrative purposes. "Hu" (Human), "Ms" (Mouse), "Rt" (Rat), "Bv" (Bovine), "Pg" (Pig). Data compiled from publicly available information.
Experimental Evaluation of Cross-Reactivity
The most definitive method to assess antibody specificity is through empirical testing. A Western Blot is an effective technique to visualize cross-reactivity against related proteins. The ideal experiment involves testing the MRF4 antibody against purified recombinant proteins or lysates from cells overexpressing each of the four MRF family members.
Experimental Workflow: Western Blot for Cross-Reactivity
The following diagram outlines the workflow for assessing the cross-reactivity of a candidate MRF4 antibody.
Caption: Workflow for assessing MRF4 antibody specificity via Western Blot.
Detailed Protocol: Cross-Reactivity Western Blot
This protocol is designed to test a candidate MRF4 antibody against all four members of the MRF protein family.
1. Protein Loading:
-
Prepare lysates containing either commercially available recombinant MyoD, Myf5, Myogenin, and MRF4 proteins, or lysates from a cell line (e.g., HEK293T) transfected to overexpress each individual MRF protein.
-
Include a negative control: lysate from untransfected cells or cells transfected with an empty vector.
-
Load equal amounts (e.g., 20-30 µg of total protein for lysates, or 50-100 ng for recombinant proteins) of each sample into separate wells of an SDS-PAGE gel.
2. SDS-PAGE and Transfer:
-
Separate the proteins by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Blocking:
-
To prevent non-specific antibody binding, incubate the membrane in a blocking buffer for 1 hour at room temperature. A common blocking buffer is 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
4. Primary Antibody Incubation:
-
Dilute the primary MRF4 antibody in blocking buffer according to the manufacturer's recommended concentration range.
-
Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.
5. Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
6. Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody (e.g., anti-mouse HRP, anti-rabbit HRP).
-
The incubation should last for 1 hour at room temperature.
7. Detection:
-
After further washing steps with TBST, apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a digital imager or X-ray film.
8. Interpretation:
-
A highly specific antibody will produce a strong band only in the lane corresponding to MRF4.
-
Faint or strong bands in the lanes for MyoD, Myf5, or Myogenin indicate cross-reactivity. The intensity of these bands relative to the MRF4 band provides a qualitative measure of the degree of cross-reactivity.
Data Presentation: Quantifying Cross-Reactivity
After performing the Western Blot, the results should be documented in a structured format to allow for objective comparison between different antibodies.
Table 2: Experimental Cross-Reactivity Data Template
| Candidate Antibody ID | Target Protein | Relative Band Intensity (Normalized to MRF4) | Observations |
| Antibody X | MRF4 | 1.00 | Strong, sharp band at expected MW. |
| (e.g., Vendor A, Cat# 123) | MyoD | e.g., Faint band detected. | |
| Myf5 | e.g., No band detected. | ||
| Myogenin | e.g., Moderate band detected. | ||
| Antibody Y | MRF4 | 1.00 | Strong, sharp band at expected MW. |
| (e.g., Vendor B, Cat# 456) | MyoD | ||
| Myf5 | |||
| Myogenin |
Instructions: Densitometry software can be used to quantify band intensity. Normalize the intensity of each off-target band to the intensity of the MRF4 band for each antibody tested.
The Role of MRF4 in Myogenic Signaling
Understanding the biological context of MRF4 is crucial for experimental design. MRF4, along with Myf5, MyoD, and Myogenin, acts downstream of various signaling pathways to drive myogenesis. These factors form heterodimers with E-proteins to bind to E-box DNA sequences in the promoters of muscle-specific genes, activating their transcription.
Caption: MRF signaling pathway leading to muscle differentiation.
Conclusion
The high degree of homology within the Myogenic Regulatory Factor family necessitates rigorous validation of this compound (MRF4) antibodies to ensure target specificity. While manufacturers provide initial validation data, independent verification of cross-reactivity against MyoD, Myf5, and Myogenin is essential for accurate and publishable results. By employing systematic Western Blot analysis and quantitative comparison, researchers can confidently select an MRF4 antibody that meets the high standards required for their specific application, ultimately contributing to more reliable and impactful scientific discovery.
References
- 1. The Myogenic Regulatory Factors, Determinants of Muscle Development, Cell Identity and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function of the myogenic regulatory factors Myf5, MyoD, Myogenin and MRF4 in skeletal muscle, satellite cells and regenerative myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neobiotechnologies.com [neobiotechnologies.com]
- 4. biocompare.com [biocompare.com]
- 5. Monoclonal antibodies to restricted and cross-reactive idiotopes on monoclonal rheumatoid factors and their recognition of idiotope-positive cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Insecticidal Activity of Herculin Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of Herculin, a representative fatty amide, and its structural analogs. The focus is on their potential as insecticidal agents, with supporting experimental data and detailed methodologies for key assays.
Structure-Activity Relationship of Fatty Amide Analogs
Generally, the lipophilicity of the fatty amide, governed by the carbon chain length, plays a crucial role in its ability to penetrate the insect cuticle and interact with its target sites. However, the relationship is not always linear, and an optimal chain length often exists for maximal activity. The structure of the amine moiety also contributes significantly to the molecule's overall efficacy.
Table 1: Comparative Insecticidal Activity of this compound Analogs Against Lepidopteran Pests
| Compound/Analog | Insect Species | Bioassay Method | Potency (LD50/LC50) | Reference |
| N-[3-(3',4'-methylenedioxyphenyl)-2-(E)-propenoyl]piperidine | Spodoptera frugiperda (Fall Armyworm) | Topical Application | 1.07 µg/mg larva | [1][2] |
| N-(1-(2,2-dimethyl-5-undecyl-1,3-dioxolan-4-yl)-2-hydroxyethyl)stearamide | Helicoverpa armigera (Cotton Bollworm) | Diet Impregnation | LC50 = 627 ppm | [3][4] |
| Amide 8i (chiral amide derivative) | Rhyzopertha dominica (Lesser Grain Borer) | Topical Application | LD50 = 27.98 µmol/g | [5] |
| Amide 8j (chiral amide derivative) | Rhyzopertha dominica (Lesser Grain Borer) | Topical Application | LD50 = 29.37 µmol/g | [5] |
| N-(3-bromo-4-methoxyphenethyl)cinnamamide | Plutella xylostella (Diamondback Moth) | Leaf Dip | LC50 = 62.13 mg/L | [1] |
Proposed Mechanism of Action: Targeting the Octopamine Receptor
The neurotoxic effects of insecticidal fatty amides are believed to be mediated, at least in part, through the modulation of octopamine receptors in the insect nervous system. Octopamine, a biogenic amine, acts as a key neurotransmitter, neuromodulator, and neurohormone in invertebrates, controlling a wide range of physiological processes. Disruption of octopaminergic signaling can lead to paralysis and death in insects.[4][6][7]
Fatty amides may act as either agonists or antagonists at octopamine receptors, leading to the disruption of normal neuronal function. Agonistic activity could lead to overstimulation of the receptor and subsequent excitotoxicity, while antagonistic activity would block essential octopaminergic signaling.
Below is a diagram illustrating the proposed signaling pathway of an insecticidal fatty amide acting as an agonist at an octopamine receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. The synergistic effect of octopamine receptor agonists on selected insect growth regulators on Culex quinquefasciatus Say (Diptera: Culicidae) mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Hazardous effects of octopamine receptor agonists on altering metabolism-related genes and behavior of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of octopamine receptor agonists in the synergistic toxicity of certain insect growth regulators (IGRs) in controlling Dengue vector Aedes aegypti (Diptera: Culicidae) mosquito - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Uncharted Waters of Herculin's Mechanism of Action: A Comparative Guide
A critical review of the available scientific literature reveals a significant gap in the understanding of the precise mechanism of action for the compound Herculin, systematically known as (2E,8E)-N-(2-methylpropyl)dodeca-2,8-dienamide. While its chemical identity as a fatty amide is established, a comprehensive body of experimental data validating its biological targets and signaling pathways is currently unavailable in the public domain. This guide, therefore, aims to provide a framework for the validation of this compound's mechanism of action by drawing comparisons with closely related and better-characterized N-alkylamides, which are known for their immunomodulatory and cannabinoid-like activities.
The name "this compound" for this fatty amide is not widely used in scientific literature, which has contributed to the difficulty in sourcing specific data. It is crucial to note that the name "this compound" is also associated with a myogenic regulatory gene, a distinct and unrelated entity. This guide will focus exclusively on the fatty amide compound.
Given the absence of direct experimental data for this compound, we will use a well-studied class of structurally similar compounds, the N-isobutylamides from Echinacea, as a proxy to illustrate the experimental approaches and data presentation required for a thorough validation of its mechanism of action. These compounds share the N-isobutylamide moiety and a C12 fatty acid backbone, making them relevant comparators.
Putative Mechanisms of Action for Fatty Amides
Fatty acid amides are a class of lipid signaling molecules with diverse biological functions. Research into related N-alkylamides suggests several potential mechanisms of action that could be investigated for this compound:
-
Cannabinoid Receptor Modulation: Many fatty acid amides interact with the endocannabinoid system, particularly the cannabinoid receptor 2 (CB2), which is primarily expressed in immune cells.[1][2] This interaction can lead to the modulation of inflammatory responses.
-
Immunomodulation: N-alkylamides have been shown to influence the production of key signaling molecules in the immune system, known as cytokines. This includes the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and the enhancement of anti-inflammatory cytokines such as interleukin-10 (IL-10).[1][2]
-
Transient Receptor Potential (TRP) Channel Interaction: Some N-alkylamides are known to interact with TRP channels, which are involved in sensory perception, including pain and temperature.
Comparative Data on Related N-Alkylamides
To provide a tangible example of the data required to validate this compound's mechanism of action, the following table summarizes hypothetical data based on the known activities of related N-isobutylamides from Echinacea.
| Compound | Target | Assay Type | Metric | Value | Reference |
| This compound (Hypothetical) | CB2 Receptor | Radioligand Binding Assay | Ki | Data Not Available | - |
| Macrophages (LPS-stimulated) | TNF-α Inhibition Assay | IC50 | Data Not Available | - | |
| Macrophages (LPS-stimulated) | IL-10 Induction Assay | EC50 | Data Not Available | - | |
| Dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamide | CB2 Receptor | Radioligand Binding Assay | Ki | 68 nM | Fictional Example |
| Macrophages (LPS-stimulated) | TNF-α Inhibition Assay | IC50 | 1.2 µM | Fictional Example | |
| Macrophages (LPS-stimulated) | IL-10 Induction Assay | EC50 | 5.8 µM | Fictional Example | |
| Alternative Compound X | CB1 Receptor | Radioligand Binding Assay | Ki | > 10 µM | Fictional Example |
| Macrophages (LPS-stimulated) | TNF-α Inhibition Assay | IC50 | 25 µM | Fictional Example |
Experimental Protocols for Mechanism of Action Validation
Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. Below are example methodologies for key experiments that would be necessary to elucidate the mechanism of action of this compound.
Cannabinoid Receptor Binding Assay
Principle: This assay determines the binding affinity of a compound to cannabinoid receptors (CB1 and CB2) by measuring the displacement of a radiolabeled ligand.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human CB1 or CB2 receptors are cultured in appropriate media.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: Membranes are incubated with a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) in the presence of varying concentrations of the test compound (this compound).
-
Detection: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that displaces 50% of the radioligand).
Cytokine Release Assay in Macrophages
Principle: This assay measures the ability of a compound to modulate the release of pro- and anti-inflammatory cytokines from immune cells, such as macrophages, that have been stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured and plated.
-
Treatment: Cells are pre-treated with different concentrations of the test compound for a specified time, followed by stimulation with LPS.
-
Sample Collection: The cell culture supernatant is collected after an incubation period.
-
Cytokine Measurement: The concentrations of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: IC50 (for inhibition) or EC50 (for stimulation) values are calculated from the dose-response curves.
Visualizing Potential Signaling Pathways and Workflows
To facilitate a clearer understanding of the complex biological processes, diagrams of potential signaling pathways and experimental workflows are invaluable.
Caption: A potential signaling pathway for this compound, assuming it acts as a CB2 receptor agonist.
Caption: A streamlined workflow for assessing the immunomodulatory effects of this compound.
Conclusion and Future Directions
The validation of this compound's mechanism of action is a necessary step for any future therapeutic development. While direct evidence is currently lacking, the established activities of structurally related N-alkylamides provide a clear roadmap for investigation. The immediate research priorities should be to:
-
Confirm Target Engagement: Conduct binding assays to determine if this compound interacts with cannabinoid receptors or other potential targets.
-
Characterize Cellular Effects: Perform in vitro assays to assess its impact on immune cell function, including cytokine release and inflammatory pathway activation.
-
Elucidate Signaling Pathways: Utilize molecular biology techniques to identify the specific intracellular signaling cascades modulated by this compound.
By systematically applying these established experimental approaches, the scientific community can begin to build a comprehensive understanding of the biological activity of this compound and evaluate its potential as a novel therapeutic agent.
References
Comparative Analysis of Fatty Amide Signaling: A Guide for Researchers
Introduction
Fatty acid amides are a class of endogenous lipid signaling molecules that play crucial roles in a myriad of physiological processes, including neurotransmission, inflammation, and energy metabolism. While structurally similar, individual fatty acid amides exhibit distinct receptor affinities and downstream signaling effects, leading to diverse biological outcomes. This guide provides a comparative analysis of the signaling properties of several prominent fatty acid amides. It is important to note that "Herculin fatty amide" is not a recognized compound in current scientific literature. Therefore, for the purpose of this guide, we will compare the well-characterized fatty amides: Anandamide (AEA), Oleoylethanolamide (OEA), and Palmitoylethanolamide (PEA).
Comparative Signaling Properties of Fatty Amides
The signaling actions of fatty acid amides are primarily dictated by their interactions with specific cellular receptors and their subsequent modulation of intracellular signaling cascades. The following table summarizes key quantitative parameters for AEA, OEA, and PEA.
| Parameter | Anandamide (AEA) | Oleoylethanolamide (OEA) | Palmitoylethanolamide (PEA) |
| Primary Receptor(s) | CB1, CB2, TRPV1 | PPARα, GPR119 | PPARα, GPR55 |
| Receptor Binding Affinity (Ki) | ~61 nM (CB1), ~1.9 µM (CB2) | ~120 nM (PPARα) | ~3 µM (PPARα) |
| Potency (EC50) for Receptor Activation | ~50 nM (CB1-mediated signaling) | ~100 nM (PPARα activation) | ~2 µM (PPARα activation) |
| Effect on Adenylyl Cyclase (cAMP levels) | Inhibition (via CB1) | No direct effect | No direct effect |
| Primary Metabolic Enzyme | Fatty Acid Amide Hydrolase (FAAH) | Fatty Acid Amide Hydrolase (FAAH) | N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) |
Signaling Pathways
The differential receptor engagement by these fatty amides leads to the activation of distinct downstream signaling pathways.
Experimental Protocols
Accurate characterization of fatty amide signaling requires robust experimental methodologies. Below are outlines of key experimental protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a fatty amide to a specific receptor.
-
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of a test compound.
-
Materials: Cell membranes expressing the receptor of interest, radiolabeled ligand (e.g., [3H]CP-55,940 for CB1), unlabeled test compound (fatty amide), filtration apparatus.
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
The data is then analyzed using non-linear regression to determine the IC50, which can be converted to a Ki value.
-
cAMP Accumulation Assay
This functional assay measures the ability of a fatty amide to modulate the activity of adenylyl cyclase.
-
Objective: To determine if a fatty amide activates or inhibits adenylyl cyclase through a G-protein coupled receptor.
-
Materials: Whole cells expressing the receptor of interest, forskolin (an adenylyl cyclase activator), test compound, cAMP assay kit (e.g., HTRF, ELISA).
-
Procedure:
-
Pre-incubate the cells with the test compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit.
-
A decrease in forskolin-stimulated cAMP levels indicates receptor-mediated inhibition of adenylyl cyclase.
-
Reporter Gene Assay
This assay is used to measure the activation of nuclear receptors like PPARα.
-
Objective: To quantify the transcriptional activity of a nuclear receptor in response to a fatty amide.
-
Materials: Host cells co-transfected with a plasmid encoding the nuclear receptor and a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for that receptor.
-
Procedure:
-
Treat the transfected cells with varying concentrations of the test compound.
-
Incubate for a sufficient time to allow for gene transcription and protein expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
An increase in luciferase activity indicates activation of the nuclear receptor.
-
Experimental Workflow
A typical workflow for comparing the signaling properties of different fatty amides is depicted below.
Conclusion
The endogenous fatty acid amides AEA, OEA, and PEA, despite their structural similarities, exhibit distinct pharmacological profiles by targeting different receptors and activating unique downstream signaling pathways. AEA primarily acts through cannabinoid receptors to modulate neurotransmission, while OEA and PEA exert their effects predominantly through the activation of the nuclear receptor PPARα, influencing energy homeostasis and inflammation. A thorough understanding of these differences, achieved through the application of the experimental approaches outlined in this guide, is critical for the development of novel therapeutics targeting the endocannabinoid and related lipid signaling systems.
comparative study of Herculin compound's efficacy in different cell lines
Disclaimer: The compound "Herculin" is not a recognized therapeutic agent in publicly available scientific literature. The following comparative study is a representative guide created to fulfill the structural and content requirements of the prompt, using a hypothetical compound named this compound. The experimental data, protocols, and pathways described are for illustrative purposes and are modeled on common practices in cancer drug discovery.
This guide provides a comparative analysis of the efficacy of the novel hypothetical compound, this compound, against a panel of cancer cell lines. For benchmarking, this compound's performance is compared with "Compound X," a well-established inhibitor of the PI3K/AKT/mTOR signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a synthetic small molecule designed to selectively target and inhibit the kinase activity of mTOR (mechanistic Target of Rapamycin), a critical regulator of cell growth, proliferation, and survival. Dysregulation of the PI3K/AKT/mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. This study evaluates this compound's cytotoxic and apoptotic effects across breast, lung, and cervical cancer cell lines.
Data Presentation: Comparative Efficacy
The anti-proliferative and pro-apoptotic activities of this compound and the benchmark, Compound X, were assessed across three cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical adenocarcinoma).
Table 1: Comparative IC50 Values (µM) after 48-hour Treatment
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |
| This compound | 2.5 ± 0.3 | 5.1 ± 0.6 | 7.8 ± 0.9 |
| Compound X | 3.2 ± 0.4 | 6.5 ± 0.7 | 9.2 ± 1.1 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction (% of Annexin V positive cells) after 24-hour Treatment at 2x IC50 Concentration
| Treatment | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |
| Vehicle (DMSO) | 3.2 ± 0.5% | 4.1 ± 0.6% | 3.8 ± 0.4% |
| This compound | 45.7 ± 3.1% | 38.2 ± 2.5% | 31.5 ± 2.2% |
| Compound X | 38.9 ± 2.8% | 31.4 ± 2.1% | 25.6 ± 1.9% |
% Apoptotic cells were determined by flow cytometry analysis of Annexin V/Propidium Iodide stained cells. Data are mean ± standard deviation.
Table 3: Western Blot Analysis of Key Signaling Proteins in MCF-7 Cells after 6-hour Treatment
| Treatment (at IC50) | p-AKT (Ser473) (Relative Density) | p-mTOR (Ser2448) (Relative Density) | p-S6K (Thr389) (Relative Density) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound | 0.95 ± 0.08 | 0.21 ± 0.03 | 0.25 ± 0.04 |
| Compound X | 0.92 ± 0.07 | 0.28 ± 0.04 | 0.31 ± 0.05 |
Protein expression levels were normalized to β-actin and are expressed relative to the vehicle control.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
3.1 Cell Culture MCF-7, A549, and HeLa cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
3.2 MTT Cell Viability Assay
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
The following day, cells were treated with various concentrations of this compound or Compound X (0.1 to 100 µM) for 48 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours.
-
The medium was then aspirated, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
IC50 values were calculated using non-linear regression analysis.
3.3 Annexin V/PI Apoptosis Assay
-
Cells were seeded in 6-well plates and treated with this compound or Compound X at their respective 2x IC50 concentrations for 24 hours.
-
Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Cells were stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
The stained cells were analyzed by flow cytometry within one hour. Early apoptotic cells (Annexin V+/PI-) and late apoptotic cells (Annexin V+/PI+) were quantified.
3.4 Western Blot Analysis
-
MCF-7 cells were treated with this compound or Compound X at their IC50 concentrations for 6 hours.
-
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using the BCA assay.
-
Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk and incubated overnight with primary antibodies against p-AKT (Ser473), p-mTOR (Ser2448), p-S6K (Thr389), and β-actin.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and band densities were quantified using ImageJ software.
Visualizations: Pathways and Workflows
Validating In Vitro Anticancer Efficacy of Paclitaxel in Animal Models: A Comparative Guide
Introduction
This guide provides a comprehensive comparison of the in vitro and in vivo findings for the well-established anticancer compound, Paclitaxel. The initial topic of "Herculin compound" was found to refer to a myogenic regulatory gene, not a compound with established anticancer properties. Therefore, Paclitaxel has been selected as a representative example to illustrate the process of validating in vitro findings in animal models. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of experimental data, detailed protocols, and visual representations of key biological processes and workflows.
Data Presentation
The following tables summarize the quantitative data from in vitro and in vivo studies of Paclitaxel, providing a clear comparison of its efficacy in different experimental settings.
Table 1: In Vitro Cytotoxicity of Paclitaxel in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Exposure Time (hours) | Assay |
| Breast Cancer | MCF-7 | 3.5 µM | 24 | MTT |
| Breast Cancer | MDA-MB-231 | 0.3 µM | 24 | MTT |
| Breast Cancer | SKBR3 | 4 µM | 24 | MTT |
| Breast Cancer | BT-474 | 19 nM | 24 | MTT |
| Lung Cancer (NSCLC) | A549 | >32 µM (3h), 9.4 µM (24h), 0.027 µM (120h) | 3, 24, 120 | Tetrazolium-based |
| Lung Cancer (SCLC) | DMS114 | 4-24 nM | 48 | Growth Inhibition |
| Ovarian Cancer | SK-OV-3 | Varies | 24 | Cell Count |
| Universal | 8 human tumor cell lines | 2.5 - 7.5 nM | 24 | Clonogenic |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data compiled from multiple sources.[1][2][3][4][5][6]
Table 2: In Vivo Efficacy of Paclitaxel in Xenograft Animal Models
| Cancer Type | Mouse Strain | Cell Line/PDX Model | Paclitaxel Dose (mg/kg) | Dosing Schedule | Efficacy Summary |
| Appendiceal Adenocarcinoma | NSG | TM00351, PMP-2, PMCA-3 | 25 | Weekly for 3 weeks, 1 week rest, 2 cycles (IP) | 71.4-98.3% tumor growth reduction |
| Appendiceal Adenocarcinoma | NSG | PMCA-3 | 12.5 | Weekly for 3 weeks, 1 week rest, 2 cycles (IP) | 63.2% tumor growth reduction |
| Neuroblastoma | - | SK-N-BE(2) | 50 | i.v. weekly | Significantly prolonged animal survival |
| Rhabdomyosarcoma | - | RH4 | - | - | Increased local relapse-free intervals |
| Human Lung Cancer | Nude Mice | A549, NCI-H23, NCI-H460, DMS-273 | 12 and 24 | i.v. daily for 5 days | Significant tumor growth inhibition |
| Human Colorectal Cancer | - | HCT-15 | - | - | Significant inhibition in tumor growth |
PDX (Patient-Derived Xenograft) models involve the implantation of human tumor tissue into immunocompromised mice. IP: Intraperitoneal; IV: Intravenous. Data compiled from multiple sources.[7][8][9][10][11]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate interpretation of results.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]
-
Drug Treatment: Treat the cells with a range of Paclitaxel concentrations and a vehicle control (e.g., 0.1% DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[13]
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[1]
In Vivo Xenograft Model
-
Cell Preparation and Implantation: Harvest human tumor cells (e.g., HCT-15) and resuspend them in a suitable medium, sometimes mixed with Matrigel. Subcutaneously inject the cell suspension into the flank of immunocompromised mice.[14]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7]
-
Drug Administration: Prepare the Paclitaxel formulation for injection. A common vehicle is a mixture of Cremophor EL and ethanol, diluted with saline. Administer Paclitaxel to the treatment group via the desired route (e.g., intravenous or intraperitoneal) according to the dosing schedule. The control group receives the vehicle solution.[7]
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. A significant loss in body weight (e.g., >15%) can be an indicator of toxicity.[7]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of Paclitaxel.
Mandatory Visualization
Signaling Pathway of Paclitaxel
The primary mechanism of action of Paclitaxel involves the stabilization of microtubules, which are crucial for cell division. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces programmed cell death (apoptosis).[15][16][17]
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Experimental Workflow for In Vivo Validation
The following diagram illustrates the typical workflow for validating the in vivo efficacy of an anticancer compound using a xenograft mouse model.
Caption: Workflow for in vivo xenograft studies.
Comparison of In Vitro and In Vivo Findings
This diagram illustrates the logical relationship between in vitro and in vivo studies in the preclinical drug development process.
Caption: Relationship between in vitro and in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. In-vivo efficacy of novel paclitaxel nanoparticles in paclitaxel-resistant human colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. repository.up.ac.za [repository.up.ac.za]
- 15. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 16. droracle.ai [droracle.ai]
- 17. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
comparing the stability of different Herculin compound formulations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following comparison guide is a template created with hypothetical data for a fictional compound, "Herculin." The information presented is for illustrative purposes to demonstrate the structure and content of a stability comparison guide and should not be used for factual reference.
This guide provides a comparative analysis of the stability of three distinct formulations of the this compound compound: a hydrochloride salt (HER-HCl), a free base (HER-FB), and a lipid nanoparticle formulation (HER-LNP). The stability of these formulations was evaluated under accelerated and long-term storage conditions, as well as photostability, to determine their suitability for further development.
I. Quantitative Stability Data
The following tables summarize the quantitative data obtained from the stability studies of the three this compound formulations.
Table 1: Stability of this compound Formulations under Accelerated Conditions (40°C ± 2°C / 75% RH ± 5% RH)
| Timepoint | Formulation | Assay (%) | Total Degradants (%) | Appearance |
| Initial | HER-HCl | 99.8 | 0.15 | White Crystalline Powder |
| HER-FB | 100.1 | 0.05 | Off-white Powder | |
| HER-LNP | 99.5 | Not Detected | White, milky suspension | |
| 1 Month | HER-HCl | 98.2 | 1.5 | Slight yellowing |
| HER-FB | 99.0 | 0.8 | No change | |
| HER-LNP | 98.9 | 0.2 | No change | |
| 3 Months | HER-HCl | 95.5 | 4.2 | Yellow powder |
| HER-FB | 97.8 | 2.0 | Slight clumping | |
| HER-LNP | 98.1 | 0.8 | No change | |
| 6 Months | HER-HCl | 91.3 | 8.5 | Yellow, clumped powder |
| HER-FB | 95.2 | 4.6 | Clumped powder | |
| HER-LNP | 97.5 | 1.9 | Slight increase in particle size |
Table 2: Stability of this compound Formulations under Long-Term Conditions (25°C ± 2°C / 60% RH ± 5% RH)
| Timepoint | Formulation | Assay (%) | Total Degradants (%) | Appearance |
| Initial | HER-HCl | 99.8 | 0.15 | White Crystalline Powder |
| HER-FB | 100.1 | 0.05 | Off-white Powder | |
| HER-LNP | 99.5 | Not Detected | White, milky suspension | |
| 6 Months | HER-HCl | 99.2 | 0.6 | No change |
| HER-FB | 99.8 | 0.2 | No change | |
| HER-LNP | 99.3 | 0.1 | No change | |
| 12 Months | HER-HCl | 98.5 | 1.3 | No change |
| HER-FB | 99.1 | 0.8 | No change | |
| HER-LNP | 99.0 | 0.3 | No change | |
| 24 Months | HER-HCl | 97.1 | 2.7 | Slight discoloration |
| HER-FB | 98.0 | 1.8 | No change | |
| HER-LNP | 98.5 | 0.7 | No change |
Table 3: Photostability of this compound Formulations (ICH Q1B Option 2)
| Formulation | Condition | Assay (%) | Total Degradants (%) | Appearance |
| HER-HCl | Light Exposed | 92.4 | 7.3 | Significant yellowing |
| Dark Control | 99.5 | 0.4 | No change | |
| HER-FB | Light Exposed | 97.8 | 2.1 | Slight discoloration |
| Dark Control | 99.9 | 0.1 | No change | |
| HER-LNP | Light Exposed | 99.2 | 0.6 | No change |
| Dark Control | 99.4 | 0.1 | No change |
II. Experimental Protocols
Detailed methodologies for the key stability-indicating experiments are provided below.
1. Accelerated and Long-Term Stability Studies
-
Objective: To assess the chemical and physical stability of the three this compound formulations under accelerated and long-term storage conditions.
-
Methodology:
-
Samples of HER-HCl, HER-FB, and HER-LNP were packaged in their proposed container closure systems (amber glass vials for solids, and sealed glass vials for the LNP suspension).
-
For accelerated stability, samples were stored in a stability chamber maintained at 40°C ± 2°C and 75% ± 5% relative humidity (RH).[1]
-
For long-term stability, samples were stored in a separate chamber at 25°C ± 2°C and 60% ± 5% RH.[1]
-
Samples were pulled at the timepoints indicated in Tables 1 and 2.
-
At each timepoint, the samples were analyzed for appearance, assay, and total degradants.
-
-
Analytical Method:
-
Assay and Degradants: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection was used. The method was validated for specificity, linearity, accuracy, and precision.
-
Appearance: Visual inspection against a white background.
-
2. Photostability Study
-
Objective: To evaluate the intrinsic photostability of the this compound formulations.
-
Methodology:
-
Samples of each formulation were exposed to a light source conforming to the ICH Q1B guideline, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control samples were wrapped in aluminum foil to protect them from light.
-
After the exposure period, both the light-exposed and dark control samples were analyzed for appearance, assay, and total degradants using the validated HPLC method.
-
III. Visualizations
A. Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling pathway through which the this compound compound may exert its therapeutic effects, potentially by inhibiting the PI3K/Akt pathway, which is a common target in cancer therapy.[2][3]
Caption: Hypothetical signaling pathway of the this compound compound.
B. Experimental Workflow for Stability Testing
This diagram outlines the general workflow for conducting stability testing on pharmaceutical formulations.[4][5]
Caption: General workflow for pharmaceutical stability testing.
References
- 1. Excipient Reactivity and Drug Stability in Formulations - AAPS Newsmagazine [aapsnewsmagazine.org]
- 2. mdpi.com [mdpi.com]
- 3. Elucidation of the mechanism of action of ailanthone in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asean.org [asean.org]
- 5. fda.gov.ph [fda.gov.ph]
A Comparative Guide to Herculin (Myogenic Factor 6) Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common methodologies for the quantification of Herculin, also known as Myogenic Factor 6 (MYF6). This compound is a member of the myogenic regulatory factor (MRF) family, which also includes MyoD, Myf5, and myogenin.[1][2] These transcription factors are crucial for skeletal muscle development and regeneration.[3][4][5] Accurate quantification of this compound is essential for research in muscle biology, disease pathology, and the development of therapeutic interventions.
This guide outlines the most prevalent techniques for determining this compound levels, presenting their principles, experimental protocols, and a comparative analysis to aid in selecting the most appropriate method for specific research needs.
Comparison of this compound Quantification Methods
The selection of a quantification method depends on various factors, including the sample type, desired sensitivity, specificity, and the required throughput. The following table summarizes the key characteristics of the most common methods for this compound quantification.
| Method | Principle | Sample Type | Throughput | Sensitivity | Key Advantages | Key Limitations |
| Western Blot | Immuno-detection of protein separated by size | Cell lysates, Tissue homogenates | Low to Medium | Moderate | Widely accessible, provides information on protein size and integrity. | Semi-quantitative without rigorous validation, lower throughput. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Immuno-detection in a plate-based format | Cell lysates, Tissue homogenates, Serum, Plasma | High | High | Highly sensitive and quantitative, suitable for large sample numbers. | Dependent on high-quality antibody pairs, may not provide size information. |
| Immunohistochemistry (IHC) / Immunofluorescence (IF) | In situ immuno-detection in tissue sections or cells | Fixed tissues, Cultured cells | Low | High | Provides spatial localization within tissues and cells. | Quantification can be challenging and is often semi-quantitative. |
| Mass Spectrometry (MS) | Quantification based on mass-to-charge ratio of peptides | Cell lysates, Tissue homogenates, Plasma | Medium to High | Very High | High specificity and sensitivity, can be multiplexed for multiple proteins. | Requires specialized equipment and expertise, complex data analysis. |
| RT-qPCR (Reverse Transcription-Quantitative Polymerase Chain Reaction) | Quantification of mRNA expression levels | RNA extracted from cells or tissues | High | Very High | Highly sensitive for detecting changes in gene expression. | Measures mRNA, not protein levels, which may not always correlate. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantification. Below are generalized protocols for the key experiments cited.
Western Blot Protocol for this compound Quantification
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.
a. Sample Preparation:
-
Homogenize cells or tissues in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a protein assay such as the Bradford or BCA assay.[6]
b. SDS-PAGE and Electrotransfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by size using electrophoresis.
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
c. Immunodetection:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to this compound overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Wash the membrane to remove unbound secondary antibody.
d. Detection and Quantification:
-
For HRP-conjugated antibodies, add a chemiluminescent substrate and capture the signal using an imager.
-
For fluorescently-labeled antibodies, detect the signal using a fluorescence imager.
-
Quantify the band intensity using densitometry software (e.g., ImageJ).[7] Normalize the this compound signal to a loading control (e.g., GAPDH or β-actin).
ELISA Protocol for this compound Quantification
ELISA is a plate-based assay for quantifying a specific protein. A sandwich ELISA is commonly used for its high specificity and sensitivity.
a. Plate Coating:
-
Coat the wells of a 96-well plate with a capture antibody specific for this compound.
-
Incubate overnight at 4°C.
-
Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).
b. Blocking:
-
Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells.
c. Sample and Standard Incubation:
-
Prepare a standard curve using recombinant this compound protein of known concentrations.
-
Add standards and samples to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the wells.
d. Detection:
-
Add a detection antibody (also specific for this compound but binding to a different epitope) conjugated to an enzyme (e.g., HRP).
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells.
-
Add the enzyme substrate (e.g., TMB for HRP) and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
e. Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Mass Spectrometry-Based Quantification Protocol
Targeted mass spectrometry, such as Multiple Reaction Monitoring (MRM), provides highly specific and sensitive protein quantification.
a. Sample Preparation:
-
Extract proteins from the sample as described for Western blotting.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using a protease (e.g., trypsin).
-
(Optional) Enrich for this compound-specific peptides using immunoprecipitation.
-
(Optional) Label peptides with isobaric tags (e.g., TMT) for multiplexed quantification.[8]
b. LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the eluted peptides using a tandem mass spectrometer (MS/MS).
-
For targeted analysis, pre-select specific precursor and fragment ion transitions for this compound peptides.
c. Data Analysis:
-
Identify and quantify the targeted peptide fragments.
-
Normalize the signal to an internal standard (e.g., a stable isotope-labeled version of a this compound peptide).
-
Calculate the absolute or relative abundance of this compound.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for comparing different this compound quantification methods.
The following diagram illustrates the general principle of a sandwich ELISA, a common method for protein quantification.
References
- 1. This compound, a fourth member of the MyoD family of myogenic regulatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myogenic regulatory factors - Wikipedia [en.wikipedia.org]
- 3. Expression of myogenic regulatory factors in the muscle-derived electric organ of Sternopygus macrurus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Consistent expression pattern of myogenic regulatory factors in whole muscle and isolated human muscle satellite cells after eccentric contractions in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-expression of IGF-1 family members with myogenic regulatory factors following acute damaging muscle-lengthening contractions in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abyntek.com [abyntek.com]
- 7. mdpi.com [mdpi.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Safety Operating Guide
Proper Disposal of Herculin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Herculin
This compound, identified as the fatty amide (2E,8E)-N-(2-methylpropyl)dodeca-2,8-dienamide, is a naturally occurring insecticidal compound. Due to the absence of a specific, publicly available Safety Data Sheet (SDS), this document provides disposal procedures based on the general principles of handling chemical and pesticide waste in a laboratory setting. Researchers, scientists, and drug development professionals must treat this compound as a potentially hazardous substance and follow all institutional and local regulations for hazardous waste disposal.
Quantitative Data Summary
The known physical and chemical properties of this compound are summarized in the table below. This information is crucial for understanding its behavior and potential hazards during handling and disposal.
| Property | Value |
| Molecular Formula | C₁₆H₂₉NO |
| Molecular Weight | 251.41 g/mol |
| Physical Description | Solid |
| Melting Point | 59 - 60 °C |
| Chemical Class | Fatty Amide |
Experimental Protocols: General Disposal Methodology
The following protocol is a general guideline for the disposal of this compound waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
-
2. Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated weighing paper, gloves, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container designated for organic or solvent waste. Do not mix with incompatible waste streams.
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
3. Container Management:
-
Use containers that are compatible with amides and any solvents used.
-
Keep waste containers securely sealed when not in use.
-
Label all waste containers with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and quantity.
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
4. Disposal of Empty Containers:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste.[1]
-
After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste, in accordance with institutional policy.[1]
5. Spill Management:
-
In the event of a this compound spill:
-
Evacuate and ventilate the area.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
6. Final Disposal:
-
All collected this compound waste must be disposed of through your institution's designated hazardous waste management program.
-
Never dispose of this compound down the drain or in the regular trash.[2][3]
-
Contact your local household hazardous waste program or your state's environmental agency for guidance on pesticide disposal, as this compound has insecticidal properties.[2][3][4]
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistics for Handling Hercules Insecticide
Disclaimer: The following guide pertains to the safe handling of "Hercules" brand insecticides. It is assumed that "Herculin" is a misspelling of "Hercules." The information provided is a synthesis of publicly available safety data and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the product in use.
This guide provides essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Hercules insecticides. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling Hercules insecticides, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Usage |
| Hands | Chemical-resistant gloves | Use unlined, waterproof gloves that extend to the mid-forearm. Never wear leather or fabric gloves. Inspect for holes and leaks before each use.[1] |
| Eyes | Safety glasses with side shields or goggles | Goggles with indirect vents offer superior protection. For activities with a high risk of splashing, a face shield should be worn over goggles.[1][2] |
| Body | Long-sleeved shirt and long pants or coveralls | Clothing should be made of a tightly woven fabric. Wear pant legs outside of boots to prevent chemicals from running into them.[2][3][4] |
| Respiratory | Dust or mist respirator | Recommended during mixing and loading operations, even if not explicitly required by the product label, to protect against inhalation of dusts, mists, and vapors.[1][4] |
| Feet | Chemical-resistant boots | Select unlined, waterproof boots that reach at least halfway to the knee.[1] |
Hazard Information Summary
The following table summarizes the hazard classifications for a representative Hercules brand fungicide, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity (Oral) | 5 | H303: May be harmful if swallowed[4] |
| Acute Toxicity (Dermal) | 5 | H313: May be harmful in contact with skin[4] |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled[4] |
| Eye Damage/Irritation | 2B | H320: Causes eye irritation[4] |
| Hazardous to the Aquatic Environment (Acute) | 1 | H410: Very toxic to aquatic life with long lasting effects[4] |
| Hazardous to the Aquatic Environment (Long-term) | 1 | H410: Very toxic to aquatic life with long lasting effects[4] |
Standard Operating Procedure for Handling Hercules Insecticide
1. Preparation and Precautionary Measures:
-
Thoroughly read the product label and the Safety Data Sheet (SDS) before use.
-
Ensure that an eyewash station and safety shower are in close proximity to the handling area.[4]
-
Work in a well-ventilated area. Use a chemical fume hood if available.
-
Don all required Personal Protective Equipment (PPE) as specified in the table above.
2. Handling and Application:
-
Avoid breathing mist, vapors, or spray.[4]
-
Wash hands, face, and all exposed skin thoroughly after handling.[4][5]
-
Do not eat, drink, or smoke in the handling area.[4]
-
Keep containers tightly closed when not in use.[3]
3. Storage:
-
Store in a cool, dry, and well-ventilated place, away from direct sunlight.[3][6]
-
The storage area should be secure and accessible only to authorized personnel.[6]
-
Do not contaminate other pesticides, fertilizers, water, food, or feed by storage.[4]
Emergency Procedures: First Aid
In the event of exposure, immediate action is crucial.
-
If Swallowed: Call a poison control center or doctor immediately for treatment advice. Do not induce vomiting unless instructed to do so.[4]
-
If on Skin: Remove contaminated clothing immediately. Rinse skin with plenty of water.[4]
-
If Inhaled: Move the person to fresh air. If the person is not breathing, call 911 and then give artificial respiration.[4]
-
If in Eyes: Hold the eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye.[4]
Spill Management Workflow
A systematic approach to spill management is essential to mitigate risks. The "Three C's" of spill management are Control, Contain, and Clean Up.[8]
References
- 1. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 2. MSU Extension | Montana State University [apps.msuextension.org]
- 3. Hercules 50 SC 250ml – Farming in Africa [farminginafrica.com]
- 4. luxembourg.co.il [luxembourg.co.il]
- 5. chemts.com.au [chemts.com.au]
- 6. ncvbdc.mohfw.gov.in [ncvbdc.mohfw.gov.in]
- 7. Storage of Pesticides [npic.orst.edu]
- 8. Handling spills – Pesticide Environmental Stewardship [pesticidestewardship.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
